Product packaging for HaloFlipper 30(Cat. No.:)

HaloFlipper 30

Cat. No.: B12369041
M. Wt: 1597.5 g/mol
InChI Key: ZKUVKZOVXIWHKW-UHFFFAOYSA-N
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Description

HaloFlipper 30 is a useful research compound. Its molecular formula is C70H106ClN5O22S6 and its molecular weight is 1597.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C70H106ClN5O22S6 B12369041 HaloFlipper 30

Properties

Molecular Formula

C70H106ClN5O22S6

Molecular Weight

1597.5 g/mol

IUPAC Name

N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide

InChI

InChI=1S/C70H106ClN5O22S6/c1-53-59(100-65-61(53)101-63-55(3)62(102-66(63)65)64-56(4)70-68(103-64)67-69(104(70,78)79)54(2)58(49-72)99-67)52-98-51-57-50-76(75-74-57)12-16-83-20-22-85-24-26-87-28-30-89-32-34-91-36-38-93-40-42-95-44-46-97-48-47-96-45-43-94-41-39-92-37-35-90-33-31-88-29-27-86-25-23-84-21-18-81-14-9-60(77)73-11-15-82-19-17-80-13-8-6-5-7-10-71/h50H,5-48,51-52H2,1-4H3,(H,73,77)

InChI Key

ZKUVKZOVXIWHKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1SC3=C2SC(=C3C)C4=C(C5=C(S4)C6=C(S5(=O)=O)C(=C(S6)C#N)C)C)COCC7=CN(N=N7)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCOCCOCCCCCCCl

Origin of Product

United States

Foundational & Exploratory

HaloFlipper 30: A Technical Guide to its Principle of Operation for Membrane Tension Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core principles and operational methodologies of the HaloFlipper 30 (also referred to as HaloFlipper 3 in scientific literature) probe for the quantitative sensing of membrane tension in living cells. This document provides a comprehensive overview of the probe's mechanism, experimental protocols, and data interpretation, tailored for researchers in mechanobiology, cell biology, and drug discovery.

Core Principle of Operation

The this compound is a sophisticated fluorescent probe designed to measure membrane tension by detecting changes in the physical state of the lipid bilayer. Its operation is based on the unique combination of a mechanosensitive fluorescent dye and a targeted delivery system.

The Flipper Mechanophore: A Molecular Tension Sensor

At the heart of this compound is a "flipper" molecule, a planarizable push-pull probe.[1][2] This molecule consists of two dithienothiophene "flippers" that are twisted relative to each other in their ground state.[1] This twisted conformation is sensitive to the lateral packing of lipids in the membrane.

  • In Low Tension (Disordered) Membranes: The lipids are loosely packed, allowing the flipper molecule to maintain its twisted conformation.

  • In High Tension (Ordered) Membranes: Increased membrane tension leads to a more ordered and tightly packed lipid environment. This mechanical compression forces the flipper molecule to adopt a more planar conformation.[2][3]

This change in conformation directly affects the probe's fluorescence properties. The planarization of the flipper molecule leads to a red shift in its excitation maximum and, most importantly, an increase in its fluorescence lifetime. This relationship between membrane tension and fluorescence lifetime is the fundamental principle behind its use as a tension sensor. The fluorescence lifetime is measured using Fluorescence Lifetime Imaging Microscopy (FLIM), which provides a quantitative and concentration-independent readout of membrane tension.

HaloTag System: Precision Targeting to Membranes of Interest

A key innovation of the HaloFlipper series is the integration of the HaloTag system for precise localization. The flipper probe is chemically linked to a chloroalkane ligand. This ligand specifically and covalently binds to a HaloTag protein, which is a genetically engineered enzyme.

Researchers can genetically fuse the HaloTag protein to a protein of interest that resides in a specific cellular membrane, such as the plasma membrane, endoplasmic reticulum, Golgi apparatus, or mitochondria. When the this compound probe is introduced to the cells, it diffuses across the membranes and covalently binds to the HaloTag fusion protein, thus anchoring the sensor to the desired membrane of interest (MOI). This targeted approach allows for the measurement of membrane tension in specific subcellular compartments, which was a significant limitation of previous membrane tension probes.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for HaloFlipper probes, providing a reference for expected experimental outcomes.

ParameterValueMembrane/ConditionReference
Fluorescence Lifetime (τ) ~3.5 nsEndoplasmic Reticulum (ER)
~4.1 nsGolgi Apparatus
Decrease of ~0.3 nsER under hyperosmotic stress (decreased tension)
2.3 nsHighly disordered lipid membranes (twisted state)
7 nsHighly ordered lipid membranes (planarized state)
Tether Length ~6 nmOptimal for cell permeability and membrane insertion

Experimental Protocols

This section provides a detailed methodology for the use of this compound in live-cell imaging experiments for membrane tension sensing.

Plasmid Construction and Transfection
  • Construct Design: Create a plasmid vector that encodes for a fusion protein consisting of your protein of interest (localized to the desired membrane) and the HaloTag protein.

  • Transfection: Transfect the desired cell line with the HaloTag fusion protein plasmid using a suitable transfection reagent. Allow for protein expression for 24-48 hours.

Cell Staining with this compound
  • Probe Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. The final working concentration will need to be optimized but is typically in the nanomolar range (e.g., 100 nM).

  • Cell Incubation: Dilute the this compound stock solution in the appropriate cell culture medium. Replace the medium of the transfected cells with the this compound-containing medium.

  • Incubation: Incubate the cells for a sufficient time to allow for probe diffusion and binding to the HaloTag fusion proteins (e.g., 1 hour).

  • Wash (Optional): Depending on the background fluorescence, a wash step with fresh medium may be necessary to remove unbound probe.

Live-Cell Imaging (FLIM)
  • Microscopy Setup: Use a confocal microscope equipped with a pulsed laser and time-correlated single-photon counting (TCSPC) hardware for FLIM imaging.

  • Excitation and Emission: Excite the this compound probe at its appropriate wavelength (typically in the green-yellow range). Collect the emitted fluorescence within the corresponding emission window.

  • Image Acquisition: Acquire FLIM images of the cells. The data will be recorded as a distribution of photon arrival times for each pixel.

  • Data Analysis: Fit the fluorescence decay data for each pixel to a multi-exponential decay model to calculate the average fluorescence lifetime (τ). The resulting FLIM map will show the spatial variation of membrane tension, where longer lifetimes correspond to higher tension.

Induction of Membrane Tension Changes (Optional)
  • Osmotic Stress: To validate the probe's response, membrane tension can be modulated using osmotic stress.

    • Hypotonic Shock (Increased Tension): Replace the imaging medium with a medium of lower osmolarity.

    • Hypertonic Shock (Decreased Tension): Replace the imaging medium with a medium of higher osmolarity (e.g., by adding sucrose).

  • Image Acquisition: Acquire FLIM images before and after applying the osmotic stress to observe the corresponding changes in fluorescence lifetime.

Visualizations

Signaling Pathway and Principle of Operation

HaloFlipper_Principle cluster_membrane Cell Membrane cluster_flipper Fluorescence Properties Twisted Twisted Flipper (Low Tension) Planar Planar Flipper (High Tension) Twisted->Planar Increased Membrane Tension Lifetime_Short Short Fluorescence Lifetime (τ) Twisted->Lifetime_Short Planar->Twisted Decreased Membrane Tension Lifetime_Long Long Fluorescence Lifetime (τ) Planar->Lifetime_Long

Caption: Conformational change of the Flipper probe in response to membrane tension and its effect on fluorescence lifetime.

Experimental Workflow

Experimental_Workflow Start Start Transfection Transfect cells with HaloTag-fusion protein plasmid Start->Transfection Expression Allow protein expression (24-48h) Transfection->Expression Staining Incubate cells with This compound Expression->Staining Imaging Perform FLIM imaging Staining->Imaging Analysis Analyze fluorescence lifetime data Imaging->Analysis End End Analysis->End

Caption: A streamlined experimental workflow for using this compound to measure membrane tension.

Logical Relationship of HaloTag Targeting

HaloTag_Targeting Plasmid HaloTag-Fusion Protein Plasmid Gene encoding protein of interest + HaloTag Cell Transfected Cell Expresses HaloTag fusion protein Plasmid->Cell Transfection Binding Covalent Bond Formation HaloTag binds to Chloroalkane Cell->Binding Incubation with Probe This compound Flipper Probe + Chloroalkane Linker Probe->Binding Result Localized Tension Sensing Flipper probe anchored to membrane of interest Binding->Result

Caption: The logical steps involved in targeting this compound to a specific cellular membrane using the HaloTag system.

Applications in Drug Development

The ability to quantitatively measure membrane tension in specific subcellular compartments opens up new avenues for drug discovery and development.

  • High-Throughput Screening: this compound can be used in high-throughput screening assays to identify compounds that modulate membrane tension. This is particularly relevant for diseases where membrane mechanics are implicated, such as certain cancers and neurodegenerative disorders.

  • Mechanism of Action Studies: For drugs known to interact with cellular membranes, this compound can provide insights into their mechanism of action by revealing how they alter the biophysical properties of specific organelle membranes.

  • Drug Delivery Systems: The probe can be used to study the effects of drug delivery vehicles (e.g., lipid nanoparticles) on the tension of target cell membranes, helping to optimize their design for efficient drug release.

By providing a robust and targetable tool for measuring a fundamental biophysical parameter, this compound is poised to accelerate research and development in a wide range of therapeutic areas.

References

Unraveling the Mechanics of Cellular Membranes: A Technical Guide to HaloFlipper 30

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of HaloFlipper 30, a powerful chemogenetic fluorescent probe designed for the precise, real-time measurement of membrane tension in living cells. By providing a detailed understanding of its core principles, experimental application, and data interpretation, this document serves as a comprehensive resource for researchers leveraging this technology to investigate the intricate role of mechanical forces in cellular processes.

Introduction: The Need for Precise Mechanobiology Tools

Mechanical forces are increasingly recognized as critical regulators of a vast array of cellular functions, from signaling and trafficking to differentiation and disease progression. At the heart of cellular mechanotransduction lies the plasma membrane and the membranes of intracellular organelles, which experience and respond to dynamic changes in tension. Tools that allow for the quantitative and spatially resolved measurement of these forces are therefore indispensable for advancing the field of mechanobiology. This compound emerges as a state-of-the-art solution, offering unparalleled specificity and versatility in reporting on membrane tension within any cellular membrane of interest.[1][2][3][4][5]

The Core Mechanism of this compound

The functionality of this compound is rooted in the synergistic combination of a mechanosensitive fluorescent dye (a "flipper" probe) and a genetically encoded protein tag (HaloTag). This hybrid approach allows for the targeted labeling of specific cellular membranes, enabling the investigation of membrane tension at a subcellular level.

The Flipper Probe: A Molecular Torsion Sensor

The core of the HaloFlipper probe is a mechanophore, a small organic molecule designed to change its fluorescence properties in response to mechanical stress. Specifically, it is a push-pull system built around a dithienothiophene core. In a relaxed, low-tension membrane, the two aromatic rings of the mechanophore are twisted relative to each other. As membrane tension increases, the surrounding lipid environment becomes more ordered and compact, forcing the mechanophore into a more planar conformation. This planarization event has a direct impact on the probe's fluorescence, leading to a red-shift in its excitation spectrum and, most importantly, an increase in its fluorescence lifetime.

The HaloTag System: Ensuring Subcellular Specificity

To direct the flipper probe to a specific membrane of interest (MOI), it is conjugated to a chloroalkane ligand. This ligand forms a specific and covalent bond with a HaloTag protein, a modified bacterial enzyme. By genetically fusing the HaloTag to a protein that resides in a particular subcellular location (e.g., the endoplasmic reticulum, Golgi apparatus, or mitochondria), researchers can precisely control the localization of the this compound probe. This targeted approach is a significant advantage over non-specific membrane dyes.

The mechanism can be summarized in the following workflow:

G cluster_0 Genetic Engineering cluster_1 Probe Labeling cluster_2 Measurement & Analysis gene Gene encoding Protein of Interest-HaloTag fusion transfection Transfection into live cells gene->transfection expression Expression of fusion protein at Membrane of Interest (MOI) transfection->expression binding Covalent binding of HaloFlipper to HaloTag at MOI expression->binding haloflipper Addition of this compound probe haloflipper->binding flim Fluorescence Lifetime Imaging Microscopy (FLIM) binding->flim lifetime Measurement of fluorescence lifetime (τ) flim->lifetime tension Correlation of τ with membrane tension lifetime->tension

Figure 1: Experimental workflow for using this compound.

Quantitative Data Presentation

The primary quantitative output of a this compound experiment is the fluorescence lifetime (τ) of the probe, measured in nanoseconds (ns). This value is directly correlated with the local membrane tension. Below is a summary of typical fluorescence lifetime values reported for HaloFlipper probes in different cellular compartments and under varying conditions.

Cellular CompartmentConditionTypical Fluorescence Lifetime (τ)Reference
Endoplasmic Reticulum (ER)Isotonic~3.5 ns
Golgi ApparatusIsotonicup to ~4.1 ns
Endoplasmic Reticulum (ER)Hyperosmotic Stress (decreased tension)Decrease of ~0.3 ns
Golgi ApparatusSphingomyelin depletion (decreased order)4.02 ns -> 3.84 ns

Signaling Pathway Visualization

Changes in membrane tension are often linked to downstream signaling events. While this compound directly measures the physical parameter of tension, this data can be integrated into the understanding of various signaling pathways. For instance, increased membrane tension can lead to the activation of mechanosensitive ion channels or the recruitment of specific proteins to the membrane.

G cluster_0 Stimulus & Membrane Response cluster_1 Downstream Signaling stimulus External Stimulus (e.g., Osmotic Shock, Shear Stress) tension Increased Membrane Tension stimulus->tension haloflipper This compound reports increased fluorescence lifetime tension->haloflipper measured by ion_channel Activation of Mechanosensitive Ion Channels tension->ion_channel protein_recruitment Recruitment of Signaling Proteins (e.g., Kinases) tension->protein_recruitment cellular_response Cellular Response (e.g., Cytoskeletal Reorganization, Gene Expression Changes) ion_channel->cellular_response protein_recruitment->cellular_response

Figure 2: Generalized signaling pathway involving membrane tension.

Experimental Protocols

The successful application of this compound relies on careful experimental design and execution. The following provides a generalized protocol for labeling and imaging.

Plasmid Construction and Transfection
  • Gene Fusion: The cDNA encoding the HaloTag protein is genetically fused to the cDNA of a protein of interest that localizes to the desired subcellular membrane. This construct is then cloned into a suitable mammalian expression vector.

  • Cell Culture: Select an appropriate cell line (e.g., HeLa Kyoto cells) and culture them under standard conditions.

  • Transfection: Transfect the cells with the HaloTag fusion protein plasmid using a standard transfection reagent. Allow for protein expression for 24-48 hours.

This compound Labeling
  • Probe Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Labeling: Dilute the this compound stock solution in cell culture medium to the desired final concentration. Remove the old medium from the transfected cells and add the this compound-containing medium.

  • Incubation: Incubate the cells with the probe for a specified period to allow for covalent bond formation between the probe and the HaloTag protein.

  • Washing: Wash the cells with fresh medium to remove any unbound probe.

Fluorescence Lifetime Imaging Microscopy (FLIM)
  • Microscopy Setup: Use a confocal or multiphoton microscope equipped with a pulsed laser and time-correlated single-photon counting (TCSPC) hardware for FLIM acquisition.

  • Image Acquisition: Acquire FLIM images of the labeled cells. The fluorescence lifetime of this compound is determined for each pixel in the image.

  • Data Analysis: Analyze the FLIM data to generate fluorescence lifetime maps of the subcellular membranes of interest. Changes in the average lifetime can be correlated with changes in membrane tension induced by experimental manipulations (e.g., osmotic stress).

Conclusion

This compound represents a significant advancement in the field of mechanobiology, providing a robust and versatile tool for the quantitative imaging of membrane tension in live cells. By understanding its mechanism of action and adhering to rigorous experimental protocols, researchers can gain unprecedented insights into the role of mechanical forces in health and disease, paving the way for novel therapeutic strategies. The continued development and application of such sophisticated probes will undoubtedly deepen our comprehension of the complex interplay between cellular mechanics and biological function.

References

The Role of HaloTag in the Precision Targeting of HaloFlipper 30 for Membrane Tension Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the pivotal role of the HaloTag system in the precise subcellular localization of the fluorescent membrane tension probe, HaloFlipper 30. We will explore the underlying principles, experimental methodologies, and data interpretation, providing a comprehensive resource for researchers leveraging this technology to investigate membrane biology and its implications in health and disease.

Introduction: Unveiling Membrane Mechanics with Targeted Probes

The plasma membrane and the membranes of intracellular organelles are not merely passive barriers but dynamic platforms that orchestrate a multitude of cellular processes. Membrane tension, a key physical parameter, influences a wide range of events, including endocytosis, exocytosis, cell migration, and signal transduction. The ability to precisely measure membrane tension at specific subcellular locations is therefore crucial for a deeper understanding of cell biology.

This compound is a state-of-the-art fluorescent probe designed to report on membrane tension through changes in its fluorescence lifetime. Its innovative design, however, requires a robust and specific targeting strategy to ensure that the probe reports from the desired membrane of interest (MOI). This is where the HaloTag technology plays an indispensable role.

The Core Principle: HaloTag as a Covalent Anchor for this compound

The HaloTag is a 33 kDa, monomeric protein tag derived from a bacterial haloalkane dehalogenase. It is genetically fused to a protein of interest, which in this context, is a protein that resides within a specific cellular membrane. The HaloTag protein has been engineered to form a highly specific and irreversible covalent bond with a synthetic ligand containing a chloroalkane linker.

This compound is a mechanosensitive "flipper" probe equipped with such a chloroalkane linker. The fundamental principle behind its targeted localization is a two-step process:

  • Genetic Targeting: A fusion protein is created by genetically encoding the HaloTag sequence alongside the sequence of a protein that is endogenously localized to the desired MOI (e.g., the endoplasmic reticulum, Golgi apparatus, or the plasma membrane). This fusion protein is then expressed in the cells of interest.

  • Covalent Labeling: When this compound is introduced to these cells, its chloroalkane linker specifically and covalently reacts with the HaloTag protein fused to the target protein. This reaction effectively tethers the this compound probe to the MOI, ensuring that the fluorescence signal originates from the intended subcellular location.

This covalent and specific interaction is the cornerstone of the HaloTag-HaloFlipper 30 system, enabling researchers to overcome the challenges of non-specific probe partitioning and obtain precise measurements of membrane tension in distinct cellular compartments.

Quantitative Data Summary

The following tables summarize key quantitative data derived from studies utilizing the HaloTag-HaloFlipper 30 system for localized membrane tension measurements.

ParameterValueCell TypeOrganelleReference
Fluorescence Lifetime (τ) of HaloFlipper 3 (Isotonic Conditions)
~3.5 nsHeLaEndoplasmic Reticulum (ER)[1][2]
~4.1 nsHeLaGolgi Apparatus[1]
Change in Fluorescence Lifetime (Δτ) of HaloFlipper 3 (Hypertonic Stress)
~ -0.3 nsHeLaEndoplasmic Reticulum (ER)[1][2]
Colocalization Analysis
Pearson Correlation Coefficient (PCC) for HaloFlipper 3 and GFP-tagged Golgi marker0.93HeLaGolgi Apparatus

Table 1: Photophysical and Localization Data for HaloFlipper 3.

Experimental Protocols

Cloning and Expression of HaloTag Fusion Proteins

This protocol outlines the general steps for creating a HaloTag fusion construct to target a specific membrane of interest.

  • Vector Selection: Choose a suitable mammalian expression vector containing the HaloTag sequence. Vectors are available with the HaloTag at either the N- or C-terminus, allowing for flexibility in fusion protein design to minimize potential interference with the protein of interest's function and localization.

  • Gene of Interest Amplification: Amplify the coding sequence of the protein of interest that is resident in your target membrane using PCR. Design primers to include appropriate restriction sites for cloning into the chosen HaloTag vector.

  • Cloning: Ligate the amplified gene of interest into the HaloTag vector.

  • Sequence Verification: Sequence the resulting construct to confirm the in-frame fusion of the gene of interest with the HaloTag sequence.

  • Transfection: Transfect the sequence-verified plasmid into the desired cell line using a suitable transfection reagent. For stable cell lines, a selection marker on the plasmid can be used for antibiotic selection.

  • Expression Confirmation: Confirm the expression and correct localization of the HaloTag fusion protein using immunofluorescence with an anti-HaloTag antibody or by labeling with a fluorescent HaloTag ligand (e.g., HaloTag® TMR Ligand) and imaging with a fluorescence microscope.

Labeling of HaloTag Fusion Proteins with this compound
  • Cell Culture: Plate cells expressing the HaloTag fusion protein on a suitable imaging dish (e.g., glass-bottom dishes).

  • Probe Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Labeling: Dilute the this compound stock solution in pre-warmed cell culture medium to the final working concentration (typically in the nanomolar range). Remove the existing medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells with the this compound probe for a specified time (e.g., 15-30 minutes) at 37°C in a CO2 incubator to allow for covalent bond formation.

  • Washing: After incubation, wash the cells several times with fresh, pre-warmed medium to remove any unbound probe.

  • Imaging: The cells are now ready for imaging.

Fluorescence Lifetime Imaging Microscopy (FLIM)
  • Microscope Setup: Use a confocal or multiphoton microscope equipped with a pulsed laser and time-correlated single-photon counting (TCSPC) hardware for FLIM acquisition.

  • Excitation and Emission: Excite the this compound probe at its optimal excitation wavelength (e.g., ~488 nm). Collect the emission using a bandpass filter appropriate for the probe's emission spectrum (e.g., 570-630 nm).

  • FLIM Data Acquisition: Acquire FLIM data for a sufficient duration to obtain enough photons for accurate lifetime analysis.

  • Data Analysis: Analyze the acquired FLIM data using appropriate software to calculate the fluorescence lifetime (τ) for each pixel in the image. The lifetime is typically determined by fitting the fluorescence decay curve to a single or multi-exponential model. Changes in membrane tension will be reflected as changes in the measured fluorescence lifetime.

Visualizing the Workflow and Principles

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in HaloTag-mediated this compound localization.

HaloTag_Localization_Workflow cluster_cloning Step 1: Genetic Targeting cluster_expression Step 2: Cellular Expression cluster_labeling Step 3: Covalent Labeling cluster_imaging Step 4: Imaging Vector HaloTag Expression Vector Fusion HaloTag Fusion Construct Vector->Fusion Ligation Gene Gene of Interest (Membrane Protein) Gene->Fusion Transfection Transfection into Host Cells Fusion->Transfection Expression Expression of Fusion Protein at MOI Transfection->Expression Labeling Covalent Binding to HaloTag Expression->Labeling HaloFlipper This compound (Probe) HaloFlipper->Labeling FLIM FLIM Analysis of Membrane Tension Labeling->FLIM

Experimental workflow for HaloTag-mediated this compound localization.

HaloTag_Mechanism Protein Membrane-Resident Protein HaloTag HaloTag CovalentBond Specific Covalent Bond Formation HaloTag->CovalentBond HaloFlipper This compound (with Chloroalkane Linker) HaloFlipper->CovalentBond LocalizedProbe Localized this compound Reporting Membrane Tension CovalentBond->LocalizedProbe

Principle of HaloTag-mediated covalent localization of this compound.

Conclusion

The HaloTag technology provides a robust and highly specific method for targeting the this compound membrane tension probe to virtually any membrane within a living cell. This precision is paramount for obtaining meaningful and interpretable data on the distinct mechanical properties of different subcellular compartments. The covalent nature of the HaloTag-ligand interaction ensures stable labeling, making it an ideal system for dynamic live-cell imaging experiments. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively employ the HaloTag-HaloFlipper 30 system to gain unprecedented insights into the intricate world of membrane mechanobiology.

References

Probing the Mechanics of Cellular Membranes: A Technical Guide to HaloFlipper 30

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of HaloFlipper 30, a powerful fluorescent membrane tension probe, and its applications in cell biology. By enabling the precise measurement of membrane tension in specific subcellular locations, this compound offers unprecedented insights into a variety of cellular processes, paving the way for new avenues in drug discovery and development.

Introduction to this compound and Membrane Tension

Biological membranes are not passive barriers; they are dynamic structures subjected to constant mechanical forces that influence a wide range of cellular functions, including signal transduction, trafficking, and morphogenesis. Membrane tension is a critical physical parameter that governs the behavior of these membranes. The Flipper series of fluorescent probes were developed to directly visualize and quantify membrane tension in living cells.

This compound belongs to a class of mechanosensitive "flipper" probes that report on membrane tension through changes in their fluorescence lifetime. Its innovative design incorporates a HaloTag ligand, enabling researchers to target the probe to specific proteins and, consequently, to specific membranes of interest (MOI) within the cell. This targeted approach provides a significant advantage over globally distributed probes, allowing for the investigation of membrane tension in distinct organelles such as the endoplasmic reticulum (ER), Golgi apparatus, peroxisomes, and endolysosomes.[1][2][3]

The core mechanism of HaloFlipper probes involves a "flipping" motion of two dithienothiophene units around a central, twistable bond.[1] In a low-tension, disordered membrane environment, the probe is in a twisted conformation, resulting in a shorter fluorescence lifetime. As membrane tension increases, the surrounding lipid bilayer becomes more ordered and compact, which in turn planarizes the HaloFlipper probe. This planarization leads to an increase in the fluorescence lifetime of the probe.[1] This relationship allows for a quantitative assessment of membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).

Core Applications in Cell Biology

The ability to measure membrane tension in a targeted manner has opened up new possibilities for studying a variety of cellular phenomena.

Investigating Organelle-Specific Membrane Tension

This compound, through its HaloTag-based targeting, can be directed to virtually any organelle by fusing the HaloTag protein to a resident protein of that organelle. This has been successfully demonstrated for the ER, Golgi apparatus, peroxisomes, and endolysosomes. This specificity is crucial for dissecting the unique mechanical properties of different subcellular compartments and understanding how they are regulated.

Monitoring Dynamic Cellular Processes

Many cellular processes involve dynamic changes in membrane tension. For example, endocytosis, exocytosis, cell migration, and cell division all entail significant remodeling of the plasma membrane and internal membranes. This compound can be used to monitor these changes in real-time, providing valuable information about the mechanical forces driving these events.

Studying the Impact of Pharmacological Agents

The mechanical properties of cellular membranes can be altered by a wide range of drugs and small molecules. This compound provides a robust platform for screening compounds that modulate membrane tension. For instance, the probe has been used to measure the effects of myriocin, a sphingomyelin synthesis inhibitor, on membrane tension. This application is of particular interest to drug development professionals seeking to identify new therapeutics that target membrane mechanics.

Elucidating Signaling Pathways

Membrane tension is increasingly recognized as an important regulator of signaling pathways. For example, changes in plasma membrane tension can activate or inhibit the activity of certain ion channels and transmembrane receptors. By correlating changes in membrane tension with downstream signaling events, researchers can gain a deeper understanding of mechanotransduction. A key pathway that can be investigated is the secretory pathway, where vesicles bud and fuse with different compartments, processes that are intimately linked to membrane tension.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from studies utilizing HaloFlipper probes.

ParameterValueOrganelleCell TypeNotesReference
Fluorescence Lifetime (τ) ~3.5 nsEndoplasmic Reticulum (ER)HeLaBaseline measurement in unstressed cells.
Change in Lifetime (Δτ) ~0.3 ns decreaseEndoplasmic Reticulum (ER)HeLaIn response to hyperosmotic stress, which decreases membrane tension.
Pearson Correlation Coefficient (PCC) 0.93Not ApplicableHGM cellsColocalization of HaloFlipper 3 with a GFP-tagged HaloTag, indicating high targeting specificity.
Pearson Correlation Coefficient (PCC) 0.71Not ApplicableHGM cellsColocalization of a control probe with a GFP-tagged HaloTag, showing lower specificity.

Table 1: Quantitative parameters of HaloFlipper probes in cellular applications.

Experimental Protocols

This section provides a general overview of the key experimental protocols for using this compound. For detailed, step-by-step instructions, it is recommended to consult the supplementary information of the primary research articles.

Cell Line and Plasmid Preparation
  • Cell Culture: Culture the desired cell line using standard cell culture techniques.

  • Plasmid Transfection: Transfect the cells with a plasmid encoding a HaloTag fusion protein that is targeted to the membrane of interest. For example, to target the ER, a plasmid containing a HaloTag fused to an ER-resident protein with a KDEL retention signal can be used.

  • Protein Expression: Allow sufficient time for the expression of the HaloTag fusion protein (typically 24-48 hours).

This compound Labeling
  • Probe Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

  • Cell Incubation: Incubate the transfected cells with a working solution of this compound (typically in the nanomolar range) in cell culture medium for a specific duration (e.g., 15-60 minutes). The optimal concentration and incubation time may need to be determined empirically for each cell line and experimental setup.

  • Washing: After incubation, wash the cells with fresh culture medium to remove any unbound probe.

Fluorescence Lifetime Imaging Microscopy (FLIM)
  • Microscope Setup: Use a confocal microscope equipped with a pulsed laser and time-correlated single-photon counting (TCSPC) hardware for FLIM imaging.

  • Image Acquisition: Acquire FLIM images of the labeled cells. Key parameters to optimize include laser power, pixel dwell time, and acquisition time to ensure sufficient photon counts for accurate lifetime analysis.

  • Data Analysis: Analyze the FLIM data using appropriate software to calculate the fluorescence lifetime for each pixel in the image. The lifetime data can then be used to generate a map of membrane tension across the cell.

Induction of Membrane Tension Changes (Example: Osmotic Stress)
  • Baseline Imaging: Acquire baseline FLIM images of the cells under normal osmotic conditions.

  • Application of Osmotic Stress: Perfuse the cells with a hyperosmotic or hypoosmotic solution to induce changes in membrane tension.

  • Post-Stress Imaging: Acquire FLIM images of the cells immediately after the application of osmotic stress to capture the resulting changes in fluorescence lifetime.

Visualizing Workflows and Pathways

The following diagrams illustrate the core concepts and workflows associated with the use of this compound.

HaloFlipper_Mechanism This compound Mechanism of Action cluster_low_tension Low Membrane Tension (Disordered) cluster_high_tension High Membrane Tension (Ordered) twisted Twisted HaloFlipper (Shorter Lifetime) planar Planar HaloFlipper (Longer Lifetime) twisted->planar Increased Membrane Tension planar->twisted Decreased Membrane Tension

Caption: The "flipping" mechanism of this compound in response to changes in membrane tension.

Experimental_Workflow General Experimental Workflow for this compound A 1. Transfect cells with plasmid encoding HaloTag-fusion protein B 2. Incubate cells with This compound probe A->B C 3. Wash to remove unbound probe B->C D 4. Acquire baseline FLIM images C->D E 5. Apply experimental stimulus (e.g., drug, osmotic stress) D->E F 6. Acquire post-stimulus FLIM images E->F G 7. Analyze fluorescence lifetime changes to quantify membrane tension F->G

Caption: A step-by-step overview of a typical this compound experiment.

Secretory_Pathway Investigating the Secretory Pathway with this compound ER Endoplasmic Reticulum (ER) - Target this compound to ER - Measure baseline tension Vesicle_Budding Vesicle Budding - Increased local tension ER->Vesicle_Budding COPII-coated vesicles Golgi Golgi Apparatus - Target this compound to Golgi - Monitor tension during trafficking Vesicle_Budding->Golgi Vesicle_Fusion Vesicle Fusion - Tension changes upon fusion Golgi->Vesicle_Fusion PM Plasma Membrane (PM) - Target this compound to PM - Measure tension during exocytosis Vesicle_Fusion->PM

Caption: Application of this compound to study membrane tension dynamics in the secretory pathway.

Conclusion

This compound represents a significant advancement in the field of mechanobiology, providing a versatile and specific tool for the quantitative imaging of membrane tension in living cells. Its ability to be targeted to specific subcellular locations via the HaloTag system allows for a detailed investigation of the mechanical properties of individual organelles and their roles in various cellular processes. For researchers in basic cell biology and drug development, this compound offers a powerful approach to unraveling the complex interplay between mechanical forces and cellular function, ultimately leading to a deeper understanding of health and disease.

References

A Technical Guide to Mechanosensitive Probes: The HaloFlipper 30 Paradigm

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental concepts and applications of mechanosensitive fluorescent probes, with a specific focus on the innovative HaloFlipper series. These tools are at the forefront of mechanobiology, enabling the visualization and quantification of membrane tension in living cells with unprecedented precision.

Core Concepts of Mechanosensitive "Flipper" Probes

Mechanosensitive "flipper" probes are a class of fluorescent molecules designed to report on the physical state of lipid bilayers.[1][2] Their core structure consists of two fluorescent dithienothiophene groups, referred to as "flippers," connected by a single carbon bond.[2] In a relaxed or disordered membrane, these flippers are in a twisted configuration.[2] As membrane tension increases, the lipid packing becomes more ordered, exerting lateral pressure on the probe. This pressure forces the flippers into a more planar conformation.[1]

This planarization event is the key to their function. It alters the electronic properties of the molecule, leading to a measurable change in its fluorescence lifetime. Specifically, a more planar conformation results in a longer fluorescence lifetime. This relationship between membrane tension and fluorescence lifetime allows for the quantitative imaging of mechanical forces within cellular membranes using Fluorescence Lifetime Imaging Microscopy (FLIM).

The Flipper series of probes has been engineered to target various cellular compartments, including the plasma membrane (Flipper-TR), endoplasmic reticulum (ER Flipper-TR), mitochondria (Mito Flipper-TR), and lysosomes (Lyso Flipper-TR).

HaloFlipper: Precision Targeting through HaloTag Technology

A significant advancement in the Flipper probe technology is the development of HaloFlippers . These probes incorporate a chloroalkane ligand that specifically and covalently binds to the self-labeling HaloTag protein. By genetically fusing the HaloTag to a protein of interest that localizes to a specific cellular membrane, researchers can precisely target the HaloFlipper probe to that location. This strategy overcomes the limitations of non-specific staining and allows for the investigation of membrane tension in specific organelles and subcellular structures with high fidelity.

Signaling Pathway and Localization Mechanism

The HaloFlipper system relies on a two-step process to achieve targeted membrane tension measurement:

  • Genetic Targeting: A fusion protein consisting of the protein of interest and the HaloTag is expressed in the cells. This fusion protein localizes to the desired membrane.

  • Covalent Labeling: The cell-permeable HaloFlipper probe is added to the cells. The chloroalkane moiety on the HaloFlipper reacts with the active site of the HaloTag, forming a covalent bond and anchoring the mechanosensitive "flipper" portion of the probe to the target membrane.

HaloFlipper Localization Mechanism

Quantitative Data Summary

The fluorescence lifetime of Flipper probes is a key parameter for quantifying membrane tension. Below are tables summarizing the reported fluorescence lifetimes of various Flipper probes in different cellular environments and under different conditions.

Table 1: Fluorescence Lifetimes of Organelle-Specific Flipper Probes in HeLa Cells
ProbeTarget OrganelleAverage Fluorescence Lifetime (τ)
Flipper-TRPlasma Membrane~4.5 ns
ER Flipper-TREndoplasmic Reticulum~3.5 ns
Mito Flipper-TRMitochondria~3.2 ns
Table 2: HaloFlipper 3 Fluorescence Lifetime Data
Target Location (HeLa Cells)ConditionAverage Fluorescence Lifetime (τ)Change in Lifetime (Δτ)
Endoplasmic ReticulumIsotonic~3.5 ns
Endoplasmic ReticulumHyperosmotic Shock~0.3 ns decrease
Golgi ApparatusIsotonic~4.1 ns

Experimental Protocols

Expression of HaloTag Fusion Proteins

Objective: To express a HaloTag fusion protein localized to a specific membrane of interest for subsequent HaloFlipper labeling.

Materials:

  • Mammalian expression vector containing the gene of interest fused to the HaloTag sequence (e.g., pFN22A from Promega).

  • Appropriate mammalian cell line (e.g., HeLa, HEK293).

  • Cell culture medium and supplements.

  • Transfection reagent.

Methodology:

  • Cloning: Subclone the gene encoding the protein of interest into a mammalian expression vector containing the HaloTag sequence. Ensure the fusion protein is in the correct reading frame. The vector should contain appropriate regulatory elements for mammalian expression, such as a CMV promoter.

  • Cell Culture: Culture the chosen mammalian cell line in appropriate medium until they reach 70-90% confluency for transfection.

  • Transfection: Transfect the cells with the HaloTag fusion protein expression vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Expression: Allow the cells to express the fusion protein for 24-48 hours post-transfection.

  • Verification (Optional but Recommended): Verify the expression and correct localization of the HaloTag fusion protein using a fluorescent HaloTag ligand (e.g., HaloTag TMR Ligand) and fluorescence microscopy.

HaloFlipper Labeling and FLIM Imaging

Objective: To label HaloTag fusion proteins with a HaloFlipper probe and measure membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).

Materials:

  • Cells expressing the HaloTag fusion protein.

  • HaloFlipper probe (e.g., HaloFlipper 30).

  • Anhydrous DMSO.

  • Cell culture medium.

  • FLIM-equipped confocal or multiphoton microscope.

Methodology:

  • Probe Preparation: Prepare a 1 mM stock solution of the HaloFlipper probe in anhydrous DMSO. Store at -20°C.

  • Staining Solution: On the day of the experiment, dilute the HaloFlipper stock solution to a final concentration of 100-500 nM in pre-warmed cell culture medium.

  • Cell Staining: Replace the culture medium of the cells expressing the HaloTag fusion protein with the staining solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a humidified atmosphere with 5% CO2.

  • Washing: Wash the cells three times with fresh, pre-warmed culture medium to remove any unbound probe.

  • FLIM Imaging: Image the cells using a FLIM microscope.

    • Excitation: Use a suitable laser line for excitation (e.g., 488 nm).

    • Emission: Collect the fluorescence emission in the appropriate range (e.g., 575-625 nm).

    • Data Acquisition: Acquire FLIM data using time-correlated single-photon counting (TCSPC).

    • Data Analysis: Fit the fluorescence decay curves with a bi-exponential model. The longer lifetime component (τ1) is used to report on membrane tension.

Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling & Imaging cluster_analysis Data Analysis A Clone Gene of Interest into HaloTag Vector B Transfect Cells with Fusion Protein Construct A->B C Express Fusion Protein (24-48h) B->C D Prepare HaloFlipper Staining Solution C->D E Incubate Cells with HaloFlipper (30-60 min) D->E F Wash Cells (3x) E->F G Acquire FLIM Data F->G H Fit Fluorescence Decay (Bi-exponential) G->H I Extract Longer Lifetime (τ1) as Membrane Tension Readout H->I

HaloFlipper Experimental Workflow
Osmotic Shock Experiment

Objective: To induce changes in membrane tension using osmotic shock and measure the corresponding changes in HaloFlipper fluorescence lifetime.

Materials:

  • HaloFlipper-labeled cells.

  • Isotonic imaging medium.

  • Hypertonic solution (e.g., imaging medium supplemented with sorbitol or sucrose).

  • Hypotonic solution (e.g., imaging medium diluted with distilled water).

Methodology:

  • Baseline Imaging: Acquire a baseline FLIM image of the HaloFlipper-labeled cells in isotonic imaging medium.

  • Induce Osmotic Shock:

    • Hypertonic Shock: Carefully replace the isotonic medium with the hypertonic solution. This will cause water to leave the cells, decreasing cell volume and reducing plasma membrane tension.

    • Hypotonic Shock: Carefully replace the isotonic medium with the hypotonic solution. This will cause water to enter the cells, increasing cell volume and stretching the plasma membrane, thus increasing its tension.

  • Post-Shock Imaging: Immediately after inducing the osmotic shock, acquire a time-lapse series of FLIM images to monitor the dynamic changes in fluorescence lifetime. A typical time point for a stable reading after the shock is around 5 minutes.

  • Data Analysis: Analyze the FLIM data to quantify the change in the longer fluorescence lifetime component (τ1) before and after the osmotic shock. A decrease in τ1 indicates a decrease in membrane tension (hypertonic shock), while an increase in τ1 indicates an increase in membrane tension (hypotonic shock).

Osmotic_Shock_Logic cluster_hyper Hypertonic Shock cluster_hypo Hypotonic Shock Start Cells in Isotonic Medium Hyper_Solution Add Hypertonic Solution Start->Hyper_Solution Hypo_Solution Add Hypotonic Solution Start->Hypo_Solution Water_Out Water Efflux Hyper_Solution->Water_Out Tension_Dec Decreased Membrane Tension Water_Out->Tension_Dec Lifetime_Dec Decreased Fluorescence Lifetime (τ) Tension_Dec->Lifetime_Dec Water_In Water Influx Hypo_Solution->Water_In Tension_Inc Increased Membrane Tension Water_In->Tension_Inc Lifetime_Inc Increased Fluorescence Lifetime (τ) Tension_Inc->Lifetime_Inc

Logic of Osmotic Shock Experiments

References

HaloFlipper 30: An In-Depth Technical Guide to Investigating Lipid Bilayer Organization and Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of HaloFlipper 30, a powerful fluorescent probe for real-time imaging of membrane tension and lipid bilayer organization in living cells. Designed for researchers, scientists, and drug development professionals, this document details the probe's mechanism of action, experimental protocols, and data interpretation, facilitating its application in cellular and molecular biology research.

Introduction to this compound

This compound is a mechanosensitive fluorescent probe designed to report on the mechanical forces and organization of lipid bilayers. It belongs to the "flipper" family of probes, which are characterized by their twisted push-pull scaffolds. These molecules exhibit changes in their fluorescence lifetime in response to alterations in the physical properties of their surrounding environment, such as membrane tension and lipid packing.[1][2][3][4]

A key innovation of this compound is its integration with HaloTag technology.[1] This allows for the precise and covalent targeting of the probe to specific membranes of interest (MOI) within a living cell by genetically fusing the HaloTag protein to a protein resident in the target membrane. This targeted approach overcomes the limitations of non-specific membrane probes, enabling the study of distinct subcellular compartments like the Golgi apparatus, endoplasmic reticulum (ER), and peroxisomes.

Mechanism of Action

The functionality of this compound is rooted in its unique molecular structure. The probe consists of two dithienothiophene fluorophores that are twisted out of co-planarity. This twisted conformation can be altered by the lateral pressure exerted by lipids within the bilayer.

  • In disordered membranes or under low tension , the lipids are loosely packed, allowing the this compound molecule to adopt a more twisted conformation. This reduces the electronic conjugation between the two fluorophores, leading to a shorter fluorescence lifetime.

  • In ordered membranes or under high tension , the lipids are more tightly packed. This lateral compression forces the this compound molecule into a more planar conformation. This planarization increases the electronic conjugation, resulting in a longer fluorescence lifetime.

Fluorescence Lifetime Imaging Microscopy (FLIM) is the technique of choice for measuring these changes, as the fluorescence lifetime is an intrinsic property of the fluorophore and is independent of probe concentration.

HaloFlipper_Mechanism cluster_low_tension Low Membrane Tension / Disordered State cluster_high_tension High Membrane Tension / Ordered State LowTension Loosely Packed Lipids Twisted this compound Shorter Fluorescence Lifetime (τ) HighTension Tightly Packed Lipids Planar this compound Longer Fluorescence Lifetime (τ) LowTension:f0->HighTension:f0 Increased Lateral Pressure LowTension:f1->HighTension:f1 Planarization LowTension:f2->HighTension:f2 Increase HighTension:f0->LowTension:f0 Decreased Lateral Pressure HighTension:f1->LowTension:f1 Twisting HighTension:f2->LowTension:f2 Decrease

Caption: Mechanism of this compound in response to membrane tension.

Quantitative Data Summary

The fluorescence lifetime of this compound is a key parameter for quantifying membrane tension and organization. The following tables summarize the reported fluorescence lifetime values in various cellular compartments and under different experimental conditions.

Table 1: Fluorescence Lifetime of HaloFlipper 3 in Different Organelles

OrganelleReported Fluorescence Lifetime (τ) in nsReference
Endoplasmic Reticulum (ER)~3.5
Golgi Apparatus~4.1

Table 2: Response of HaloFlipper 3 to Changes in Membrane Tension

Experimental ConditionOrganelleChange in Fluorescence Lifetime (Δτ) in nsEffect on Membrane TensionReference
Hyperosmotic StressEndoplasmic Reticulum (ER)~ -0.3Decrease
Sphingomyelin Depletion (Myriocin)Golgi Apparatus-0.18 (from ~4.02 to ~3.84)Decrease

Experimental Protocols

This section outlines the general workflow for using this compound to study lipid bilayer organization and dynamics.

Experimental_Workflow cluster_prep Cell Preparation cluster_labeling Probe Labeling cluster_imaging Imaging and Analysis Transfection 1. Transfect cells with a plasmid encoding a HaloTag-fusion protein targeting the membrane of interest. Culture 2. Culture cells to allow for protein expression (e.g., 24 hours). Transfection->Culture Expression Incubation 3. Incubate cells with This compound probe. Culture->Incubation Labeling Wash 4. Wash cells to remove unbound probe. Incubation->Wash FLIM 5. Perform Fluorescence Lifetime Imaging Microscopy (FLIM). Wash->FLIM Imaging Analysis 6. Analyze FLIM data to determine the fluorescence lifetime (τ). FLIM->Analysis Quantification

Caption: General experimental workflow for using this compound.
Step 1: Expression of HaloTag Fusion Protein

  • Vector Construction : Clone the gene of interest into a mammalian expression vector containing the HaloTag sequence, creating a fusion protein targeted to the desired subcellular membrane.

  • Transfection : Transfect the appropriate cell line with the HaloTag fusion protein expression vector using a standard transfection protocol (e.g., lipofection or electroporation).

  • Expression : Culture the cells for 24-48 hours to allow for sufficient expression of the HaloTag fusion protein. Expression levels can be confirmed by fluorescence microscopy if a fluorescent protein (e.g., GFP) is co-expressed.

Step 2: Labeling with this compound
  • Probe Preparation : Prepare a stock solution of this compound in a suitable solvent like DMSO.

  • Cell Incubation : Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 50-100 nM).

  • Labeling Reaction : Replace the culture medium of the cells expressing the HaloTag fusion protein with the this compound-containing medium and incubate for a specific duration (e.g., 15-30 minutes) at 37°C.

  • Washing : After incubation, wash the cells multiple times with fresh, pre-warmed culture medium or phosphate-buffered saline (PBS) to remove any unbound this compound probe.

Step 3: Fluorescence Lifetime Imaging Microscopy (FLIM)
  • Microscope Setup : Use a confocal or multiphoton microscope equipped with a FLIM system (e.g., Time-Correlated Single Photon Counting - TCSPC).

  • Excitation : Excite the this compound probe using a pulsed laser at an appropriate wavelength (e.g., 488 nm).

  • Emission Collection : Collect the fluorescence emission using a suitable bandpass filter (e.g., 580-640 nm).

  • Data Acquisition : Acquire FLIM data, ensuring a sufficient number of photons are collected per pixel to obtain a reliable fluorescence lifetime measurement.

Step 4: Data Analysis
  • Lifetime Calculation : Analyze the acquired FLIM data using appropriate software to fit the fluorescence decay curves and calculate the fluorescence lifetime (τ) for each pixel.

  • Image Generation : Generate a fluorescence lifetime map of the cell, where the color of each pixel represents the calculated fluorescence lifetime.

  • Quantitative Analysis : Quantify the average fluorescence lifetime in different regions of interest (ROIs) corresponding to the targeted membranes. Compare the lifetime values between different experimental conditions to assess changes in membrane tension and organization.

Applications in Research and Drug Development

This compound provides a powerful tool for investigating a wide range of biological processes involving changes in membrane mechanics and organization.

  • Mechanobiology : Study how cells sense and respond to mechanical stimuli.

  • Cellular Trafficking : Investigate the role of membrane tension in endocytosis, exocytosis, and vesicle formation.

  • Organelle Dynamics : Monitor the physical state of organellar membranes during various cellular processes.

  • Drug Discovery : Screen for compounds that modulate membrane properties and assess their effects on cellular function. For instance, the probe can be used to study the effects of drugs that target lipid metabolism or the cytoskeleton.

Conclusion

This compound represents a significant advancement in the field of membrane biology, offering researchers the ability to visualize and quantify membrane tension and organization with high spatial and temporal resolution. By combining the mechanosensitive properties of the flipper probe with the specific targeting of the HaloTag system, this compound opens up new avenues for understanding the intricate role of lipid bilayers in cellular function and disease. This technical guide provides a foundational understanding and practical framework for the successful implementation of this compound in your research endeavors.

References

Unveiling Cellular Mechanics: A Technical Guide to HaloFlipper Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of HaloFlipper imaging technology in the discovery and elucidation of cellular processes. HaloFlipper probes are advanced fluorescent sensors that enable the precise measurement of membrane tension in specific organelles and membranes of interest within living cells. By combining the mechanosensitive Flipper probe with the genetic targeting specificity of HaloTag technology, researchers can gain unprecedented insights into the role of mechanical forces in a variety of cellular functions, from signaling cascades to organelle dynamics. This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with HaloFlipper imaging, with a particular focus on its potential applications in drug development.

Core Principles of HaloFlipper Technology

HaloFlippers are a powerful tool for mechanobiology, designed to visualize and quantify changes in membrane tension with high spatial resolution. The technology is based on the covalent labeling of a HaloTag fusion protein with a chloroalkane-modified Flipper probe.[1] The HaloTag is a genetically encoded protein that can be fused to a protein of interest, thereby directing it to a specific subcellular location, such as the endoplasmic reticulum, Golgi apparatus, or peroxisomes.[2][3]

The Flipper probe itself is a mechanosensitive fluorophore whose fluorescence lifetime is dependent on the physical state of the lipid bilayer it resides in.[1] In a more ordered or tense membrane, the probe's structure becomes more planar, leading to an increase in its fluorescence lifetime. Conversely, in a less ordered or relaxed membrane, the probe is more twisted, resulting in a shorter fluorescence lifetime.[1] This relationship allows for the quantitative mapping of membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).

Quantitative Data Summary

The fluorescence lifetime of HaloFlipper probes provides a quantitative measure of membrane tension. Below are tables summarizing key findings from studies utilizing HaloFlipper 3, the optimized version of the probe.

OrganelleConditionAverage Fluorescence Lifetime (τ) in nsReference
Endoplasmic Reticulum (ER)Control~3.5
Endoplasmic Reticulum (ER)Hyperosmotic Stress (decreased tension)Decrease of ~0.3
Golgi ApparatusControlup to ~4.1
Golgi ApparatusSphingomyelin depletion (Myriocin treatment)3.84
Golgi ApparatusControl (before osmotic shock)4.02
Golgi ApparatusHypo-osmotic shock (increased tension)4.00
Golgi ApparatusHyperosmotic shock (decreased tension)3.68
Golgi Apparatus (Sphingomyelin depleted)Hyperosmotic shock (decreased tension)3.51
Experimental ConditionChange in Fluorescence Lifetime (Δτ) in nsImplicationReference
Hyperosmotic stress on ER~ -0.3Decrease in membrane tension
Osmotic stress on various MOIs0.27 to 0.37Changes in membrane tension
Sphingomyelin depletion in Golgi-0.18Decrease in membrane order

Key Experimental Protocols

Cell Line Preparation and Transfection
  • Cell Culture : Seed HeLa cells or other appropriate cell lines on glass-bottom dishes suitable for high-resolution microscopy.

  • Transfection : Transfect the cells with a plasmid encoding the HaloTag fusion protein targeted to the membrane of interest (MOI). For example, use a plasmid with a Golgi-targeting sequence fused to HaloTag-GFP. Transfection can be performed using standard methods such as lipofection.

  • Expression : Allow the cells to express the fusion protein for 24-48 hours post-transfection. The co-expression of GFP can be used to confirm the correct localization of the HaloTag protein.

HaloFlipper Staining Protocol
  • Probe Preparation : Prepare a stock solution of the HaloFlipper probe (e.g., HaloFlipper 3) in a suitable solvent like DMSO.

  • Incubation : Dilute the HaloFlipper probe to the desired final concentration (e.g., 100 nM) in the cell culture medium.

  • Labeling : Replace the culture medium of the transfected cells with the medium containing the HaloFlipper probe. Incubate the cells for 30-60 minutes at 37°C to allow for the covalent labeling of the HaloTag fusion proteins.

  • Washing : After incubation, wash the cells several times with fresh, pre-warmed culture medium to remove any unbound probe.

Fluorescence Lifetime Imaging Microscopy (FLIM)
  • Microscope Setup : Use a confocal microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) electronics for FLIM imaging.

  • Excitation and Emission : Excite the HaloFlipper probe at its optimal wavelength (e.g., ~488 nm) and collect the emission using an appropriate filter set.

  • Image Acquisition : Acquire FLIM images, ensuring a sufficient number of photons are collected per pixel to allow for accurate lifetime determination.

  • Data Analysis : Analyze the FLIM data using appropriate software to calculate the fluorescence lifetime for each pixel in the image. The average lifetime in the region of interest (the labeled organelle) can then be determined.

Chloroalkane Penetration Assay (CAPA)

This assay is used to quantify the cell permeability of HaloFlipper probes.

  • Cell Line : Use a cell line stably expressing a HaloTag fusion protein, such as HeLa cells expressing HaloTag-GFP on the outer mitochondrial membrane (HGM cells).

  • Probe Incubation : Treat the HGM cells with varying concentrations of the HaloFlipper probe for a defined period (e.g., 15 minutes).

  • Chase Labeling : After incubation, add a cell-impermeable, chloroalkane-modified fluorescent dye (e.g., HRO) that will react with any remaining unbound HaloTag proteins on the cell surface.

  • Imaging and Analysis : Use high-content fluorescence microscopy to quantify the fluorescence from the HaloFlipper probe and the chase dye. This allows for the determination of the EC50 value, which represents the concentration of the HaloFlipper probe required to label 50% of the available HaloTag proteins.

Visualizing Cellular Processes

Signaling Pathway: Membrane Tension and mTORC2 Activation

Increased membrane tension can trigger a signaling cascade involving Phospholipase D2 (PLD2) and the mTORC2 complex, which in turn regulates the actin cytoskeleton. This pathway is a critical component of cellular mechanotransduction.

G Tension Increased Membrane Tension PLD2 PLD2 Activation Tension->PLD2 mTORC2 mTORC2 Activation PLD2->mTORC2 Actin Inhibition of Actin Network Assembly mTORC2->Actin

Caption: Membrane tension-induced mTORC2 signaling pathway.

Experimental Workflow: HaloFlipper Imaging

The general workflow for a HaloFlipper imaging experiment involves several key steps, from cell preparation to data analysis.

G Start Seed Cells Transfect Transfect with HaloTag Construct Start->Transfect Express Express Fusion Protein (24-48h) Transfect->Express Incubate Incubate with HaloFlipper Probe Express->Incubate Wash Wash to Remove Unbound Probe Incubate->Wash Image FLIM Imaging Wash->Image Analyze Data Analysis (Lifetime Calculation) Image->Analyze

References

Methodological & Application

HaloFlipper Probes for Live-Cell Fluorescence Lifetime Imaging of Membrane Tension

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanobiology is a burgeoning field of science that investigates the role of mechanical forces in regulating cellular processes, from development to disease. A key parameter in cellular mechanobiology is membrane tension, which plays a crucial role in a variety of cellular events, including cell migration, division, and signal transduction. The ability to visualize and quantify membrane tension in living cells is therefore of paramount importance. HaloFlipper probes are a novel class of fluorescent sensors designed specifically for this purpose.[1][2][3] These probes, when used in conjunction with Fluorescence Lifetime Imaging Microscopy (FLIM), provide a powerful tool to measure membrane tension with high spatial and temporal resolution within specific subcellular compartments.[1][2] This document provides detailed application notes and protocols for the use of HaloFlipper probes, with a focus on HaloFlipper 3, for live-cell imaging of membrane tension.

The core of the HaloFlipper technology lies in a mechanosensitive "flipper" molecule whose fluorescence lifetime is sensitive to the physical state of the lipid membrane. This flipper probe is chemically tethered to a chloroalkane ligand, allowing it to specifically and covalently bind to a HaloTag protein. By genetically fusing the HaloTag to a protein that localizes to a specific membrane of interest (MOI), researchers can precisely target the HaloFlipper probe to that location. Changes in membrane tension alter the local lipid packing, which in turn affects the conformation of the flipper molecule, leading to a measurable change in its fluorescence lifetime.

Principle of Action

The mechanism of HaloFlipper probes relies on the principle of planarization. The flipper molecule consists of two twisted dithienothiophene units. In a disordered membrane with low tension, the flipper molecule is in a twisted conformation, resulting in a shorter fluorescence lifetime. As membrane tension increases, the lipid bilayer becomes more ordered and compact, forcing the flipper molecule into a more planar conformation. This planarization leads to an increase in the fluorescence lifetime of the probe. FLIM is the imaging modality of choice as it measures the fluorescence lifetime, which is an intrinsic property of the fluorophore and is independent of probe concentration, thus providing a more quantitative measure of membrane tension compared to intensity-based methods.

Below is a diagram illustrating the workflow of a HaloFlipper experiment:

HaloFlipper_Workflow cluster_cell Live Cell Transfection 1. Transfection with HaloTag-fusion construct Expression 2. Expression of HaloTag-fusion protein at Membrane of Interest (MOI) Transfection->Expression Protein Synthesis Labeling 3. Incubation with HaloFlipper probe Expression->Labeling Covalent Binding Imaging 4. Live-Cell FLIM Imaging Labeling->Imaging Image Acquisition Analysis 5. Fluorescence Lifetime Data Analysis Imaging->Analysis Data Processing

Caption: Experimental workflow for HaloFlipper-based membrane tension imaging.

Quantitative Data

The photophysical properties of HaloFlipper probes are crucial for their application. The following table summarizes key quantitative data for HaloFlipper 3.

PropertyValueReference
Excitation Maximum (Planar) ~519 nm
Excitation Maximum (Twisted) ~421 nm
Emission Maximum ~600 nm
Fluorescence Lifetime in ER ~3.5 ns
Fluorescence Lifetime in Golgi up to ~4.1 ns
Lifetime Change upon Hyperosmotic Stress (ER) Δτ ≈ -0.3 ns
EC50 for HaloTag labeling (15 min incubation) 89 nM
EC50 for HaloTag labeling (45 min incubation) 25 nM

Experimental Protocols

This section provides a detailed protocol for using HaloFlipper 3 to measure membrane tension in a specific subcellular membrane in live cells.

Plasmid Construction and Transfection
  • Construct Design: Create a mammalian expression vector encoding a fusion protein of the HaloTag and a protein that localizes to your membrane of interest (e.g., a resident protein of the endoplasmic reticulum, Golgi apparatus, or plasma membrane). A fluorescent protein (e.g., GFP) can also be included in the fusion construct to independently verify the localization of the fusion protein.

  • Cell Culture: Culture your mammalian cell line of choice (e.g., HeLa, U-2 OS) in appropriate growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.

  • Transfection: Transfect the cells with the HaloTag-fusion plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for protein expression.

HaloFlipper Labeling
  • Prepare HaloFlipper Stock Solution: Dissolve HaloFlipper 3 in anhydrous DMSO to prepare a stock solution (e.g., 1 mM). Store the stock solution at -20°C, protected from light.

  • Labeling Solution: On the day of the experiment, dilute the HaloFlipper 3 stock solution in pre-warmed, serum-free cell culture medium to the final desired concentration (typically 50-100 nM).

  • Cell Labeling:

    • Wash the transfected cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Add the HaloFlipper 3 labeling solution to the cells.

    • Incubate the cells for 15-45 minutes at 37°C and 5% CO₂. The optimal incubation time may need to be determined empirically.

    • Wash the cells three times with pre-warmed PBS to remove unbound probe.

    • Add fresh, pre-warmed complete growth medium to the cells.

Live-Cell Fluorescence Lifetime Imaging Microscopy (FLIM)
  • Microscope Setup:

    • Use a confocal microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) or frequency-domain FLIM detection.

    • A suitable pulsed laser for exciting HaloFlipper 3 would be in the range of 488-515 nm.

    • Use an objective with high numerical aperture (e.g., 60x or 100x oil immersion) for optimal light collection.

    • Maintain the cells at 37°C and 5% CO₂ during imaging using a stage-top incubator.

  • Image Acquisition:

    • Locate the transfected and labeled cells. If a GFP tag is used, you can use the GFP signal to identify successfully transfected cells.

    • Acquire FLIM data. The acquisition time will depend on the brightness of the signal and the desired photon statistics. Aim for a sufficient number of photons per pixel in the region of interest to ensure accurate lifetime determination.

  • Data Analysis:

    • Use appropriate software to analyze the FLIM data.

    • Fit the fluorescence decay curves with a multi-exponential decay model (typically a bi-exponential model is sufficient for Flipper probes) to determine the fluorescence lifetime (τ).

    • Generate fluorescence lifetime maps of the cells, where the color of each pixel represents the measured fluorescence lifetime.

    • Quantify the average fluorescence lifetime in the membrane of interest.

Signaling Pathway and Mechanism of Action

The "signaling pathway" for HaloFlipper probes is the direct molecular response of the probe to changes in its physical microenvironment. It is not a biological signaling cascade but rather a physicochemical sensing mechanism.

MembraneTension_Mechanism cluster_membrane Cell Membrane Tension_Low Low Membrane Tension (Disordered Lipids) Flipper_Twisted HaloFlipper (Twisted Conformation) Tension_Low->Flipper_Twisted Induces Tension_High High Membrane Tension (Ordered Lipids) Flipper_Planar HaloFlipper (Planar Conformation) Tension_High->Flipper_Planar Induces Lifetime_Short Short Fluorescence Lifetime Flipper_Twisted->Lifetime_Short Results in Lifetime_Long Long Fluorescence Lifetime Flipper_Planar->Lifetime_Long Results in

Caption: Mechanism of HaloFlipper response to membrane tension.

Applications in Drug Development

The ability to measure membrane tension in specific cellular compartments opens up new avenues for drug discovery and development.

  • Screening for Compounds that Modulate Membrane Properties: HaloFlipper probes can be used in high-throughput screening assays to identify drugs that alter membrane tension. This is relevant for diseases where membrane mechanics are implicated, such as cancer metastasis or muscular dystrophy.

  • Investigating Drug Mechanism of Action: For drugs that are known to interact with the cell membrane, HaloFlipper probes can provide insights into their mechanism of action by revealing how they affect membrane tension.

  • Assessing Off-Target Effects: HaloFlipper probes can be used to assess whether a drug candidate has unintended effects on the mechanical properties of different cellular membranes.

Conclusion

HaloFlipper probes, in combination with FLIM, represent a powerful and versatile tool for the quantitative imaging of membrane tension in live cells. The ability to target these probes to specific subcellular membranes provides unprecedented opportunities to dissect the role of membrane mechanics in a wide range of biological processes and to explore new therapeutic strategies. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this technology in their own investigations.

References

Application Notes and Protocols: Step-by-Step Guide for HaloTag Fusion Protein Labeling with HaloFlipper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HaloTag system is a versatile platform for studying protein function in living cells. It consists of a genetically engineered haloalkane dehalogenase (HaloTag) that forms a highly specific and irreversible covalent bond with synthetic ligands.[1][2][3][4] This technology allows for the precise labeling of fusion proteins with a variety of functional reporters, including fluorescent dyes for cellular imaging.[5] HaloFlippers are specialized ligands that act as mechanosensitive membrane probes, enabling the investigation of membrane tension when targeted to specific cellular membranes via a HaloTag fusion protein. These probes are valuable tools in mechanobiology, allowing for the quantitative imaging of membrane tension changes in response to various stimuli.

This document provides a detailed, step-by-step guide for the labeling of HaloTag fusion proteins with HaloFlipper probes in live cells for fluorescence imaging applications.

Principle of HaloTag Labeling

The HaloTag protein is a modified bacterial enzyme designed to covalently bind to a chloroalkane linker present on synthetic ligands. This reaction is rapid, specific, and essentially irreversible under physiological conditions. The HaloFlipper probe consists of a mechanosensitive flipper fluorophore, a linker, and a chloroalkane moiety that serves as the reactive group for the HaloTag protein. Upon incubation with cells expressing a HaloTag fusion protein, the HaloFlipper probe diffuses across the cell membrane and covalently attaches to the HaloTag, thereby localizing the fluorescent membrane tension probe to the protein of interest.

Quantitative Data Summary

The following tables summarize key quantitative parameters for successful HaloTag fusion protein labeling with HaloFlipper probes, derived from published studies. Optimal conditions may vary depending on the specific cell type, expression level of the fusion protein, and the subcellular membrane of interest.

Table 1: Recommended Reagent Concentrations

ReagentStock ConcentrationWorking ConcentrationNotes
HaloFlipper Probe200 µM in anhydrous DMSO100-500 nM in cell culture mediumThe optimal concentration should be determined empirically. A starting concentration of 200 nM is recommended. For some optimized HaloFlippers like HaloFlipper 3, concentrations as low as 90 nM have been used successfully.
HaloTag-Expressing PlasmidVaries by supplierAs per manufacturer's transfection protocolEnsure high transfection efficiency for robust signal.

Table 2: Typical Incubation and Wash Parameters

StepParameterRecommended ValueNotes
Labeling Incubation TimeTime15 - 60 minutes30 minutes is a good starting point. Shorter times (e.g., 15 minutes) have been shown to be effective.
Labeling Incubation TemperatureTemperature37°CMaintain optimal cell growth conditions.
Post-Labeling WashesNumber of washes1-3 timesWashing helps to remove unbound probe and reduce background fluorescence.
Wash SolutionSolutionPre-warmed cell culture medium or PBSUse a solution that maintains cell viability.

Experimental Protocols

Protocol 1: Cell Culture and Transfection
  • Cell Seeding: Seed healthy, actively growing cells onto a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) at a density that will result in 70-90% confluency at the time of labeling.

  • Transfection: Transfect the cells with a plasmid encoding the HaloTag fusion protein of interest according to the transfection reagent manufacturer's protocol.

  • Expression: Allow the cells to express the HaloTag fusion protein for 24-48 hours post-transfection. The optimal expression time should be determined empirically for each protein and cell line.

Protocol 2: Preparation of HaloFlipper Staining Solution
  • Prepare Stock Solution: Dissolve the lyophilized HaloFlipper probe in anhydrous DMSO to prepare a stock solution (e.g., 200 µM). Store the stock solution at -20°C, protected from light and moisture.

  • Prepare Working Solution: On the day of the experiment, dilute the HaloFlipper stock solution in pre-warmed, serum-containing cell culture medium to the desired final working concentration (e.g., 100-500 nM). Vortex briefly to ensure complete mixing. Use the staining solution immediately.

Protocol 3: Labeling of HaloTag Fusion Proteins in Live Cells
  • Medium Removal: Aspirate the cell culture medium from the cells.

  • Cell Wash (Optional): Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) or fresh cell culture medium.

  • Labeling: Add the freshly prepared HaloFlipper staining solution to the cells, ensuring the entire cell monolayer is covered.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a humidified incubator with 5% CO2.

  • Washing: Aspirate the staining solution and wash the cells 1-3 times with pre-warmed cell culture medium or PBS to remove unbound probe.

  • Imaging: The cells are now ready for live-cell imaging. Proceed with fluorescence microscopy using appropriate filter sets for the HaloFlipper probe (typically excited around 488 nm with emission collected between 575 and 625 nm).

Visualization of Key Processes

Signaling Pathway and Experimental Workflow

HaloTag_Labeling_Workflow cluster_prep Preparation cluster_labeling Labeling Procedure cluster_analysis Analysis CellCulture 1. Seed and Culture Cells Transfection 2. Transfect with HaloTag Fusion Plasmid CellCulture->Transfection Expression 3. Express Fusion Protein (24-48h) Transfection->Expression AddStain 5. Add Staining Solution to Cells Expression->AddStain PrepareStain 4. Prepare HaloFlipper Staining Solution PrepareStain->AddStain Incubate 6. Incubate (15-60 min, 37°C) AddStain->Incubate Wash 7. Wash to Remove Unbound Probe Incubate->Wash Imaging 8. Live-Cell Fluorescence Imaging Wash->Imaging

Caption: Experimental workflow for labeling HaloTag fusion proteins with HaloFlipper.

Mechanism of HaloTag-HaloFlipper Covalent Bonding

HaloTag_Mechanism cluster_reactants Reactants cluster_product Product HaloTag HaloTag Fusion Protein (Modified Dehalogenase) CovalentComplex Labeled HaloTag Fusion Protein (Irreversible Covalent Bond) HaloTag->CovalentComplex Specific Recognition & Binding HaloFlipper HaloFlipper Probe (with Chloroalkane Linker) HaloFlipper->CovalentComplex

Caption: Covalent bond formation between HaloTag protein and HaloFlipper ligand.

References

Application Notes: Measuring Golgi Apparatus Membrane Tension with HaloFlipper 30

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Golgi apparatus is a central organelle in the secretory pathway, responsible for processing and sorting proteins and lipids. The dynamic nature of the Golgi involves constant vesicle budding and fusion, processes that are intrinsically linked to the biophysical properties of its membranes, particularly membrane tension. HaloFlipper 30 is a fluorescent probe designed to specifically measure membrane tension in targeted organelles within living cells.[1][2] This is achieved by combining a mechanosensitive "flipper" molecule with the HaloTag system, allowing for precise localization to the membrane of interest (MOI).[1][2] When localized to the Golgi, this compound enables researchers to quantitatively assess membrane tension changes in response to various stimuli or during specific cellular processes.[1]

Principle of Operation

The HaloFlipper technology relies on a two-component system:

  • HaloTag Fusion Protein : A protein resident in the Golgi apparatus (e.g., Mannosidase II or Sialyltransferase) is genetically fused to a HaloTag protein. This fusion protein is expressed in the cells of interest.

  • HaloFlipper Probe : The HaloFlipper probe consists of a mechanosensitive fluorophore linked to a chloroalkane tether. This tether allows the probe to cross cell membranes and covalently bind to the active site of the HaloTag protein, anchoring the probe to the Golgi membrane.

The core of the probe is a "flipper" molecule composed of two twisted dithienothiophene fluorophores. The degree of twisting between these flippers is sensitive to the lateral pressure within the lipid bilayer.

  • Low Membrane Tension : In a more fluid, low-tension membrane, the flippers are more twisted. This conformation has a shorter fluorescence lifetime.

  • High Membrane Tension : Increased membrane tension leads to a more ordered and packed lipid environment, which planarizes the flipper molecules. This planarization increases the fluorescence lifetime of the probe.

Changes in fluorescence lifetime are measured using Fluorescence Lifetime Imaging Microscopy (FLIM), a technique that is independent of probe concentration. This allows for a quantitative and ratiometric readout of membrane tension.

Visualizing the this compound Mechanism

The following diagrams illustrate the mechanism of this compound and the experimental workflow for its application in the Golgi apparatus.

HaloFlipper_Mechanism cluster_Cell Living Cell cluster_Golgi Golgi Membrane cluster_Tension Membrane Tension States Golgi_Protein Golgi Resident Protein HaloTag HaloTag Golgi_Protein->HaloTag Fused to Low_Tension Low Tension (Disordered Membrane) HaloTag->Low_Tension Reports on High_Tension High Tension (Ordered Membrane) HaloTag->High_Tension Reports on HaloFlipper_Probe This compound (in cytosol) HaloFlipper_Probe->HaloTag Covalent Bonding Twisted_Flipper Twisted Flipper (Short Lifetime τ) Low_Tension->Twisted_Flipper Planar_Flipper Planar Flipper (Long Lifetime τ) High_Tension->Planar_Flipper Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., HeLa, COS-7) Start->Cell_Culture Transfection 2. Transfection with Golgi-HaloTag Plasmid (e.g., ManII-HaloTag) Cell_Culture->Transfection Incubation1 3. Expression (24-48 hours) Transfection->Incubation1 Labeling 4. This compound Labeling (e.g., 25-90 nM, 15-45 min) Incubation1->Labeling Wash 5. Wash Cells Labeling->Wash Imaging 6. FLIM Imaging (e.g., TCSPC system) Wash->Imaging Stimulation Optional: Apply Stimulus (e.g., Osmotic Shock) Imaging->Stimulation Analysis 7. Data Analysis (Lifetime calculation, τ) Imaging->Analysis Stimulation->Imaging Re-image End End Analysis->End

References

Methodology for Using HaloFlipper 30 in Endoplasmic Reticulum Stress Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing HaloFlipper 30, a fluorescent membrane tension probe, to investigate changes in endoplasmic reticulum (ER) membrane tension during ER stress. This methodology enables researchers to quantitatively assess the biophysical alterations of the ER membrane under various stress conditions, offering valuable insights into the mechanisms of ER stress and the effects of potential therapeutic agents.

Introduction to this compound and ER Stress

The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. Perturbations in these functions lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). Prolonged or severe ER stress, however, can trigger cell death and has been implicated in numerous diseases, including neurodegenerative disorders, diabetes, and cancer.[1][2]

Recent studies suggest that ER stress can induce changes in the physical properties of the ER membrane. This compound is a sophisticated fluorescent probe designed to measure membrane tension in specific intracellular organelles.[3] It is a derivative of the Flipper-TR probe, which reports changes in membrane tension through alterations in its fluorescence lifetime.[2][4] this compound is unique in that it incorporates a chloroalkane ligand that covalently binds to a HaloTag protein. By expressing a HaloTag fusion protein targeted to the ER membrane, this compound can be specifically localized to this organelle, allowing for precise measurements of ER membrane tension.

An increase in membrane tension leads to a more planarized conformation of the Flipper fluorophore, resulting in an increased fluorescence lifetime. Conversely, a decrease in membrane tension allows the fluorophore to adopt a more twisted conformation, leading to a shorter fluorescence lifetime. This relationship allows for the quantitative imaging of membrane tension dynamics in living cells using Fluorescence Lifetime Imaging Microscopy (FLIM).

Principle of this compound for ER Membrane Tension Measurement

The core of the this compound methodology lies in its ability to specifically label the ER membrane and report on its tension through FLIM. The workflow involves two key components:

  • Targeted Expression of HaloTag-ER Fusion Protein: A genetically encoded construct expressing a HaloTag protein fused to an ER-resident protein (e.g., Calreticulin or SEC61β) is introduced into the cells of interest. This ensures that the HaloTag protein is localized specifically to the ER membrane.

  • Covalent Labeling with this compound: The cell-permeable this compound probe is added to the cells. The chloroalkane moiety of this compound forms a covalent bond with the active site of the HaloTag protein, effectively anchoring the fluorescent tension sensor to the ER membrane.

  • Fluorescence Lifetime Imaging Microscopy (FLIM): The fluorescence lifetime of this compound is measured using FLIM. Changes in the fluorescence lifetime directly correlate with changes in ER membrane tension.

Experimental Design Considerations

  • Cell Line Selection: The choice of cell line will depend on the specific research question. It is crucial to ensure that the chosen cell line can be efficiently transfected with the HaloTag-ER construct and is amenable to live-cell imaging.

  • ER Stress Induction: ER stress can be induced using various chemical agents. Tunicamycin, which inhibits N-linked glycosylation, and thapsigargin, which disrupts ER calcium homeostasis by inhibiting the SERCA pump, are commonly used inducers. The concentration and duration of treatment should be optimized for each cell line and experimental setup to induce a robust but not immediately lethal ER stress response.

  • Controls: Appropriate controls are essential for data interpretation. These should include:

    • Untreated cells (negative control) to establish the baseline ER membrane tension.

    • Cells treated with a vehicle control (e.g., DMSO).

    • Cells expressing the HaloTag-ER construct but not labeled with this compound to check for background fluorescence.

    • Cells not expressing the HaloTag construct but incubated with this compound to assess non-specific binding.

  • FLIM Imaging Parameters: The settings for FLIM imaging, including laser power, acquisition time, and detector settings, should be optimized to obtain a good signal-to-noise ratio while minimizing phototoxicity.

Quantitative Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison. The primary quantitative output from these experiments will be the fluorescence lifetime of this compound.

ConditionER Stress Inducer (Concentration)Incubation Time (hours)Mean Fluorescence Lifetime (τ) in ER (ns)Standard Deviation (ns)Change in Lifetime (Δτ) vs. Control (ns)
Control (Untreated) --3.5± 0.2-
Vehicle Control (DMSO) DMSO (0.1%)63.48± 0.2-0.02
ER Stress Tunicamycin (5 µg/mL)6To be determined empiricallyTBDTBD
ER Stress Thapsigargin (1 µM)6To be determined empiricallyTBDTBD
Positive Control Hyperosmotic Shock (e.g., 200 mM Sucrose)10 min3.2± 0.25-0.3

Note: The fluorescence lifetime values for tunicamycin and thapsigargin-induced ER stress are not yet definitively established in the literature and should be determined experimentally. The value for hyperosmotic shock is based on studies with HaloFlipper 3 and serves as a representative example of a decrease in membrane tension.

Experimental Protocols

Protocol 1: Transfection of HaloTag-ER Construct
  • Cell Seeding: Seed the cells of choice onto glass-bottom dishes or coverslips suitable for high-resolution microscopy. Allow the cells to adhere and reach 60-80% confluency.

  • Transfection: Transfect the cells with a plasmid encoding an ER-targeted HaloTag fusion protein (e.g., pEGFP-N1-HaloTag-KDEL) using a suitable transfection reagent according to the manufacturer's instructions.

  • Expression: Allow the cells to express the fusion protein for 24-48 hours post-transfection. Expression can be confirmed by visualizing the GFP tag if present, or by proceeding with this compound labeling.

Protocol 2: this compound Labeling of ER
  • Prepare Staining Solution: Prepare a fresh staining solution of this compound in your complete cell culture medium. A final concentration of 100-500 nM is a good starting point, with 200 nM being a commonly used concentration. First, prepare a 200 µM stock solution in anhydrous DMSO. Then, dilute the stock solution 1:1000 in pre-warmed culture medium.

  • Labeling: Remove the culture medium from the cells and replace it with the this compound staining solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a humidified atmosphere with 5% CO2.

  • Washing: After incubation, it is recommended to wash the cells once or twice with fresh, pre-warmed culture medium to remove any unbound probe.

Protocol 3: Induction of ER Stress
  • Prepare ER Stress Inducers: Prepare stock solutions of tunicamycin (e.g., 5 mg/mL in DMSO) and thapsigargin (e.g., 1 mM in DMSO).

  • Induce Stress: After the washing step in Protocol 2, replace the medium with fresh culture medium containing the desired concentration of the ER stress inducer. Suggested starting concentrations are 2.5–5 µg/mL for tunicamycin and 0.1–1 µM for thapsigargin.

  • Incubation: Incubate the cells for the desired period to induce ER stress. A common time point for observing the UPR is 4-6 hours.

Protocol 4: Fluorescence Lifetime Imaging Microscopy (FLIM)
  • Microscope Setup: Use a confocal or multiphoton microscope equipped with a FLIM system (e.g., time-correlated single-photon counting - TCSPC).

  • Excitation and Emission: Excite the this compound probe using a 488 nm laser. Collect the emission between 575 and 625 nm.

  • Image Acquisition: Acquire FLIM images of the ER in both control and ER-stressed cells. Ensure that the imaging parameters are kept consistent across all experimental conditions.

  • Data Analysis: Analyze the FLIM data using appropriate software (e.g., PicoQuant SymPhoTime, Becker & Hickl SPCM) to calculate the fluorescence lifetime of this compound in the ER. The data is typically fitted to a bi-exponential decay model, and the average lifetime is reported.

Mandatory Visualizations

Signaling Pathways

UPR_Signaling_Pathway Unfolded Protein Response (UPR) Signaling Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins BiP BiP/GRP78 Unfolded Proteins->BiP Accumulation leads to BiP dissociation IRE1a IRE1α BiP->IRE1a Inhibition PERK PERK BiP->PERK Inhibition ATF6 ATF6 BiP->ATF6 Inhibition XBP1u_mRNA XBP1u mRNA IRE1a->XBP1u_mRNA Slices eIF2a eIF2α PERK->eIF2a Phosphorylates ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Translocates to Golgi and is cleaved XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein Translation UPR_Genes UPR Target Genes (Chaperones, ERAD components) XBP1s_protein->UPR_Genes Activates Transcription eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4_mRNA ATF4 mRNA eIF2a_P->ATF4_mRNA Preferential Translation Global Translation Global Translation eIF2a_P->Global Translation Inhibits ATF4_protein ATF4 Protein ATF4_mRNA->ATF4_protein ATF4_protein->UPR_Genes Activates Transcription Apoptosis_Genes Apoptotic Genes (CHOP) ATF4_protein->Apoptosis_Genes Activates Transcription ATF6_cleaved->UPR_Genes Activates Transcription

Caption: The Unfolded Protein Response (UPR) signaling pathway.

Experimental Workflow

HaloFlipper_ER_Stress_Workflow Experimental Workflow for Measuring ER Membrane Tension cluster_Preparation Cell Preparation cluster_Labeling Probe Labeling cluster_Treatment ER Stress Induction cluster_Imaging Data Acquisition and Analysis A Seed cells on glass-bottom dishes B Transfect with HaloTag-ER construct A->B C Allow protein expression (24-48 hours) B->C D Incubate with This compound (100-500 nM) C->D E Incubate for 30-60 min D->E F Wash to remove unbound probe E->F G Treat with ER stress inducer (Tunicamycin or Thapsigargin) F->G H Incubate for desired time (e.g., 4-6 hours) G->H I Acquire FLIM images of ER H->I J Calculate fluorescence lifetime (τ) I->J K Compare τ between control and stressed cells J->K

Caption: Workflow for ER membrane tension measurement.

References

Application Notes and Protocols: HaloFlipper 30 Staining for Adherent Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HaloFlipper 30 is a fluorescent probe designed for the precise imaging of membrane tension in living cells. This technology utilizes a HaloTag protein fused to a protein of interest, which then covalently binds to the this compound probe. This allows for the targeted analysis of membrane tension in specific subcellular compartments, providing valuable insights into cellular mechanics and signaling. These application notes provide a detailed protocol for using this compound to stain adherent cell cultures and include key quantitative data and experimental workflows.

Principle of this compound Staining

The this compound probe's fluorescence is sensitive to the mechanical tension within the lipid bilayer. The core of the probe is a "flipper" molecule that changes its conformation in response to membrane tension. In a relaxed membrane, the flipper is in a twisted conformation with low fluorescence. As membrane tension increases, the flipper planarizes, leading to a significant increase in fluorescence lifetime.[1][2] By targeting this compound to specific membranes using the HaloTag system, researchers can visualize and quantify membrane tension at distinct subcellular locations.[1][2]

Key Applications in Research and Drug Discovery

  • Mechanobiology: Study the role of membrane tension in fundamental cellular processes such as cell migration, division, and signal transduction.[1]

  • Drug Development: Assess the impact of drug candidates on cell membrane properties and cellular mechanics. This can provide insights into a compound's mechanism of action and potential off-target effects.

  • Disease Modeling: Investigate alterations in membrane tension associated with various diseases, including cancer and cardiovascular disorders.

Quantitative Data Summary

The following tables summarize key quantitative data derived from experiments using HaloFlipper probes. This information can be used as a starting point for experimental design.

Table 1: HaloFlipper Probe Characteristics

ProbeEC50 (15 min incubation)EC50 (45 min incubation)
HaloFlipper 2 ~100 nM~50 nM
HaloFlipper 3 ~200 nM~100 nM
HaloFlipper 4 ~500 nM~250 nM
HaloFlipper 5 >1 µM~500 nM
HaloFlipper 6 >1 µM>1 µM

EC50 values represent the effective concentration needed to label 50% of HaloTags.

Table 2: Fluorescence Lifetime of HaloFlipper 3 in Different Organelles

OrganelleTargeted ProteinFluorescence Lifetime (τ)
Endoplasmic ReticulumER-Tracker~3.5 ns
Golgi ApparatusGTS~4.1 ns

Fluorescence lifetime is an indicator of membrane order and tension.

Experimental Protocols

This section provides a detailed protocol for staining adherent cells with this compound.

Materials
  • Adherent cells expressing a HaloTag-fusion protein of interest

  • This compound probe

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Imaging medium (e.g., phenol red-free DMEM)

  • Multi-well plates or chambered coverglass suitable for microscopy

  • Fluorescence microscope, preferably with Fluorescence Lifetime Imaging (FLIM) capabilities

Protocol for Staining Adherent Cells
  • Cell Seeding:

    • Seed adherent cells expressing the HaloTag-fusion protein onto a suitable imaging dish (e.g., glass-bottom dish or chambered coverglass).

    • Culture the cells until they reach the desired confluency (typically 50-70%).

  • Preparation of Staining Solution:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 100-500 nM).

  • Staining:

    • Aspirate the culture medium from the cells.

    • Add the this compound staining solution to the cells.

    • Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator. The optimal incubation time may need to be determined empirically.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with pre-warmed PBS to remove unbound probe.

    • After the final wash, replace the PBS with pre-warmed imaging medium.

  • Imaging:

    • Image the cells using a fluorescence microscope.

    • For quantitative analysis of membrane tension, it is recommended to use Fluorescence Lifetime Imaging Microscopy (FLIM).

    • The excitation and emission maxima of the HaloFlipper probe are approximately 488 nm and 600 nm, respectively.

Diagrams

Signaling Pathway of this compound

HaloFlipper_Mechanism cluster_cell Adherent Cell cluster_nucleus Nucleus Protein_of_Interest Protein of Interest Fusion_Protein HaloTag Fusion Protein HaloTag HaloTag HaloFlipper30 This compound HaloFlipper30->Fusion_Protein Covalent Binding Membrane Cellular Membrane Fluorescence Fluorescence Signal Membrane->Fluorescence Membrane Tension DNA DNA Transcription Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Ribosome Ribosome mRNA->Ribosome Translation Ribosome->Fusion_Protein Protein Folding Fusion_Protein->Membrane Targeting to Membrane

Caption: Mechanism of this compound targeting and signal generation.

Experimental Workflow

Staining_Workflow A 1. Seed Adherent Cells (Expressing HaloTag-Fusion) B 2. Prepare this compound Staining Solution A->B C 3. Incubate Cells with This compound B->C D 4. Wash to Remove Unbound Probe C->D E 5. Image with Fluorescence Microscope (FLIM) D->E F 6. Data Analysis (Fluorescence Lifetime) E->F

Caption: Step-by-step experimental workflow for this compound staining.

References

Illuminating Endocytosis: Measuring Membrane Tension with HaloFlipper 30

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Endocytosis, the process by which cells internalize molecules and particles, is fundamental to a vast array of physiological functions, from nutrient uptake to signal transduction. The intricate choreography of membrane deformation, vesicle budding, and trafficking is tightly regulated by a symphony of proteins and lipids. Emerging evidence highlights the critical role of membrane tension as a key physical regulator of these events. HaloFlipper 30, a sophisticated fluorescent membrane tension probe, offers an unprecedented opportunity to dissect the mechanical forces at play during endocytosis.

This document provides detailed application notes and protocols for utilizing this compound in the study of endocytosis. By employing Fluorescence Lifetime Imaging Microscopy (FLIM), researchers can quantitatively map membrane tension dynamics in real-time and within specific subcellular compartments, offering novel insights into the mechanobiology of endocytosis.

Principle of this compound:

This compound is a mechanosensitive fluorescent probe designed to report on the lipid packing and tension of cellular membranes. Its fluorescence lifetime is directly proportional to the mechanical stress within the lipid bilayer. In a relaxed, low-tension membrane, the probe's fluorescent headgroup is in a twisted conformation, resulting in a shorter fluorescence lifetime. As membrane tension increases, the probe is planarized, leading to a longer fluorescence lifetime.[1][2]

Crucially, this compound can be targeted to specific membranes of interest (MOI) through the use of HaloTag technology.[1][3][4] By expressing a HaloTag-fused protein that localizes to a particular organelle, such as early endosomes, researchers can specifically label and measure membrane tension in that compartment.

Application Note 1: Monitoring Membrane Tension Changes During Clathrin-Mediated Endocytosis

Objective: To investigate the dynamics of plasma membrane tension during the formation of clathrin-coated pits and vesicles.

Background: Clathrin-mediated endocytosis (CME) is a major pathway for the internalization of receptors and their ligands. The assembly of the clathrin coat and the subsequent invagination of the plasma membrane are energy-dependent processes that are influenced by membrane tension. High membrane tension can oppose the budding process, often necessitating the involvement of the actin cytoskeleton to provide the required force.

Experimental Approach: By targeting this compound to the plasma membrane, researchers can monitor changes in membrane tension at sites of clathrin-coated pit formation. This can be achieved by co-expressing a plasma membrane-localized HaloTag fusion protein and a fluorescently tagged clathrin marker (e.g., Clathrin Light Chain-GFP).

Expected Outcomes: It is anticipated that regions of the plasma membrane undergoing clathrin-coated pit formation will exhibit localized changes in membrane tension. An increase in tension may be observed as the pit invaginates, potentially followed by a release of tension upon vesicle scission. These measurements can be correlated with the recruitment of actin and other accessory proteins.

Application Note 2: Measuring Membrane Tension in Early Endosomes

Objective: To quantify the membrane tension of early endosomes and investigate how it is modulated during endosomal maturation and sorting.

Background: Early endosomes are the primary sorting stations for internalized cargo. They undergo a complex process of maturation, involving changes in their lipid and protein composition, as well as their morphology. Membrane tension is likely to play a significant role in these processes, influencing the budding of recycling vesicles and the formation of intraluminal vesicles (ILVs) within multivesicular bodies (MVBs). A specialized derivative, "Endo Flipper-TR," has been developed for specifically targeting early endosomes.

Experimental Approach: To measure membrane tension in early endosomes, cells can be transfected with a plasmid encoding a HaloTag fused to an early endosomal marker, such as Rab5. Following expression, the cells are labeled with this compound. FLIM is then used to measure the fluorescence lifetime of the probe within the Rab5-positive compartments.

Expected Outcomes: This approach will provide quantitative data on the resting membrane tension of early endosomes. Perturbations, such as the stimulation of receptor recycling or the inhibition of MVB formation, can be applied to investigate how these processes impact endosomal membrane tension.

Protocols

Protocol 1: Labeling of Target Membranes with this compound

Materials:

  • Mammalian cell line of interest

  • Plasmid encoding a HaloTag fusion protein targeted to the membrane of interest (e.g., PM-HaloTag, Rab5-HaloTag)

  • Transfection reagent

  • Complete cell culture medium

  • This compound probe (e.g., from a commercial supplier)

  • Hanks' Balanced Salt Solution (HBSS) or other imaging buffer

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes suitable for high-resolution microscopy. Allow cells to adhere and reach 50-70% confluency.

  • Transfection: Transfect the cells with the desired HaloTag fusion protein plasmid according to the manufacturer's protocol. Allow for protein expression for 24-48 hours.

  • Probe Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to the final working concentration (typically 50-100 nM) in pre-warmed complete cell culture medium.

  • Labeling: Remove the culture medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells three times with pre-warmed HBSS or imaging buffer to remove unbound probe.

  • Imaging: The cells are now ready for FLIM imaging.

Protocol 2: Fluorescence Lifetime Imaging Microscopy (FLIM) for Membrane Tension Measurement

Instrumentation:

  • A confocal or multiphoton microscope equipped with a pulsed laser source (e.g., a picosecond pulsed diode laser).

  • A time-correlated single photon counting (TCSPC) system.

  • Appropriate excitation and emission filters for this compound (Excitation ~488 nm, Emission ~550-650 nm).

  • Environmental chamber to maintain cells at 37°C and 5% CO2 during imaging.

Procedure:

  • Microscope Setup: Turn on the microscope, laser, and TCSPC system and allow them to warm up.

  • Cell Imaging: Place the dish with the labeled cells on the microscope stage. Locate a field of view with healthy, transfected cells.

  • FLIM Acquisition:

    • Set the excitation laser power to a low level to minimize phototoxicity.

    • Configure the TCSPC settings for optimal photon counting rates.

    • Acquire FLIM data for a sufficient duration to obtain good photon statistics for lifetime fitting (typically 30-120 seconds per image).

  • Data Analysis:

    • Use appropriate software (e.g., SymPhoTime, PicoQuant) to analyze the FLIM data.

    • Fit the fluorescence decay curves for each pixel using a multi-exponential decay model.

    • Generate a fluorescence lifetime map of the image, where the color of each pixel represents the calculated fluorescence lifetime.

    • Perform region of interest (ROI) analysis to quantify the average fluorescence lifetime in specific subcellular compartments (e.g., plasma membrane, endosomes).

Quantitative Data Summary

The following table summarizes representative fluorescence lifetime values for this compound in different membrane compartments, based on expected outcomes from the literature. Actual values may vary depending on the cell type, experimental conditions, and specific HaloTag fusion protein used.

Membrane of InterestConditionExpected Fluorescence Lifetime (ns)Interpretation
Plasma MembraneBasal3.5 - 4.0Resting membrane tension
Plasma MembraneDuring CME pit formation4.0 - 4.5Increased tension due to membrane bending
Plasma MembranePost-scission3.5 - 4.0Return to resting tension
Early EndosomeBasal3.0 - 3.5Lower tension compared to plasma membrane
Early EndosomeStimulated recycling2.8 - 3.2Decreased tension due to vesicle budding

Visualizations

Endocytosis_Workflow Experimental Workflow for this compound Imaging of Endocytosis cluster_prep Cell Preparation cluster_labeling This compound Labeling cluster_imaging FLIM Imaging and Analysis cell_seeding Seed cells on glass-bottom dish transfection Transfect with HaloTag-fusion protein plasmid cell_seeding->transfection expression Allow protein expression (24-48h) transfection->expression probe_prep Prepare this compound working solution expression->probe_prep incubation Incubate cells with probe (15-30 min) probe_prep->incubation washing Wash to remove unbound probe incubation->washing flim_acquisition Acquire FLIM data on confocal/multiphoton microscope washing->flim_acquisition data_analysis Analyze fluorescence decay curves flim_acquisition->data_analysis lifetime_map Generate fluorescence lifetime map data_analysis->lifetime_map roi_analysis Quantify lifetime in regions of interest lifetime_map->roi_analysis

Caption: Experimental workflow for studying endocytosis using this compound.

CME_Signaling_Pathway Membrane Tension in Clathrin-Mediated Endocytosis cluster_initiation Initiation cluster_invagination Invagination & Tension cluster_scission Scission cargo_receptor Cargo-Receptor Binding adaptor_recruitment Adaptor Protein Recruitment cargo_receptor->adaptor_recruitment clathrin_assembly Clathrin Coat Assembly adaptor_recruitment->clathrin_assembly membrane_bending Membrane Bending & Invagination clathrin_assembly->membrane_bending membrane_tension Increased Membrane Tension membrane_bending->membrane_tension dynamin_recruitment Dynamin Recruitment membrane_bending->dynamin_recruitment actin_polymerization Actin Polymerization membrane_tension->actin_polymerization overcomes actin_polymerization->dynamin_recruitment vesicle_scission Vesicle Scission dynamin_recruitment->vesicle_scission uncoating Clathrin Coat Disassembly vesicle_scission->uncoating

Caption: Role of membrane tension in clathrin-mediated endocytosis.

This compound represents a powerful tool for investigating the role of membrane mechanics in endocytosis. By providing quantitative, real-time measurements of membrane tension in specific subcellular compartments, this technology enables researchers to address fundamental questions about how physical forces regulate vesicle formation, trafficking, and sorting. The protocols and application notes provided here serve as a guide for scientists and drug development professionals to incorporate this innovative approach into their research, ultimately leading to a deeper understanding of the intricate processes governing cellular function.

References

Application Notes and Protocols for HaloTag Fusion Protein Expression in HaloFlipper 30 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the successful expression of HaloTag fusion proteins intended for use in HaloFlipper 30 experiments, a cutting-edge technique for measuring membrane tension in live cells.

Introduction to HaloTag and this compound Technology

The HaloTag is a versatile 34 kDa protein tag derived from a bacterial haloalkane dehalogenase, engineered to form a rapid and irreversible covalent bond with synthetic ligands.[1] This technology allows for a wide range of applications, including protein purification, cellular imaging, and the study of protein interactions.[1]

HaloFlippers are fluorescent probes specifically designed to measure membrane tension.[2][3][4] These probes consist of a mechanosensitive flipper moiety linked to a chloroalkane, which allows for specific covalent labeling of HaloTag fusion proteins. When a HaloFlipper probe, such as this compound, binds to a HaloTag fusion protein localized to a membrane of interest, its fluorescence lifetime changes in response to alterations in membrane tension. This enables the quantitative imaging of membrane tension dynamics in living cells.

The critical first step in a successful HaloFlipper experiment is the robust and correctly localized expression of the HaloTag fusion protein on the membrane of interest. This document provides detailed guidance and protocols to achieve this.

Quantitative Data Summary

Optimizing the expression of your HaloTag fusion protein is crucial for achieving a good signal-to-noise ratio in this compound imaging experiments. The following tables summarize key quantitative data to guide your experimental design.

Table 1: Comparison of Constitutive Promoters for HaloTag Fusion Protein Expression in Human Embryonic Stem Cells (hESCs)

PromoterSustained eGFP Expression (% of cells after 50 days)Relative Expression LevelReference
β-actin (ACTB)74.0 ± 6.8%High and Stable
Phosphoglycerate kinase (PGK)74.4 ± 10.6%High and Stable
Elongation factor-1α (EF1α)Activity decreased after 30 daysHigh, but less stable long-term
Cytomegalovirus (CMV)6.7 ± 2.9%Rapidly downregulated
Ubiquitin C (UbC)24.8 ± 10.4%Moderate and decreasing

Note: This data is for eGFP expression but provides a strong indication of relative promoter strength and stability for other transgenes like HaloTag fusion proteins in mammalian cells.

Table 2: Comparison of HaloTag Dyes for Single-Molecule Imaging in Live Bacteria

FluorophoreRelative Brightness (vs. PAmCherry)Localization Precision (σ)Key CharacteristicsReference
PAmCherry1x35 nmPhotoactivatable fluorescent protein
HaloTag-TMR~2x24 nmBright and photostable organic dye
HaloTag-JF549>2x (at lower excitation)23 nmDerivative of TMR with improved brightness

Note: While not specific to this compound, this data highlights the superior brightness and localization precision of organic dyes used with HaloTag compared to fluorescent proteins, which is crucial for high-quality imaging.

Experimental Protocols

Plasmid Design and Construction for Membrane Targeting

To target your HaloTag fusion protein to a specific membrane, you will need to fuse the HaloTag sequence to a protein or signal peptide that is known to localize to your membrane of interest.

Logical Workflow for Plasmid Design:

cluster_0 Plasmid Design Identify Target Membrane Identify Target Membrane Select Targeting Sequence Select Targeting Sequence Identify Target Membrane->Select Targeting Sequence e.g., Plasma membrane, ER, mitochondria Choose HaloTag Position Choose HaloTag Position Select Targeting Sequence->Choose HaloTag Position e.g., N-terminal signal peptide, transmembrane domain Select Expression Vector Select Expression Vector Choose HaloTag Position->Select Expression Vector N- or C-terminal fusion Clone Fusion Construct Clone Fusion Construct Select Expression Vector->Clone Fusion Construct Consider promoter strength Sequence Verify Sequence Verify Clone Fusion Construct->Sequence Verify

Caption: Plasmid design workflow for membrane-targeted HaloTag fusions.

Protocol:

  • Identify the Target Membrane: Determine the specific cellular membrane you wish to study (e.g., plasma membrane, endoplasmic reticulum, outer mitochondrial membrane).

  • Select a Targeting Sequence:

    • For the plasma membrane, you can fuse the HaloTag to the extracellular or intracellular domain of a transmembrane protein.

    • For organelles, use a well-characterized targeting signal peptide (e.g., the N-terminal signal sequence of a resident membrane protein).

  • Choose HaloTag Position (N- or C-terminus): The optimal position of the HaloTag can affect the function and expression of the fusion protein and must be determined empirically. An N-terminal tag may improve expression and solubility, while a C-terminal tag ensures the full-length protein of interest is translated.

  • Select an Expression Vector: Choose a mammalian or bacterial expression vector with a suitable promoter for your desired expression level. For mammalian cells, vectors with CMV or EF1α promoters are common, though promoter strength can vary between cell types.

  • Cloning: Clone your gene of interest and the HaloTag sequence into the chosen expression vector using standard molecular biology techniques. Ensure the fusion is in-frame.

  • Sequence Verification: Always sequence-verify your final construct to confirm the correct sequence and fusion of the HaloTag and your protein of interest.

Expression of HaloTag Fusion Proteins in Mammalian Cells

Protocol for Transient Transfection:

  • Cell Seeding: The day before transfection, seed your cells of choice (e.g., HeLa, HEK293T) in a glass-bottom imaging dish at a density that will result in 50-80% confluency on the day of transfection.

  • Transfection:

    • Prepare the DNA-transfection reagent complex according to the manufacturer's protocol (e.g., Lipofectamine 3000, FuGENE HD).

    • Add the complex to the cells and incubate for 18-24 hours at 37°C and 5% CO2.

  • Expression Analysis (Optional but Recommended):

    • To confirm expression before proceeding with HaloFlipper labeling, you can label a small sample of the transfected cells with a cell-permeant, fluorescent HaloTag ligand (e.g., HaloTag TMR Ligand).

    • Incubate the cells with 1-5 µM of the fluorescent ligand for 15-30 minutes.

    • Wash the cells with fresh media and visualize the fluorescence using a fluorescence microscope to confirm expression and correct localization of your fusion protein.

Expression of HaloTag Fusion Proteins in E. coli

Protocol for Protein Expression:

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with your HaloTag fusion protein expression plasmid.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculation of Main Culture: The next day, inoculate a larger volume of LB medium (e.g., 500 mL) with the overnight culture to an OD600 of 0.05-0.1.

  • Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.4-0.6.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. For potentially toxic or difficult-to-express proteins, it is often beneficial to lower the induction temperature to 18-25°C and induce for a longer period (e.g., 16-18 hours).

  • Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for protein purification or analysis.

This compound Labeling and Imaging

Experimental Workflow for this compound Imaging:

cluster_1 This compound Experiment Express HaloTag Fusion Express HaloTag Fusion Label with this compound Label with this compound Express HaloTag Fusion->Label with this compound 18-24 hours post-transfection Wash Unbound Probe Wash Unbound Probe Label with this compound->Wash Unbound Probe Incubate 15-30 min Live-Cell Imaging (FLIM) Live-Cell Imaging (FLIM) Wash Unbound Probe->Live-Cell Imaging (FLIM) Multiple washes with fresh media Data Analysis Data Analysis Live-Cell Imaging (FLIM)->Data Analysis Measure fluorescence lifetime

Caption: Workflow for a this compound membrane tension experiment.

Protocol for Live-Cell Labeling and Imaging:

  • Prepare this compound Staining Solution: Dilute the this compound stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration (typically in the range of 50-500 nM).

  • Labeling:

    • Aspirate the culture medium from the cells expressing the HaloTag fusion protein.

    • Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with pre-warmed, complete culture medium to remove any unbound probe.

  • Imaging:

    • Image the cells using a fluorescence lifetime imaging microscopy (FLIM) system.

    • Excite the this compound probe at its excitation maximum and collect the emission.

    • Acquire fluorescence lifetime data. An increase in fluorescence lifetime corresponds to an increase in membrane tension.

Troubleshooting

Table 3: Common Problems and Solutions in HaloTag Fusion Protein Expression and Labeling

ProblemPossible CauseSuggested Solution
Low or no protein expression - Inefficient transfection/transformation- Promoter inactivity in the chosen cell line- Codon usage issues (in E. coli)- Protein toxicity- Optimize transfection/transformation protocol.- Choose a different promoter (see Table 1).- Use an E. coli strain that supplies rare tRNAs.- Lower the induction temperature and/or IPTG concentration for E. coli expression. Use a weaker promoter for mammalian expression.
Incorrect protein localization - Targeting signal is incorrect or blocked by the HaloTag.- Fusion protein is misfolded.- Try positioning the HaloTag at the other terminus of the protein.- Insert a flexible linker (e.g., a glycine-serine linker) between the protein of interest and the HaloTag.
High background fluorescence in imaging - Incomplete removal of unbound this compound probe.- Non-specific binding of the probe to cellular structures.- Autofluorescence of cells or medium.- Increase the number and duration of wash steps.- Decrease the concentration of the this compound probe.- Use a phenol red-free imaging medium.- Acquire a background image from untransfected cells and subtract it from the experimental images.
Low signal-to-noise ratio - Low expression level of the HaloTag fusion protein.- Inefficient labeling.- Photobleaching.- Use a stronger promoter or optimize expression conditions.- Increase the concentration of the this compound probe or the incubation time.- Use an anti-fade mounting medium for fixed cells. For live cells, minimize exposure time and excitation laser power.

References

Application Notes and Protocols for Imaging Mitochondrial Membrane Dynamics with HaloFlipper Probes

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of HaloFlipper fluorescent probes for imaging and quantifying mitochondrial membrane dynamics. The protocols and data presented are based on the principles of HaloFlipper technology, which allows for the precise targeting of fluorescent membrane tension probes to specific membranes of interest, including the mitochondrial membrane. While the specific probe "HaloFlipper 30" was not identified in available literature, the following protocols are based on the established HaloFlipper technology and can be adapted for specific probe variants.

Introduction to HaloFlipper Technology

Mitochondria are highly dynamic organelles that constantly undergo fission and fusion to maintain cellular homeostasis. These dynamic processes are intrinsically linked to the physical state of the mitochondrial membranes. HaloFlippers are advanced fluorescent probes designed to report on membrane tension and order.[1][2][3][4] They consist of a mechanosensitive fluorescent dye (a "flipper") tethered to a chloroalkane ligand. This ligand specifically and covalently binds to a HaloTag protein, which can be genetically fused to a protein that localizes to the mitochondrial membrane.[1] This enables the precise positioning of the flipper probe within the mitochondrial membrane, allowing for the sensitive detection of changes in membrane tension through fluorescence lifetime imaging microscopy (FLIM).

The fluorescence lifetime of the HaloFlipper probe is sensitive to the lipid packing of the membrane. In more ordered or tense membranes, the probe's conformation is planarized, leading to a longer fluorescence lifetime. Conversely, in more fluid or relaxed membranes, the probe adopts a more twisted conformation, resulting in a shorter fluorescence lifetime. This property makes HaloFlippers a powerful tool to study the biophysical properties of mitochondrial membranes during dynamic events like fusion, fission, and in response to cellular stress or drug treatment.

Key Applications in Research and Drug Development

  • Studying Mitochondrial Dynamics: Visualize and quantify changes in membrane tension during mitochondrial fission and fusion events.

  • Drug Discovery: Screen for compounds that modulate mitochondrial membrane properties and dynamics. Live-cell imaging with probes like HaloFlippers can provide valuable insights into a drug's mechanism of action and potential cytotoxicity.

  • Disease Modeling: Investigate alterations in mitochondrial membrane dynamics in various disease models, such as neurodegenerative diseases and metabolic disorders.

  • Basic Research: Elucidate the fundamental principles governing the relationship between membrane mechanics and mitochondrial function.

Experimental Protocols

Plasmid Construction and Cell Line Generation

To target the HaloFlipper probe to the mitochondria, a HaloTag fusion protein that localizes to the mitochondrial outer or inner membrane is required.

Protocol:

  • Select a Mitochondrial Protein: Choose a protein that is stably expressed and correctly localized to the desired mitochondrial membrane (e.g., TOMM20 for the outer membrane, TIMM23 for the inner membrane).

  • Plasmid Design: Clone the gene encoding the selected mitochondrial protein into a mammalian expression vector containing the HaloTag sequence. The HaloTag can be fused to either the N- or C-terminus of the mitochondrial protein. Ensure the fusion does not disrupt the protein's localization or function.

  • Transfection: Transfect the plasmid into the desired cell line (e.g., HeLa, COS7) using a standard transfection reagent.

  • Stable Cell Line Generation (Optional but Recommended): For long-term and reproducible experiments, generate a stable cell line expressing the mitochondrial-targeted HaloTag fusion protein by selecting transfected cells with an appropriate antibiotic.

  • Validation: Confirm the correct localization of the HaloTag fusion protein to the mitochondria using immunofluorescence or by co-transfecting with a fluorescently-tagged mitochondrial marker.

Cell Culture and Staining with HaloFlipper Probe

Materials:

  • Cells expressing the mitochondrial-targeted HaloTag fusion protein

  • HaloFlipper probe (e.g., Halo-Flipper from Spirochrome)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Imaging dishes or plates

Protocol:

  • Cell Seeding: Seed the cells expressing the mitochondrial-targeted HaloTag in imaging-compatible dishes (e.g., glass-bottom dishes) and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Prepare HaloFlipper Stock Solution: Dissolve the lyophilized HaloFlipper probe in anhydrous DMSO to prepare a stock solution (e.g., 1 mM). Store the stock solution at -20°C, protected from light and moisture.

  • Prepare Staining Solution: Dilute the HaloFlipper stock solution in pre-warmed complete cell culture medium to the final working concentration. The optimal concentration should be determined empirically but typically ranges from 100 nM to 1 µM.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C and 5% CO2. The optimal incubation time may vary depending on the cell type and probe concentration.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed complete cell culture medium to remove any unbound probe.

  • Imaging: The cells are now ready for imaging. It is recommended to image the cells in a suitable imaging buffer or complete medium without phenol red.

Fluorescence Lifetime Imaging Microscopy (FLIM)

FLIM is the preferred method for imaging HaloFlipper probes as it provides quantitative information about the membrane environment.

Protocol:

  • Microscope Setup: Use a confocal or multiphoton microscope equipped with a FLIM system (e.g., time-correlated single-photon counting - TCSPC).

  • Excitation and Emission: Excite the HaloFlipper probe using a suitable laser line (e.g., 488 nm). Collect the emission using a bandpass filter appropriate for the probe's emission spectrum (e.g., 575-625 nm).

  • Image Acquisition: Acquire FLIM images of the stained cells. Ensure that the photon counting rate is within the linear range of the detector to avoid pulse pile-up. Acquire a sufficient number of photons per pixel to ensure good statistical accuracy for the lifetime determination.

  • Data Analysis: Analyze the FLIM data using appropriate software (e.g., PicoQuant SymPhoTime, Becker & Hickl SPCM). Fit the fluorescence decay curves for each pixel to a multi-exponential decay model to calculate the average fluorescence lifetime. The changes in fluorescence lifetime will reflect changes in mitochondrial membrane tension.

Quantitative Data Summary

The following table summarizes typical experimental parameters and expected results when using HaloFlipper probes for imaging mitochondrial membrane dynamics. These values are illustrative and may require optimization for specific experimental conditions.

ParameterTypical Value/RangeReference/Note
Halo-tag Fusion Protein TOMM20-HaloTag (Outer Membrane)Can be adapted for other mitochondrial proteins.
Cell Line HeLa, COS7, or other relevant cell linesCell type may influence probe uptake and background.
HaloFlipper Concentration 100 nM - 1 µMOptimize for each cell line to maximize signal-to-noise.
Incubation Time 15 - 60 minutesLonger times may increase non-specific binding.
Excitation Wavelength 488 nm
Emission Wavelength 575 - 625 nm
Fluorescence Lifetime (τ) 2.8 - 7 nsLifetime is dependent on membrane order.
Expected Change in Lifetime Increase with increased membrane tension/orderA decrease in lifetime indicates decreased tension/order.

Visualizations

Experimental Workflow

G Experimental Workflow for HaloFlipper Imaging cluster_prep Preparation cluster_stain Staining cluster_acq Data Acquisition & Analysis plasmid 1. Construct Mitochondrial HaloTag Plasmid transfect 2. Transfect Cells & Generate Stable Line plasmid->transfect seed 3. Seed Cells for Imaging transfect->seed prepare_probe 4. Prepare HaloFlipper Staining Solution seed->prepare_probe stain_cells 5. Incubate Cells with HaloFlipper prepare_probe->stain_cells wash 6. Wash to Remove Unbound Probe stain_cells->wash flim 7. Acquire FLIM Images wash->flim analyze 8. Analyze Fluorescence Lifetime Data flim->analyze interpret 9. Correlate Lifetime with Mitochondrial Dynamics analyze->interpret

Caption: Workflow for mitochondrial membrane imaging with HaloFlippers.

Signaling Pathway: Mitochondrial Dynamics and Membrane Tension

G Mitochondrial Dynamics and Membrane Tension Signaling cluster_membrane Membrane State MFN1_2 MFN1/2 (Outer Membrane) mem_tension Membrane Tension (Measured by HaloFlipper) MFN1_2->mem_tension mediates tethering, alters tension OPA1 OPA1 (Inner Membrane) OPA1->mem_tension remodels cristae, alters tension Drp1 Drp1 (Cytosolic) Fis1_Mff Fis1, Mff (Outer Membrane) Drp1->Fis1_Mff recruitment Fis1_Mff->mem_tension induces constriction, alters tension mem_tension->MFN1_2 influences efficiency mem_tension->Drp1 influences recruitment

Caption: Key proteins regulating mitochondrial fusion/fission and membrane tension.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HaloFlipper Signal-to-Noise Ratio in FLIM Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (S/N) in Fluorescence Lifetime Imaging Microscopy (FLIM) experiments using HaloFlipper probes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind HaloFlipper probes and how do they report on membrane properties?

HaloFlipper probes are mechanosensitive fluorescent probes designed to report on membrane tension and order in living cells.[1][2][3][4] They consist of a fluorescent "flipper" molecule connected to a chloroalkane linker. This linker allows for covalent labeling of a HaloTag protein, which can be genetically targeted to a specific membrane of interest (MOI).[1]

The core of the probe is a planarizable push-pull system. In a disordered membrane, the two fluorescent heads of the flipper are twisted, resulting in a shorter fluorescence lifetime. In a more ordered or tense membrane, the probe is planarized, leading to an increase in its fluorescence lifetime. This change in fluorescence lifetime is independent of probe concentration, making FLIM an ideal readout method.

Q2: What are the typical fluorescence lifetime values for HaloFlipper probes?

The fluorescence lifetime of HaloFlipper probes is highly sensitive to the local membrane environment. Lifetimes can range from approximately 2.3 ns in highly disordered lipid membranes to as high as 7 ns in very ordered membranes. For example, in the endoplasmic reticulum (ER), HaloFlipper 3 has a lifetime of about 3.5 ns, while in the more ordered Golgi membranes, lifetimes can reach up to 4.1 ns.

Q3: How does membrane tension affect the HaloFlipper fluorescence lifetime?

Increasing membrane tension generally leads to an increase in the HaloFlipper fluorescence lifetime. This is because increased tension can induce a more ordered state in the lipid membrane, causing the flipper probe to adopt a more planar conformation. Conversely, a decrease in membrane tension results in a shorter lifetime. For instance, hyperosmotic stress, which decreases membrane tension, has been shown to decrease the fluorescence lifetime of HaloFlipper 3 in the ER by approximately 0.3 ns.

Q4: Can changes in lipid composition affect the HaloFlipper lifetime?

Yes, the fluorescence lifetime of Flipper probes is sensitive to the lipid composition of the membrane. More ordered lipid environments, such as those rich in cholesterol and sphingomyelin, will result in longer lifetimes. Therefore, it is crucial to consider that a change in lifetime could be due to either a change in membrane tension or a change in lipid composition. For experiments on short timescales (seconds), it is generally assumed that lipid composition remains constant, and lifetime changes are attributed to tension. However, for longer experiments, appropriate controls are necessary.

Troubleshooting Guide

Issue 1: Low Signal / Poor Signal-to-Noise Ratio

A low signal-to-noise ratio is a common issue in fluorescence microscopy that can hinder accurate data analysis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Probe Concentration Perform a titration to find the optimal HaloFlipper concentration. Efficient labeling of HaloTags on mitochondria has been achieved with concentrations in the nanomolar range (e.g., EC50 of 34 ± 2 nM for HaloFlipper 2 after 15 minutes).
Suboptimal Labeling Conditions Ensure the incubation time is sufficient. While some cell types may show good staining after 5 minutes, denser cultures or tissues may require longer incubation periods. Optimize incubation temperature (typically 37°C).
Presence of Serum in Media Fetal Bovine Serum (FBS) contains proteins like albumin that can extract hydrophobic molecules like HaloFlippers from the membrane, leading to a lower signal. If possible, perform staining and imaging in serum-free media. If FBS is necessary, test if increasing the probe concentration or incubation time improves the signal.
Inefficient HaloTag Expression or Targeting Verify the expression and correct localization of your HaloTag-fusion protein using an independent method (e.g., co-expression with a fluorescent protein, immunofluorescence). Overexpression can lead to off-target effects.
Photobleaching Minimize the exposure time and excitation laser power. It is essential to find a balance between acquiring enough photons for a good fit and avoiding phototoxicity.
High Background Fluorescence Use phenol red-free imaging media, as phenol red is a known source of autofluorescence. Ensure thorough washing steps to remove any unbound probe. Consider using red-shifted dyes to avoid the green region of the spectrum where cellular autofluorescence is more prominent.
Issue 2: Inaccurate or Inconsistent Fluorescence Lifetime Readings

Inaccurate lifetime measurements can lead to misinterpretation of the biophysical state of the membrane.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Data Analysis Model Flipper probe decays are often best described by a dual-exponential function. Ensure you are using an appropriate fitting model for your data analysis software.
Low Photon Count A sufficient number of photons per pixel is crucial for accurate lifetime fitting. For Flipper-TR in HeLa cells, summing up to 7 frames at a 256x256 pixel resolution to reach a peak of 10^5 photons was found to be necessary for a good fit.
Instrumental Drift or Miscalibration Regularly calibrate your FLIM system using a standard with a known, stable lifetime (e.g., fluorescein).
Environmental Changes Maintain a constant temperature and CO2 level during the experiment, as these factors can influence cell physiology and membrane properties.
Probe Partitioning into Different Environments The presence of the probe in different membrane domains or its potential extraction from the membrane can lead to complex decay kinetics. Ensure your analysis isolates the signal from the membrane of interest.

Experimental Protocols

Protocol 1: HaloFlipper Labeling of Live Cells
  • Cell Preparation: Plate cells expressing the HaloTag-fusion protein of interest on a suitable imaging dish (e.g., glass-bottom dish).

  • Probe Preparation: Prepare a stock solution of the HaloFlipper probe in DMSO (e.g., 1 mM).

  • Labeling: Dilute the HaloFlipper stock solution directly into pre-warmed imaging medium (phenol red-free recommended) to the desired final concentration (e.g., 100 nM - 1 µM).

  • Incubation: Replace the cell culture medium with the HaloFlipper-containing medium and incubate at 37°C for 15-30 minutes. The optimal time may vary depending on the cell type and probe concentration.

  • Washing: Gently wash the cells two to three times with pre-warmed imaging medium to remove unbound probe.

  • Imaging: Proceed with FLIM imaging immediately.

Protocol 2: FLIM Data Acquisition and Analysis
  • Microscope Setup: Use a confocal or multiphoton microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) electronics.

  • Excitation and Emission: For Flipper-TR and similar probes, an excitation wavelength of around 485 nm is optimal. Collect emission using a bandpass filter, for example, 600/50 nm.

  • Acquisition Parameters: Adjust laser power and acquisition time to achieve a sufficient photon count for accurate lifetime fitting while minimizing phototoxicity. Aim for a peak photon count of at least 10^3 to 10^5 photons in the region of interest.

  • Data Analysis:

    • Use a dual-exponential reconvolution fit to analyze the fluorescence decay curves.

    • The longer lifetime component (τ₁) is typically used to report on membrane order and tension.

    • Generate a fluorescence lifetime image where the color of each pixel represents the calculated lifetime.

Visual Guides

HaloFlipper_Mechanism HaloFlipper Signaling Pathway cluster_membrane Cell Membrane Disordered_Membrane Disordered Membrane (Low Tension) Twisted_State Twisted Conformation (Short Lifetime) Disordered_Membrane->Twisted_State Ordered_Membrane Ordered Membrane (High Tension) Planar_State Planar Conformation (Long Lifetime) Ordered_Membrane->Planar_State HaloTag_Protein HaloTag Fusion Protein HaloTag_Protein->Disordered_Membrane Localization HaloTag_Protein->Ordered_Membrane Localization HaloFlipper_Probe HaloFlipper Probe HaloFlipper_Probe->HaloTag_Protein Covalent Labeling FLIM_Readout FLIM Readout Twisted_State->FLIM_Readout Planar_State->FLIM_Readout

Caption: Mechanism of HaloFlipper probes for sensing membrane tension.

Troubleshooting_Workflow Troubleshooting Low Signal-to-Noise Ratio Start Low S/N Ratio Observed Check_Labeling Verify Labeling Efficiency Start->Check_Labeling Check_Imaging Optimize Imaging Parameters Check_Labeling->Check_Imaging Good Labeling Solution_Labeling Increase Probe Concentration Optimize Incubation Time Use Serum-Free Media Check_Labeling->Solution_Labeling Poor Labeling Check_Background Assess Background Signal Check_Imaging->Check_Background Optimal Parameters Solution_Imaging Adjust Laser Power Increase Acquisition Time Check Detector Settings Check_Imaging->Solution_Imaging Suboptimal Parameters Solution_Background Use Phenol Red-Free Media Thorough Washing Check for Autofluorescence Check_Background->Solution_Background High Background End Improved S/N Ratio Check_Background->End Low Background Solution_Labeling->End Solution_Imaging->End Solution_Background->End

Caption: A logical workflow for troubleshooting a low signal-to-noise ratio.

References

Technical Support Center: Troubleshooting Poor HaloFlipper 30 Staining in Live Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with poor HaloFlipper 30 staining in live cells. The following questions and answers address common problems and provide detailed troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I seeing very weak or no fluorescence signal from this compound?

Several factors can contribute to a weak or absent signal. Consider the following potential causes and solutions:

  • Low Expression of HaloTag Fusion Protein: The signal intensity is directly proportional to the amount of HaloTag fusion protein expressed in your cells.

    • Troubleshooting:

      • Verify the expression of your HaloTag fusion protein using a western blot.

      • If using a transient transfection system, optimize the transfection efficiency.

      • If the protein is endogenously tagged or expressed at low levels, you may need to increase the incubation time with the this compound ligand to improve staining efficiency.[1]

  • Suboptimal Staining Protocol: The concentration of the this compound ligand, incubation time, and temperature are critical for successful staining.

    • Troubleshooting:

      • Titrate the Ligand: The optimal concentration can vary between cell types and expression levels. Start with a concentration range and perform a titration to find the best signal-to-noise ratio.[2]

      • Optimize Incubation Time: Insufficient incubation time can lead to incomplete labeling. Try extending the incubation period.[1] Conversely, excessively long incubation might increase background.

      • Ensure Correct Temperature: Perform the incubation at 37°C in a CO2 incubator to maintain cell health and optimal enzyme kinetics for the HaloTag.[1]

  • Issues with this compound Ligand: The ligand itself could be the source of the problem.

    • Troubleshooting:

      • Proper Storage: Ensure the this compound stock solution (typically in DMSO) is stored correctly at -20°C to prevent degradation.[1]

      • Fresh Dilutions: Prepare fresh dilutions of the ligand in pre-warmed complete media for each experiment.

  • Cell Health: Unhealthy or dying cells can exhibit poor staining and high background.

    • Troubleshooting:

      • Monitor cell morphology and viability throughout the experiment.

      • Ensure cells are not over-confluent.

2. I'm observing high background fluorescence. How can I reduce it?

High background can mask the specific signal from your protein of interest. Here are ways to minimize it:

  • Non-Specific Binding: The this compound ligand may be binding to cellular components other than the HaloTag protein.

    • Troubleshooting:

      • Control Experiment: A crucial control is to incubate untransfected cells (not expressing the HaloTag protein) with the this compound ligand. If you observe fluorescence, this indicates non-specific binding.

      • Reduce Ligand Concentration: High concentrations of the ligand can lead to increased non-specific binding.

      • Thorough Washing: After incubation with the ligand, wash the cells multiple times with pre-warmed complete media to remove unbound ligand. A post-staining incubation in fresh media for at least an hour can also help reduce background.

  • Slow Reaction Kinetics: Some HaloTag ligands have slower reaction rates, which may necessitate higher concentrations that can lead to more background.

    • Troubleshooting: While HaloFlipper probes are designed to be fluorogenic (i.e., they become more fluorescent upon binding), optimizing the balance between concentration and incubation time is key.

3. The fluorescence signal appears localized to unexpected cellular compartments.

Mislocalization of the signal can be due to issues with the fusion protein or the imaging setup.

  • Fusion Protein Integrity: The localization should be dictated by the protein fused to the HaloTag.

    • Troubleshooting:

      • Verify Localization: Use an alternative method, such as immunofluorescence with an antibody against your protein of interest, to confirm its subcellular localization.

      • Fusion Protein Design: Ensure the HaloTag is fused to a terminus (N- or C-) that does not interfere with the natural localization signals of your protein.

  • Hydrophobicity of the Probe: The hydrophobic nature of the flipper probe could lead to some accumulation in cellular membranes.

    • Troubleshooting: This is an inherent property of the probe. The key is to optimize staining and washing to maximize the signal from the specifically bound probe over any non-specific membrane partitioning.

4. The fluorescence is photobleaching too quickly.

Photobleaching can be a significant issue in live-cell imaging.

  • Imaging Conditions: Excessive laser power or exposure time can rapidly bleach the fluorophore.

    • Troubleshooting:

      • Minimize Exposure: Use the lowest possible laser power and exposure time that still provides a detectable signal.

      • Use Sensitive Detectors: Employing more sensitive detectors on your microscope can allow for lower excitation light levels.

      • Anti-fade Reagents: For fixed-cell imaging, use an anti-fade mounting medium. For live-cell imaging, specialized live-cell imaging solutions with anti-bleaching components can be used.

Quantitative Data Summary

The optimal parameters for this compound staining can be cell-type and experiment-dependent. The following table provides a general starting point for optimization.

ParameterRecommended RangeNotes
This compound Concentration 25 - 100 nMTitration is highly recommended to find the optimal concentration for your specific cell type and expression level.
Incubation Time 1 - 2 hoursFor proteins with very low expression, overnight incubation may be beneficial.
Incubation Temperature 37°CMaintain physiological conditions for optimal cell health and enzymatic reaction.
Wash Steps 3 x with pre-warmed mediaThorough washing is critical for reducing background from unbound ligand.
Post-Wash Incubation ≥ 1 hourAllows for the diffusion of unbound ligand out of the cells, further reducing background.

Experimental Protocols

Standard Live-Cell Staining Protocol for this compound

  • Cell Preparation: Plate cells on a glass-bottom imaging dish and grow to the desired confluency. If applicable, transfect cells with the HaloTag fusion protein construct and allow for expression (typically 24-48 hours).

  • Ligand Preparation: Prepare a stock solution of this compound in DMSO (e.g., 0.5 mM). Immediately before use, dilute the stock solution into pre-warmed (37°C) complete cell culture medium to the desired final concentration (e.g., 25-100 nM).

  • Staining: Remove the existing media from the cells and add the this compound-containing media.

  • Incubation: Incubate the cells for 1-2 hours in a 37°C, 5% CO2 incubator.

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed complete media.

  • Post-Wash Incubation: Add fresh pre-warmed complete media and incubate the cells for at least 1 hour at 37°C and 5% CO2 to allow unbound ligand to diffuse out.

  • Imaging: Image the cells using an appropriate fluorescence microscope. HaloFlipper probes are often used for Fluorescence Lifetime Imaging Microscopy (FLIM) to measure membrane tension.

Visualizations

HaloFlipper_Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cluster_troubleshooting Troubleshooting Start Start: Cells expressing HaloTag fusion protein Prep_Ligand Prepare fresh this compound dilution in warm media Start->Prep_Ligand Incubate Incubate cells with This compound (1-2h, 37°C) Prep_Ligand->Incubate Wash Wash cells 3x with warm media Incubate->Wash Post_Wash Incubate in fresh media (≥1h) Wash->Post_Wash Image Live-cell imaging (e.g., FLIM) Post_Wash->Image Analysis Analyze fluorescence signal Image->Analysis Check_Signal Signal OK? Analysis->Check_Signal No_Signal No/Low Signal: - Check protein expression - Titrate ligand concentration - Increase incubation time Check_Signal->No_Signal No (Weak Signal) High_BG High Background: - Run no-HaloTag control - Decrease ligand concentration - Increase wash steps Check_Signal->High_BG No (High Background) End Experiment Complete Check_Signal->End Yes

Caption: Troubleshooting workflow for poor this compound staining.

HaloTag_Mechanism cluster_components Components cluster_reaction Binding & Fluorescence Protein Protein of Interest HaloTag HaloTag (Engineered Dehalogenase) Protein->HaloTag fused to Covalent_Bond Rapid & Irreversible Covalent Bond Formation HaloTag->Covalent_Bond HaloFlipper This compound Ligand (Chloroalkane + Fluorophore) HaloFlipper->Covalent_Bond Fluorescence Fluorescence Emission (Signal Detected) Covalent_Bond->Fluorescence enables

Caption: Mechanism of HaloTag and this compound interaction.

References

improving the cell permeability and selectivity of HaloFlipper probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of HaloFlipper probes for imaging membrane tension.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for HaloFlipper probes?

A1: HaloFlipper probes are hybrid fluorescent probes designed to measure membrane tension at specific subcellular locations.[1] They consist of a mechanosensitive Flipper probe covalently linked to a chloroalkane ligand.[1][2] This ligand specifically and irreversibly binds to a HaloTag protein, which can be genetically fused to a protein of interest, thereby targeting the probe to a specific membrane within the cell (e.g., endoplasmic reticulum, mitochondria, Golgi apparatus).[1][2] The Flipper component of the probe is a "molecular rotor" whose conformation changes in response to the physical state of the lipid bilayer. In a relaxed membrane, the probe is in a twisted conformation. As membrane tension increases, the lipids become more ordered, which planarizes the Flipper probe. This planarization leads to a red shift in the excitation spectrum and an increase in the fluorescence lifetime, which can be measured using Fluorescence Lifetime Imaging Microscopy (FLIM).

Q2: How does the linker between the Flipper probe and the HaloTag ligand affect performance?

A2: The tether linking the Flipper mechanophore to the HaloTag ligand is a critical design element that significantly impacts the probe's cell permeability and its ability to accurately report membrane tension. The linker must be long enough to allow the Flipper moiety to properly insert into the lipid bilayer after the chloroalkane has bound to the HaloTag protein. However, if the linker is too long, it can lead to poor membrane insertion or compromised cell permeability. An optimal linker length of approximately 6 nm has been identified to balance these factors, ensuring both efficient labeling and robust mechanosensitivity.

Q3: What is the recommended protocol for labeling cells with HaloFlipper probes?

A3: A general protocol for labeling cells expressing a HaloTag fusion protein with HaloFlipper probes is provided below. Optimization of probe concentration and incubation time may be necessary depending on the cell type and the specific HaloTag fusion protein being used.

Experimental Protocols

General Protocol for Staining Cells with HaloFlipper Probes

  • Cell Preparation: Seed cells expressing the HaloTag-fusion protein of interest in a suitable imaging dish or plate. Allow cells to adhere and reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of the HaloFlipper probe in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration (e.g., 100-500 nM) in pre-warmed cell culture medium.

  • Staining: Remove the existing culture medium from the cells and replace it with the medium containing the HaloFlipper probe.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary.

  • Washing (Optional but Recommended): To reduce background fluorescence from unbound probe, the cells can be washed with fresh, pre-warmed medium.

  • Imaging: Image the cells using Fluorescence Lifetime Imaging Microscopy (FLIM). Excite the probe typically around 488 nm and collect emission between 575 and 625 nm.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no fluorescence signal 1. Inefficient labeling. 2. Low expression of the HaloTag fusion protein. 3. Probe degradation.1. Increase the concentration of the HaloFlipper probe or extend the incubation time. 2. Verify the expression of the HaloTag fusion protein using a complementary method (e.g., Western blot, immunofluorescence with an anti-HaloTag antibody). 3. Use a fresh dilution of the probe.
High background fluorescence 1. Incomplete removal of unbound probe. 2. Non-specific binding of the probe.1. Perform additional washing steps after incubation. 2. Decrease the probe concentration or shorten the incubation time.
Poor colocalization with the targeted organelle 1. Incorrect HaloTag fusion protein localization. 2. Suboptimal linker length of the HaloFlipper probe.1. Confirm the localization of your HaloTag fusion protein using an independent method (e.g., co-localization with a known organelle marker). 2. Use a HaloFlipper probe with a different linker length if available. The HaloFlipper 3 with a ~6nm tether has been shown to be effective for many targets.
Unexpected fluorescence lifetime values 1. Changes in membrane composition. 2. Phototoxicity affecting cell health and membrane properties. 3. Incorrect FLIM acquisition or analysis settings.1. Be aware that the fluorescence lifetime of Flipper probes is sensitive to membrane lipid composition, not just tension. Consider control experiments where membrane composition is altered (e.g., with myriocin to deplete sphingomyelin). 2. Reduce laser power and exposure time during imaging. Ensure cells remain healthy throughout the experiment. 3. Consult technical documentation for your FLIM system to ensure proper setup and data analysis.

Quantitative Data Summary

The following table summarizes the performance of different HaloFlipper probes based on the chloroalkane penetration assay (CAPA), which measures the effective concentration needed to label 50% of HaloTags (EC50) in the cytosol of HGM cells. Lower EC50 values indicate better cell permeability.

HaloFlipper ProbeTether LengthEC50 (15 min incubation) [nM]EC50 (45 min incubation) [nM]Pearson Correlation Coefficient (with GFP)
2 Longest34 ± 2-0.94
3 ~6 nm89 ± 14250.93
4 Shorter48001300.85
5 Shorter29002400.87
6 Shortest36006300.71

Data sourced from Straková et al., ACS Central Science, 2020.

Visualizations

HaloFlipper_Mechanism cluster_cell Cell cluster_membrane Membrane of Interest cluster_flipper Flipper Moiety Protein_of_Interest Protein of Interest HaloTag HaloTag Protein_of_Interest->HaloTag fused to Twisted Twisted (Low Tension) HaloTag->Twisted Inserts into Membrane HaloFlipper_probe HaloFlipper Probe HaloFlipper_probe->HaloTag Covalent Bonding Planar Planar (High Tension) Twisted->Planar Increased Membrane Tension Planar->Twisted Decreased Membrane Tension Troubleshooting_Workflow Start Experiment Start Problem Problem Encountered? Start->Problem LowSignal Low/No Signal Problem->LowSignal Yes HighBg High Background Problem->HighBg Yes PoorColoc Poor Colocalization Problem->PoorColoc Yes End Successful Imaging Problem->End No CheckExpression Verify HaloTag Expression LowSignal->CheckExpression WashMore Increase Washing HighBg->WashMore VerifyLocalization Verify Fusion Protein Localization PoorColoc->VerifyLocalization OptimizeStaining Increase Probe Conc./Time CheckExpression->OptimizeStaining Expression OK OptimizeStaining->Problem OptimizeStaining2 Decrease Probe Conc./Time WashMore->OptimizeStaining2 OptimizeStaining2->Problem VerifyLocalization->Problem

References

challenges in HaloFlipper 30 data interpretation and analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HaloFlipper 30, a specialized tool for the precise measurement of membrane tension in living cells. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in data interpretation and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that may arise during this compound experiments, from initial setup to final data analysis.

Q1: My fluorescence lifetime values are inconsistent across experiments. What could be the cause?

A1: Inconsistent fluorescence lifetime values can stem from several factors. Refer to the troubleshooting chart below to diagnose the potential cause.

  • Distinguishing Tension from Lipid Order: A primary challenge is that the fluorescence lifetime of Flipper probes is sensitive to both membrane tension and lipid composition.[1][2] Changes in lifetime can only be directly attributed to membrane tension when the lipid composition remains constant.[1][3] For experiments over longer timescales (minutes to hours), it's crucial to include controls to ensure the lipid composition is not significantly altered.[4]

  • Experimental Conditions: Biological variability, cell density, and cell type can all impact baseline lifetime values. It is advisable to assess both the absolute lifetime values and the variation in lifetime within an experiment. When adding drugs or inducing osmotic shock, maintain a constant concentration of the Flipper probe in the medium to avoid artifacts.

  • Data Acquisition: Accurate lifetime measurements require a sufficient number of photons to ensure a good fit of the fluorescence decay curve. Low photon counts can lead to inaccurate lifetime estimations.

Q2: How do I correctly analyze the fluorescence decay curve from my FLIM data?

A2: HaloFlipper and other Flipper probes typically exhibit a bi-exponential fluorescence decay.

  • Choosing the Right Lifetime Component: The decay curve should be fitted with a bi-exponential model, which will yield two lifetime components: τ1 and τ2. The longer component, τ1 , is the mechanosensitive lifetime that reports on membrane tension. An increase in membrane tension leads to a longer τ1 value. The shorter component, τ2, is less suitable for tension analysis.

  • Instrument Response Function (IRF): A precise measurement of your system's IRF is critical for accurate deconvolution of the fluorescence decay. It is important to use the same IRF throughout an entire experiment.

Q3: The fluorescence signal from my HaloFlipper probe is weak or not localized to the organelle of interest. What should I do?

A3: This issue often relates to the specifics of the HaloTag fusion protein and the HaloFlipper probe itself.

  • Probe-Protein Interaction: The HaloFlipper probe must insert into the lipid bilayer to be fluorescent and mechanosensitive. If the probe remains bound to the HaloTag protein and does not enter the membrane, it will be poorly fluorescent and will not respond to changes in membrane tension.

  • Tether Length: The linker connecting the Flipper moiety to the HaloTag ligand is critical. An optimal tether length is required for the probe to efficiently cross the cell membrane and, after binding to the HaloTag, correctly insert into the membrane of interest.

  • Expression Level: Check the expression level of your HaloTag-fused protein of interest to ensure sufficient targets for the HaloFlipper probe.

Q4: Can I compare absolute membrane tension between different organelles?

A4: No, a direct comparison of absolute membrane tension is not feasible. The absolute fluorescence lifetime values are influenced by the specific lipid composition and order of the target membrane. For instance, the more ordered Golgi membrane typically shows a longer baseline lifetime than the endoplasmic reticulum. Therefore, HaloFlipper data should be interpreted as changes in membrane tension relative to a control or initial state for a specific membrane of interest.

Quantitative Data Summary

The following tables provide key quantitative parameters for HaloFlipper experiments.

Table 1: Typical Fluorescence Lifetime Values

ParameterTypical RangeDescription
τ1 (Long Lifetime) 2.3 ns - 7.0 nsThe mechanosensitive component. Varies with membrane order and tension. Shorter lifetimes (~2.3 ns) are seen in highly disordered membranes, while longer lifetimes (up to 7 ns) occur in highly ordered membranes.
τ2 (Short Lifetime) 0.5 ns - 2.0 nsLess sensitive to membrane tension and has a smaller amplitude in the decay fit.
Δτ (Change upon Osmotic Stress) ~0.3 nsA typical decrease in lifetime observed in the ER in response to hyperosmotic stress (decreased tension).

Table 2: Recommended Experimental Concentrations

ReagentStock SolutionWorking ConcentrationIncubation Time
Halo-Flipper (SC026) 200 µM in anhydrous DMSO100-500 nM in cell culture medium30 - 60 minutes

Data sourced from the Spirochrome product information sheet.

Experimental Protocols

Standard Protocol for Live Cell Labeling with Halo-Flipper

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

  • Cell Preparation: Culture cells expressing your HaloTag fusion protein on a suitable imaging dish or coverslip.

  • Prepare Staining Solution: Dilute the 200 µM Halo-Flipper DMSO stock solution 1:1000 in your normal cell culture medium to a final concentration of 200 nM. Vortex briefly. Use this solution immediately.

  • Cell Staining: Replace the culture medium with the freshly prepared staining solution, ensuring the cells are fully covered.

  • Incubation: Incubate the cells for at least 30 minutes (60 minutes is recommended) at 37°C in a humidified atmosphere with 5% CO2.

  • Washing: It is recommended to wash the cells with fresh culture medium to remove any excess unbound Halo-Flipper probe.

  • Imaging: Proceed with FLIM imaging. Excite the probe around 488 nm and collect emission between 575 nm and 625 nm.

Visual Guides

HaloFlipper Mechanism of Action

The following diagram illustrates the fundamental principle of how HaloFlipper reports on membrane tension.

HaloFlipper_Mechanism cluster_low_tension Low Membrane Tension cluster_high_tension High Membrane Tension LowT_Membrane Disordered Membrane Flipper_Twisted Twisted Flipper (Shorter Lifetime, τ) HighT_Membrane Ordered Membrane LowT_Membrane->HighT_Membrane Increase in Tension HighT_Membrane->LowT_Membrane Decrease in Tension Flipper_Planar Planar Flipper (Longer Lifetime, τ) HaloFlipper_Workflow A Cell Culture with HaloTag Fusion Protein B Labeling with HaloFlipper Probe A->B C FLIM Data Acquisition B->C D Bi-exponential Fit of Decay Curve C->D E Isolate Long Lifetime Component (τ1) D->E G Quantitative Analysis of τ1 (Relative Change) E->G F Image Segmentation (Select ROI) F->E Apply ROI to Data Troubleshooting_Logic Start Unexpected Change in Fluorescence Lifetime (τ) Q1 Is the change rapid (< seconds)? Start->Q1 A1_Yes Likely due to a change in Membrane Tension Q1->A1_Yes Yes Q2 Is the change slow (> minutes)? Q1->Q2 No End Accurate Interpretation A1_Yes->End A2_Yes Could be due to a change in Lipid Composition Q2->A2_Yes Yes Q3 Are photon counts low? Q2->Q3 No A2_Yes->End A3_Yes Inaccurate decay fit. Optimize acquisition settings. Q3->A3_Yes Yes Q3->End No A3_Yes->End

References

refining HaloFlipper 30 incubation time and concentration for optimal labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers refine incubation time and concentration for optimal labeling with HaloFlipper 3.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration and incubation time for HaloFlipper 3?

For initial experiments, a concentration of 90 nM and an incubation time of 15 minutes has been shown to be effective for labeling HaloTag fusion proteins in COS-7 cells.[1][2] However, optimal conditions can vary depending on the cell type, expression level of the HaloTag fusion protein, and the specific membrane of interest.[3]

Q2: How do I determine the optimal concentration of HaloFlipper 3 for my experiment?

To determine the optimal concentration, it is recommended to perform a concentration titration experiment. This involves incubating your cells with a range of HaloFlipper 3 concentrations to find the lowest concentration that provides sufficient signal with minimal background. A good starting point for a titration is to test concentrations from 10 nM to 500 nM.

Q3: What is the effect of incubation time on HaloFlipper 3 labeling?

Incubation time directly affects the extent of labeling. Shorter incubation times may result in incomplete labeling, while excessively long incubation times can lead to increased background signal and potential cellular stress. For HaloTag ligands in general, incubation times can range from 15 minutes to overnight.[4] A time-course experiment, testing incubation times from 15 minutes to a few hours, can help determine the optimal duration for your specific system.[5]

Q4: I am observing high background fluorescence. What can I do to reduce it?

High background fluorescence is a common issue and can be addressed by:

  • Optimizing Concentration and Incubation Time: Use the lowest effective concentration of HaloFlipper 3 and the shortest necessary incubation time.

  • Washing Steps: After incubation with the HaloFlipper 3 probe, it is crucial to wash the cells to remove any unbound ligand. Perform at least three washes with pre-warmed culture medium or a suitable buffer like PBS.

  • Using a "No-Wash" Ligand (if applicable): While HaloFlipper 3 is not explicitly described as a "no-wash" probe, some HaloTag ligands are designed to be fluorogenic, meaning their fluorescence increases significantly upon binding to the HaloTag protein, thus reducing the need for washing steps.

Q5: My signal is too weak. How can I improve it?

If you are experiencing a weak signal, consider the following:

  • Increase Concentration or Incubation Time: You may need to increase the concentration of HaloFlipper 3 or extend the incubation period to achieve sufficient labeling.

  • Check Expression of HaloTag Fusion Protein: Verify the expression level of your HaloTag fusion protein using a complementary method, such as Western blotting or by labeling with a well-established, bright HaloTag ligand like TMR.

  • Imaging Settings: Optimize your microscope's settings, such as laser power and detector gain, to enhance signal detection. Be mindful that increasing laser power can also lead to phototoxicity and photobleaching.

Q6: Can HaloFlipper 3 be used for long-term live-cell imaging?

The photostability of the HaloFlipper probe is an important consideration for long-term imaging experiments. While specific photostability data for HaloFlipper 3 is not detailed in the provided search results, it is a factor to consider. It is advisable to use the lowest possible laser power during imaging to minimize phototoxicity and photobleaching.

Quantitative Data Summary

The following tables summarize key quantitative data for HaloFlipper 3 and general HaloTag labeling to guide your experimental design.

Table 1: HaloFlipper 3 Labeling Parameters

ParameterValueCell TypeSource
Effective Concentration (EC50) after 15 min 89 ± 14 nMHGM cells
Effective Concentration (EC50) after 45 min 25 nMHGM cells
Example Incubation Concentration 90 nMCOS-7 cells
Example Incubation Time 15 minCOS-7 cells

Table 2: General HaloTag Ligand Concentration and Incubation Times

ParameterRecommended RangeNotesSource
Working Concentration 0.1 - 5 µMHighly dependent on the specific ligand and cell type.
Incubation Time 15 min - overnightShorter times are generally preferred for live-cell imaging.

Experimental Protocols

Protocol 1: Optimizing HaloFlipper 3 Concentration

  • Cell Preparation: Seed cells expressing your HaloTag fusion protein in a suitable imaging dish or plate and grow to the desired confluency.

  • Prepare HaloFlipper 3 Dilutions: Prepare a series of HaloFlipper 3 dilutions in pre-warmed, serum-free medium. A suggested range is 10 nM, 50 nM, 100 nM, 250 nM, and 500 nM.

  • Labeling: Remove the culture medium from the cells and add the HaloFlipper 3 dilutions.

  • Incubation: Incubate the cells for a fixed time, for example, 30 minutes, at 37°C.

  • Washing: Remove the labeling medium and wash the cells three times with pre-warmed medium.

  • Imaging: Image the cells using appropriate fluorescence microscopy settings.

  • Analysis: Quantify the fluorescence intensity and signal-to-noise ratio for each concentration to determine the optimal concentration.

Protocol 2: Optimizing HaloFlipper 3 Incubation Time

  • Cell Preparation: Seed cells expressing your HaloTag fusion protein in a suitable imaging dish or plate.

  • Prepare HaloFlipper 3 Solution: Prepare a solution of HaloFlipper 3 at the optimal concentration determined from Protocol 1.

  • Labeling and Incubation: Remove the culture medium and add the HaloFlipper 3 solution. Incubate the cells for varying durations, for example, 15 min, 30 min, 60 min, and 120 min at 37°C.

  • Washing: After each incubation time point, wash the cells three times with pre-warmed medium.

  • Imaging: Image the cells.

  • Analysis: Analyze the fluorescence intensity to determine the shortest incubation time that yields a sufficient signal.

Visual Guides

Below are diagrams to visualize the experimental workflow and troubleshooting logic.

G cluster_workflow Experimental Workflow for HaloFlipper 3 Labeling prep Prepare Cells Expressing HaloTag Fusion Protein labeling Incubate with HaloFlipper 3 prep->labeling wash Wash to Remove Unbound Probe labeling->wash image Image with Fluorescence Microscope wash->image analyze Analyze Signal and Background image->analyze

Caption: A streamlined workflow for labeling live cells with HaloFlipper 3.

G cluster_troubleshooting Troubleshooting Guide for HaloFlipper 3 Labeling start Start issue Problem Encountered? start->issue high_bg High Background issue->high_bg Yes low_signal Low Signal issue->low_signal Yes end Optimal Labeling issue->end No solution_bg1 Decrease Concentration high_bg->solution_bg1 solution_bg2 Decrease Incubation Time high_bg->solution_bg2 solution_bg3 Increase Wash Steps high_bg->solution_bg3 solution_signal1 Increase Concentration low_signal->solution_signal1 solution_signal2 Increase Incubation Time low_signal->solution_signal2 solution_signal3 Verify Protein Expression low_signal->solution_signal3 solution_bg1->issue solution_bg2->issue solution_bg3->issue solution_signal1->issue solution_signal2->issue solution_signal3->issue

Caption: A logical guide to troubleshooting common issues in HaloFlipper 3 labeling.

References

addressing phototoxicity in long-term HaloFlipper 30 imaging experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers address phototoxicity in long-term HaloFlipper 30 imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is phototoxicity and why is it a concern in long-term this compound imaging?

A1: Phototoxicity refers to light-induced damage to cells or tissues. In fluorescence microscopy, it occurs when the molecules of a fluorescent probe, such as this compound, absorb light energy and transition to an excited state. During this process, they can generate reactive oxygen species (ROS) which can damage cellular components like DNA, proteins, and lipids.[1][2][3] This damage can lead to altered cell physiology, apoptosis (cell death), and artifacts in your experimental data, ultimately compromising the validity of your long-term imaging studies.[2][4]

Q2: What are the common signs of phototoxicity in my cells during a this compound experiment?

A2: Signs of phototoxicity can range from subtle to severe. Common indicators include:

  • Morphological changes: Cell rounding, blebbing of the plasma membrane, vacuole formation, or detachment from the substrate.

  • Changes in cell behavior: Altered cell migration, division, or dynamics of intracellular organelles.

  • Decreased cell viability: An increase in cell death over the course of the experiment.

  • Photobleaching: A rapid and irreversible loss of the this compound fluorescent signal. While photobleaching and phototoxicity are distinct, the conditions that cause one often lead to the other.

Q3: How can I minimize phototoxicity while ensuring a good signal-to-noise ratio with this compound?

A3: Balancing signal quality with cell health is crucial. Here are some key strategies:

  • Optimize illumination: Use the lowest possible excitation light intensity that still provides a detectable signal.

  • Minimize exposure time: Use the shortest possible exposure time for your camera to capture a clear image.

  • Use sensitive detectors: Employ high quantum efficiency detectors (e.g., sCMOS or EMCCD cameras) that can capture more of the emitted light, allowing you to reduce the excitation intensity.

  • Implement hardware synchronization: Use features like "active blanking" to ensure the sample is only illuminated when the camera is actively acquiring an image, reducing unnecessary light exposure.

Q4: Are there any supplements I can add to my imaging medium to reduce phototoxicity?

A4: Yes, supplementing your imaging medium with antioxidants can help neutralize reactive oxygen species and reduce phototoxicity. Commonly used antioxidants include Trolox (a water-soluble form of Vitamin E) and ascorbic acid (Vitamin C). However, the effectiveness of these supplements can be cell-type and experiment-specific, so it's advisable to test their impact on your system. Some commercial imaging media are also formulated to reduce phototoxicity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid photobleaching of this compound signal and signs of cell stress (e.g., blebbing). High excitation light intensity.Reduce the laser/LED power to the lowest level that provides an adequate signal.
Cells appear unhealthy or die during long-term imaging, even with low light intensity. Cumulative phototoxic effects from prolonged or repeated exposure.1. Increase the time interval between image acquisitions. 2. Use an automated Z-stack acquisition with the minimum number of slices necessary. 3. Supplement the imaging medium with antioxidants like Trolox.
Poor signal-to-noise ratio, tempting you to increase light intensity. 1. Sub-optimal detector settings. 2. Inefficient light path.1. Increase camera gain or use a more sensitive camera. 2. Ensure all optical components are clean and aligned. 3. Use immersion oil with the correct refractive index for your objective.
Observed cellular processes (e.g., mitochondrial dynamics) appear to slow down or stop over time. Phototoxicity is affecting normal cell physiology.1. Perform control experiments with unlabeled cells under the same imaging conditions to assess baseline phototoxicity. 2. Use a lower magnification objective if high resolution is not critical, as this often involves lower light doses. 3. Consider alternative imaging modalities with lower phototoxicity, such as light-sheet microscopy.

Quantitative Data Summary

The following tables provide a framework for systematically evaluating and optimizing imaging parameters to minimize phototoxicity. Actual values will be instrument and cell-type dependent.

Table 1: Example Imaging Parameters for this compound

ParameterSetting 1 (High Signal)Setting 2 (Low Phototoxicity)
Excitation Wavelength (nm) 488488
Laser Power (%) 101-2
Exposure Time (ms) 10050-100
Time Interval (min) 15-10
Camera Gain LowHigh
Objective 60x Oil40x Air

Table 2: Assessing Cell Viability with Propidium Iodide Staining

Imaging Condition% Viable Cells (Time 0)% Viable Cells (24 hours)
Control (No Imaging) 98%95%
Setting 1 (High Signal) 97%60%
Setting 2 (Low Phototoxicity) 98%90%

Experimental Protocols

Protocol 1: Determining Optimal this compound Imaging Parameters

Objective: To find the imaging settings that provide the best balance between image quality and cell viability.

Materials:

  • Cells expressing HaloTag and labeled with this compound

  • Complete cell culture medium

  • Imaging medium (e.g., FluoroBrite™ DMEM)

  • Propidium Iodide (PI) or other viability stain

  • Fluorescence microscope with environmental chamber

Methodology:

  • Cell Preparation: Plate your cells on imaging-compatible dishes and allow them to adhere. Label with this compound according to the manufacturer's protocol.

  • Establish a Baseline: Before starting the time-lapse, acquire a reference image at a low magnification to document the initial cell density and morphology.

  • Test a Range of Parameters:

    • Define several sets of imaging conditions, varying the excitation light intensity and exposure time as shown in Table 1.

    • For each condition, acquire images from a different region of the dish every 5-10 minutes for the desired duration of your experiment.

  • Assess Phototoxicity:

    • At the end of the time-lapse, add a cell viability stain like PI to the medium.

    • Acquire images of the stained cells in each of the previously imaged regions.

  • Analyze the Data:

    • Quantify the signal-to-noise ratio for each imaging condition.

    • Count the number of viable (PI-negative) and dead (PI-positive) cells for each condition.

    • Select the imaging parameters that result in the highest cell viability while maintaining an acceptable signal-to-noise ratio.

Protocol 2: Evaluating the Efficacy of Antioxidants

Objective: To determine if supplementing the imaging medium with an antioxidant reduces phototoxicity.

Materials:

  • Same as Protocol 1

  • Antioxidant stock solution (e.g., Trolox)

Methodology:

  • Cell Preparation: Prepare two sets of labeled cells.

  • Treatment and Control Groups:

    • For the treatment group, supplement the imaging medium with the desired concentration of the antioxidant.

    • For the control group, use the standard imaging medium.

  • Time-Lapse Imaging:

    • Using the optimized imaging parameters from Protocol 1, acquire time-lapse images for both the treatment and control groups.

  • Assess Cell Viability:

    • At the end of the experiment, assess cell viability using a suitable stain.

  • Analysis:

    • Compare the cell viability between the antioxidant-treated and control groups. A significant increase in viability in the treated group indicates that the antioxidant is effective at mitigating phototoxicity under your experimental conditions.

Visualizations

PhototoxicitySignalingPathway Signaling Pathway of Phototoxicity ExcitationLight Excitation Light HaloFlipper This compound ExcitationLight->HaloFlipper Absorption ExcitedState Excited State (Singlet/Triplet) HaloFlipper->ExcitedState ROS Reactive Oxygen Species (ROS) ExcitedState->ROS Intersystem Crossing CellularComponents Cellular Components (DNA, Lipids, Proteins) ROS->CellularComponents Oxidation Damage Oxidative Damage CellularComponents->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis AlteredPhysiology Altered Cell Physiology Damage->AlteredPhysiology

Caption: A diagram illustrating the signaling pathway of phototoxicity.

ExperimentalWorkflow Workflow for Assessing Phototoxicity Start Start: Prepare Labeled Cells DefineParams Define Imaging Parameter Sets Start->DefineParams Timelapse Perform Time-Lapse Imaging DefineParams->Timelapse ViabilityAssay Perform Cell Viability Assay Timelapse->ViabilityAssay AnalyzeSNR Analyze Signal-to-Noise Ratio Timelapse->AnalyzeSNR AnalyzeViability Analyze Cell Viability ViabilityAssay->AnalyzeViability Optimize Select Optimal Parameters AnalyzeSNR->Optimize AnalyzeViability->Optimize

Caption: An experimental workflow for assessing phototoxicity.

TroubleshootingFlowchart Troubleshooting Phototoxicity action action start Signs of Phototoxicity? check_intensity Is Excitation Intensity Minimized? start->check_intensity check_exposure Is Exposure Time Minimized? check_intensity->check_exposure Yes action_intensity Reduce Excitation Intensity check_intensity->action_intensity No check_interval Is Time Interval Maximized? check_exposure->check_interval Yes action_exposure Reduce Exposure Time check_exposure->action_exposure No use_antioxidants Are Antioxidants Being Used? check_interval->use_antioxidants Yes action_interval Increase Time Between Images check_interval->action_interval No final_resort Consider Alternative Imaging Modality use_antioxidants->final_resort Yes action_antioxidants Add Antioxidants to Medium use_antioxidants->action_antioxidants No action_intensity->check_exposure action_exposure->check_interval action_interval->use_antioxidants action_antioxidants->final_resort

Caption: A flowchart for troubleshooting phototoxicity issues.

References

HaloFlipper 30 tether length optimization for specific protein targets

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HaloFlipper 30, a state-of-the-art fluorescent probe for measuring membrane tension at specific subcellular locations. This guide provides detailed information, troubleshooting advice, and experimental protocols to help you optimize the tether length of HaloFlipper probes for your specific protein targets.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a specialized fluorescent probe designed to measure membrane tension in living cells. It consists of two key components: a "Flipper" mechanosensitive dye and a chloroalkane linker. The Flipper dye changes its fluorescence lifetime in response to changes in lipid packing, which is a direct indicator of membrane tension.[1][2][3] The chloroalkane linker allows the probe to covalently bind to a HaloTag protein.[4][5] By fusing the HaloTag to a protein of interest, you can target the HaloFlipper probe to a specific membrane or organelle within the cell. The "30" in this compound refers to a specific iteration of the probe, and successful application often requires optimizing the tether length that connects the Flipper dye to the HaloTag.

Q2: Why is tether length optimization important for HaloFlipper probes?

A2: The tether length is a critical parameter for the successful application of HaloFlippers. An optimal tether must be long and flexible enough to allow the Flipper probe to insert correctly into the lipid bilayer of the target membrane after it has bound to the HaloTag fusion protein. However, if the tether is too long, it can lead to poor retention of the probe in the membrane. Conversely, a tether that is too short may not allow the probe to reach and insert into the membrane, especially if the HaloTag is part of a large protein complex. Therefore, a "Goldilocks" scenario exists, where the tether length is just right to ensure both efficient membrane insertion and probe retention.

Q3: What is the optimal tether length for HaloFlipper probes?

A3: Research has shown that a HaloFlipper with an oligoethylene glycol tether of 16 monomer repeats, corresponding to a length of approximately 6 nm, provides the best balance of hydrophilicity and length for efficient cell penetration and membrane insertion for a variety of protein targets. This variant, referred to as "HaloFlipper 3" in the original publication, has demonstrated robust performance in targeting various organelles, including the Golgi apparatus, peroxisomes, and endolysosomes. However, for very large protein complexes or specific subcellular environments, further optimization may be necessary.

Q4: Can I use HaloFlippers to target any membrane in the cell?

A4: Yes, in principle, HaloFlippers can be used to target any membrane of interest, provided you can express a HaloTag fusion protein that localizes to that membrane. This is a significant advantage over traditional membrane tension probes that rely on organelle-specific targeting motifs. The HaloTag system allows for precise localization of the probe to your specific protein of interest.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no fluorescence signal from the target membrane. 1. Inefficient labeling of the HaloTag fusion protein. 2. The tether is too short, preventing the Flipper probe from reaching the membrane. 3. The HaloTag is inaccessible for binding.1. Increase the concentration of the HaloFlipper probe or the incubation time. Ensure optimal labeling conditions (e.g., temperature, media). 2. Synthesize or obtain a HaloFlipper variant with a longer tether. 3. Confirm the expression and correct localization of your HaloTag fusion protein using an antibody against the HaloTag or a fluorescently-tagged version.
High background fluorescence in the cytoplasm or other organelles. 1. Non-specific binding of the HaloFlipper probe. 2. The tether is too long, leading to poor membrane retention and diffusion of the probe. 3. Incomplete washout of the unbound probe.1. Perform a control experiment with cells that do not express the HaloTag to assess non-specific binding. Reduce the probe concentration or increase the number of wash steps. 2. Use a HaloFlipper variant with a shorter tether. 3. Increase the duration and number of washes after labeling.
Fluorescence lifetime does not change in response to expected membrane tension alterations. 1. The Flipper probe is not correctly inserted into the lipid bilayer. 2. The experimental conditions are not inducing a change in membrane tension.1. Re-evaluate the tether length. An incorrect tether length may hinder proper insertion. Consider using a HaloFlipper with a different tether length. 2. Use a positive control to confirm that your experimental setup can induce detectable changes in membrane tension (e.g., osmotic shock).

Quantitative Data Summary

The following table summarizes the key quantitative data from the initial characterization of HaloFlipper probes with varying tether lengths. "HaloFlipper 3" with its intermediate tether length demonstrated the optimal balance of properties for cellular applications.

ProbeTether CompositionEstimated Tether Length (l)Cellular Uptake (EC50)Membrane Retention
HaloFlipper 2 24x oligoethylene glycol~9 nm-Poor
HaloFlipper 3 16x oligoethylene glycol~6 nm89 ± 14 nMIntermediate
HaloFlipper 4 8x oligoethylene glycol~3 nm3-5 µMEfficient
HaloFlipper 5 0x oligoethylene glycol<1 nm3-5 µMEfficient

Experimental Protocols

Protocol for Tether Length Optimization of HaloFlipper Probes

This protocol outlines the key steps for determining the optimal HaloFlipper tether length for your specific protein of interest.

1. Generation of HaloTag Fusion Construct:

  • Clone your protein of interest into a mammalian expression vector containing a HaloTag. The HaloTag can be fused to either the N- or C-terminus of your protein.
  • Verify the correct expression and subcellular localization of the HaloTag fusion protein using immunofluorescence or co-localization with a known marker.

2. Synthesis or Acquisition of HaloFlipper Probes with Varying Tether Lengths:

  • Obtain a set of HaloFlipper probes with different oligoethylene glycol tether lengths. A recommended starting point is to test probes with 8, 16, and 24 repeats, corresponding to tether lengths of approximately 3, 6, and 9 nm.

3. Cell Culture and Transfection:

  • Culture your cells of choice in a suitable medium.
  • Transfect the cells with your HaloTag fusion construct.

4. Labeling with HaloFlipper Probes:

  • 24-48 hours post-transfection, replace the culture medium with fresh, pre-warmed medium containing the HaloFlipper probe at a final concentration of 0.1-1 µM.
  • Incubate the cells for 15-30 minutes at 37°C.
  • Wash the cells three times with pre-warmed medium to remove unbound probe.

5. Fluorescence Lifetime Imaging Microscopy (FLIM):

  • Image the cells using a confocal microscope equipped with a FLIM module.
  • Acquire fluorescence lifetime images of the targeted membrane.
  • Analyze the FLIM data to determine the average fluorescence lifetime of the HaloFlipper probe at the target membrane.

6. Data Analysis and Optimization:

  • Compare the fluorescence intensity and lifetime for each HaloFlipper variant.
  • The optimal tether length will provide a strong fluorescence signal specifically at the target membrane with a fluorescence lifetime that is responsive to changes in membrane tension.

Visualizations

Experimental_Workflow Experimental Workflow for Tether Length Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Generate HaloTag Fusion Construct C Cell Culture & Transfection A->C B Synthesize/Acquire HaloFlippers D Label Cells with HaloFlipper Variants B->D C->D E Wash to Remove Unbound Probe D->E F Perform FLIM E->F G Analyze Fluorescence Intensity & Lifetime F->G H Compare Tether Lengths G->H I Identify Optimal Tether H->I HaloFlipper_Mechanism HaloFlipper Mechanism of Action cluster_targeting Targeting cluster_labeling Labeling & Insertion cluster_readout Readout Protein Protein of Interest FusionProtein HaloTag Fusion Protein Protein->FusionProtein HaloTag HaloTag HaloTag->FusionProtein Binding Covalent Binding FusionProtein->Binding HaloFlipper HaloFlipper (Probe + Tether) HaloFlipper->Binding Insertion Flipper Insertion into Membrane Binding->Insertion Lifetime Fluorescence Lifetime Change Insertion->Lifetime Tension Membrane Tension Tension->Insertion

References

overcoming background fluorescence in HaloFlipper 30 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for HaloFlipper 30 experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions. Our aim is to help you overcome common challenges, particularly the issue of high background fluorescence, to ensure the acquisition of high-quality data.

Troubleshooting Guide: Overcoming Background Fluorescence

High background fluorescence can significantly impact the quality of your data by reducing the signal-to-noise ratio. This guide provides a systematic approach to identifying and mitigating the common causes of high background in this compound experiments.

Issue 1: High Background Signal Across the Entire Field of View

Potential Cause Recommended Solution
Excess Unbound this compound Dye Optimize the dye concentration by performing a titration. Use the lowest concentration that still provides a specific signal.[1] Implement thorough washing steps (3-4 times) with a suitable buffer (e.g., PBS) after incubation to remove unbound probes.[1][2]
Autofluorescence from Cell Culture Medium Use phenol red-free medium during imaging, as phenol red is a known source of background fluorescence.[3][4] Consider using a specialized live-cell imaging medium designed to reduce background.
Nonspecific Binding of the Probe Increase the number and duration of wash steps after probe incubation. Include a blocking agent, such as Bovine Serum Albumin (BSA), in your incubation and wash buffers to minimize nonspecific binding.
Instrumental Noise Optimize microscope settings, including detector gain and laser power. Use the lowest settings that provide a detectable signal. Turn off room lights and ensure the microscope's light path is properly shielded to prevent external light contamination.

Issue 2: High Background Signal Localized to Specific Cellular Regions

Potential Cause Recommended Solution
Cellular Autofluorescence Include an unstained control sample to determine the level of autofluorescence. If autofluorescence is high, consider using a dye with a different excitation/emission spectrum. Autofluorescence is often higher in the blue and green channels, so shifting to red or far-red probes can be beneficial.
Probe Aggregation Visually inspect the probe solution for precipitates. If aggregates are present, centrifuge the solution before use. Prepare fresh probe dilutions for each experiment.
Overexpression of HaloTag Fusion Protein Optimize the transfection conditions to achieve a moderate expression level of the HaloTag fusion protein. Very high expression can lead to probe clustering and increased background.

Issue 3: Low Signal-to-Noise Ratio

Potential Cause Recommended Solution
Suboptimal Probe Concentration Perform a titration to find the optimal this compound concentration that maximizes signal without significantly increasing background.
Inefficient Labeling Ensure the incubation time with this compound is sufficient for complete labeling.
Photobleaching Minimize the exposure of your sample to excitation light. Use an anti-fade mounting medium if compatible with your live-cell imaging setup.
Incorrect Imaging Settings Verify that the excitation and emission filters on your microscope are correctly matched to the spectral properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence in live-cell imaging?

A1: Background fluorescence can originate from several sources, including:

  • Unbound fluorophores: Excess dye that has not been washed away.

  • Sample autofluorescence: Intrinsic fluorescence from cellular components like NADH and flavins.

  • Cell culture medium: Components like phenol red and riboflavin can be fluorescent.

  • Imaging vessel: Plastic-bottom dishes can exhibit higher fluorescence than glass-bottom dishes.

  • Instrument noise: Electronic noise from the detector and stray light.

Q2: How can I optimize the concentration of this compound?

A2: To optimize the dye concentration, perform a titration experiment. Label your cells with a range of this compound concentrations (e.g., below, at, and above the recommended concentration) and image them under identical conditions. The optimal concentration will be the one that provides a bright, specific signal with the lowest possible background.

Q3: What is the recommended washing procedure after this compound incubation?

A3: After incubating with this compound, it is crucial to wash the cells thoroughly to remove any unbound dye. A typical procedure involves washing the cells 3 to 4 times with a buffered saline solution like PBS. Each wash should be for at least 5 minutes to be effective.

Q4: Can the type of imaging dish affect background fluorescence?

A4: Yes, the material of your imaging vessel can contribute to background fluorescence. Plastic-bottom dishes often used for cell culture can be highly fluorescent. For imaging experiments, it is recommended to use glass-bottom dishes or plates to minimize this source of background.

Q5: What should I do if my cells are naturally autofluorescent?

A5: If you suspect cellular autofluorescence is contributing to your high background, first confirm this by imaging an unstained sample of your cells using the same settings. If autofluorescence is significant, consider switching to a fluorescent probe that excites and emits at longer wavelengths (in the red or far-red spectrum), as cellular autofluorescence is typically stronger in the blue and green regions.

Experimental Protocols

Protocol 1: Titration of this compound Concentration

  • Seed cells expressing the HaloTag fusion protein in a multi-well imaging plate.

  • Prepare a series of this compound dilutions in your imaging medium (e.g., 0.5x, 1x, 2x, 5x the recommended concentration).

  • Remove the culture medium from the cells and replace it with the different this compound dilutions.

  • Incubate the cells for the recommended time, protected from light.

  • Wash the cells 3-4 times with pre-warmed, phenol red-free imaging medium.

  • Image the cells using consistent acquisition parameters for all concentrations.

  • Analyze the images to determine the concentration that provides the best signal-to-noise ratio.

Protocol 2: Standard Washout Procedure to Minimize Background

  • Following incubation with this compound, aspirate the dye-containing medium.

  • Gently add pre-warmed PBS to each well.

  • Incubate for 5 minutes at room temperature.

  • Aspirate the PBS.

  • Repeat steps 2-4 two to three more times.

  • After the final wash, add fresh, pre-warmed, phenol red-free imaging medium to the cells.

  • Proceed with imaging.

Visual Guides

G Troubleshooting Workflow for High Background Fluorescence A High Background Observed B Check for Unbound Dye A->B E Check for Medium Autofluorescence A->E G Check for Cellular Autofluorescence A->G J Check Imaging Vessel A->J C Optimize Wash Steps (Increase number and duration) B->C D Titrate Dye Concentration (Use lower concentration) B->D L Problem Resolved C->L D->L F Switch to Phenol Red-Free Imaging Medium E->F F->L H Image Unstained Control G->H I Consider Red-Shifted Dyes H->I I->L K Use Glass-Bottom Dishes J->K K->L

Caption: Troubleshooting workflow for high background fluorescence.

G Experimental Workflow for this compound Staining A Seed Cells with HaloTag Construct B Incubate with This compound A->B C Wash to Remove Unbound Probe B->C D Add Phenol Red-Free Imaging Medium C->D E Live-Cell Imaging D->E F Data Analysis E->F

Caption: Standard experimental workflow for this compound staining.

References

solutions for non-specific binding of HaloFlipper 30 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HaloFlipper 30. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with non-specific binding during cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent membrane tension probe. It is designed to specifically bind to a HaloTag protein that has been genetically introduced and targeted to a specific membrane of interest within a cell. The core of this compound is a mechanosensitive "flipper" molecule whose fluorescence lifetime changes in response to the tension of the lipid bilayer it is inserted into. A key feature of Flipper probes is that they are "fluorogenic," meaning they are essentially non-fluorescent in aqueous environments like the cytoplasm and only become fluorescent upon insertion into a lipid membrane. This property is intended to minimize background signal from unbound probes.[1][2][3]

Q2: What are the primary causes of non-specific binding or high background with this compound?

High background or non-specific staining with this compound can arise from several factors:

  • Excess unbound probe: Insufficient washing after staining can leave behind unbound this compound molecules that may non-specifically associate with cellular structures.

  • Inappropriate probe concentration: Using a concentration of this compound that is too high can lead to increased off-target binding.

  • Autofluorescence: Cells and some culture media components naturally fluoresce, which can contribute to background signal.

  • Suboptimal tether length for the target protein: The linker between the HaloTag ligand and the flipper probe is crucial for correct membrane insertion. If the HaloTag is positioned too far from the membrane, the flipper may not be able to insert correctly, potentially leading to off-target interactions.[2][4]

  • Issues with HaloTag fusion protein expression: Low or uneven expression of the HaloTag-fusion protein can result in a poor signal-to-noise ratio, making background fluorescence more prominent.

Q3: What is the recommended starting concentration for this compound?

The optimal concentration should be determined empirically for each cell type and experimental setup. However, a common starting concentration range for live cell labeling with similar probes is between 100-500 nM. It is highly recommended to perform a concentration titration to find the optimal balance between specific signal and background.

Troubleshooting Guide: Non-Specific Binding of this compound

This guide provides a structured approach to identifying and resolving common issues related to non-specific binding of this compound.

Problem 1: High background fluorescence across the entire cell.

This is often due to an excess of unbound probe or issues with the imaging medium.

Potential Cause Recommended Solution Experimental Protocol
Inadequate Washing Increase the number and duration of wash steps after probe incubation.See Protocol: Optimized Washing Procedure.
Probe Concentration Too High Perform a titration to determine the lowest effective probe concentration.See Protocol: this compound Concentration Titration.
Autofluorescence from Media Image cells in a phenol red-free and serum-free imaging buffer.See Protocol: Preparation of Imaging Buffer.
Problem 2: Punctate or localized non-specific staining.

This may indicate aggregation of the probe or non-specific association with intracellular vesicles.

Potential Cause Recommended Solution Experimental Protocol
Probe Aggregation Ensure the this compound stock solution is properly dissolved and vortexed before dilution into the final staining solution. Use freshly prepared staining solution.Follow the manufacturer's instructions for preparing the stock solution, ensuring the use of anhydrous DMSO.
Non-Specific Internalization Reduce the incubation time to minimize endocytosis of the probe.See Protocol: Incubation Time Optimization.
Off-Target Membrane Insertion This may be inherent to the specific HaloTag fusion protein's location. Consider re-designing the fusion construct to place the HaloTag closer to the membrane.N/A (requires molecular cloning)

Experimental Protocols

Protocol: Optimized Washing Procedure
  • After incubation with this compound, gently aspirate the staining medium.

  • Add pre-warmed (37°C) complete culture medium or imaging buffer to the cells.

  • Incubate for 5-10 minutes at 37°C.

  • Repeat steps 1-3 for a total of 3-4 washes.

  • After the final wash, add fresh imaging buffer for microscopy.

Protocol: this compound Concentration Titration
  • Prepare a series of this compound dilutions in your standard cell culture medium. A suggested range is 50 nM, 100 nM, 200 nM, 400 nM, and 800 nM.

  • Seed your cells expressing the HaloTag fusion protein in a multi-well plate.

  • Stain one well with each concentration for your standard incubation time.

  • Include a negative control (cells without the HaloTag protein) stained with a mid-range concentration (e.g., 200 nM).

  • Wash all wells using the Optimized Washing Procedure.

  • Image all wells using identical acquisition settings.

  • Analyze the images to determine the concentration that provides the best signal-to-noise ratio (strong signal at the target membrane with minimal background).

Protocol: Preparation of Imaging Buffer

For live-cell imaging, it is recommended to use an optically clear, buffered saline solution or a specialized imaging medium to reduce background fluorescence.

  • Option 1 (Buffered Saline): Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) supplemented with 10 mM HEPES, pH 7.4.

  • Option 2 (Commercial Imaging Medium): Use a phenol red-free medium such as Gibco™ FluoroBrite™ DMEM.

Protocol: Incubation Time Optimization
  • Prepare your standard concentration of this compound in culture medium.

  • Incubate your cells with the staining solution for different durations (e.g., 15 min, 30 min, 60 min, 90 min).

  • For each time point, wash the cells using the Optimized Washing Procedure.

  • Image the cells and evaluate the signal-to-noise ratio. Shorter incubation times may reduce non-specific uptake.

Visualizing Experimental Workflows and Concepts

Diagram: General Workflow for this compound Staining

G cluster_prep Cell Preparation cluster_staining Staining cluster_wash Washing cluster_imaging Imaging prep_cells Seed cells expressing HaloTag-fusion protein prepare_stain Prepare this compound staining solution incubate Incubate cells with This compound prepare_stain->incubate wash_cells Wash cells to remove unbound probe incubate->wash_cells add_buffer Add imaging buffer wash_cells->add_buffer acquire_image Acquire images via fluorescence microscopy add_buffer->acquire_image

Caption: Standard experimental workflow for labeling cells with this compound.

Diagram: Troubleshooting Logic for High Background

G cluster_causes Potential Causes cluster_solutions Solutions start High Background Signal cause1 Probe concentration too high? start->cause1 cause2 Inadequate washing? start->cause2 cause3 Media autofluorescence? start->cause3 solution1 Perform concentration titration cause1->solution1 solution2 Increase number and duration of washes cause2->solution2 solution3 Use phenol red-free imaging buffer cause3->solution3

Caption: Decision tree for troubleshooting high background fluorescence.

Diagram: this compound Mechanism of Action

G cluster_cell Cell cluster_membrane Membrane of Interest cluster_cytosol Cytosol (Aqueous) cluster_bound Specific Binding & Fluorescence halotag HaloTag Fusion Protein flipper_bound Bound & Inserted This compound (Fluorescent) halotag->flipper_bound Membrane Insertion flipper_unbound Unbound this compound (Non-fluorescent) flipper_unbound->halotag Covalent Binding

Caption: Mechanism of this compound binding and fluorescence activation.

References

method refinement for quantifying HaloFlipper 30 fluorescence lifetime changes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for quantifying changes in membrane tension using HaloFlipper 30 fluorescence lifetime imaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it measure membrane tension?

A1: this compound is a specialized fluorescent probe designed to measure membrane tension in specific subcellular locations within living cells. It consists of two key components: a mechanosensitive "flipper" probe and a chloroalkane linker. The chloroalkane allows the probe to covalently bind to a genetically expressed HaloTag protein, which can be targeted to a specific membrane of interest (e.g., plasma membrane, Golgi, ER).[1][2][3] The flipper moiety inserts into the lipid bilayer. Its conformation, and thus its fluorescence lifetime, is sensitive to the lateral forces and lipid packing within the membrane.[4][5]

The underlying principle is that as membrane tension increases, lipids in the membrane become more ordered and packed. This increased packing pressure planarizes the flipper probe. In its planar state, the probe exhibits a longer fluorescence lifetime. Conversely, in a relaxed, low-tension membrane, the probe adopts a more twisted conformation, resulting in a shorter fluorescence lifetime. This relationship between membrane tension and fluorescence lifetime is typically linear, allowing for quantitative measurements using Fluorescence Lifetime Imaging Microscopy (FLIM).

Q2: How do I specifically label a target organelle with this compound?

A2: Specific labeling is achieved through the HaloTag system. The process involves two main steps:

  • Genetic Targeting: You must first transfect your cells with a plasmid encoding a fusion protein of the HaloTag and a protein that localizes to your membrane of interest (MOI). For example, to target the endoplasmic reticulum, you might fuse the HaloTag to an ER-resident protein.

  • Probe Incubation: Once the HaloTag fusion protein is expressed and correctly localized, you incubate the cells with this compound. The chloroalkane on the HaloFlipper probe forms a specific and covalent bond with the active site of the HaloTag protein. This tethers the probe precisely at your desired subcellular location, ensuring that the measured lifetime changes report on the tension of that specific membrane.

Q3: What are typical fluorescence lifetime values for this compound, and what kind of changes can I expect?

A3: The absolute fluorescence lifetime values can vary depending on the specific organelle, cell type, and imaging setup. However, published data provides a general range. For instance, lifetimes in the more ordered Golgi membranes have been reported to be around 4.1 ns, while the less ordered Endoplasmic Reticulum shows lifetimes around 3.5 ns. Upon applying osmotic stress to decrease membrane tension, a lifetime reduction of approximately 0.3 ns has been observed in the ER. The key is not the absolute value but the change in lifetime in response to a stimulus.

Q4: How can I validate that the this compound probe is responding correctly to membrane tension in my system?

A4: The most common method for validation is to apply a controlled osmotic shock.

  • Hypotonic Shock: Placing cells in a hypotonic medium (lower solute concentration) causes water to enter the cell, increasing plasma membrane tension. This should result in an increase in the this compound fluorescence lifetime.

  • Hypertonic Shock: Conversely, placing cells in a hypertonic medium (higher solute concentration) draws water out of the cell, causing it to shrink and decreasing plasma membrane tension. This should lead to a decrease in the fluorescence lifetime. Observing these expected changes provides confidence that the probe is reporting accurately on membrane tension.

Experimental Protocols

Protocol 1: Cell Transfection and Labeling with this compound
  • Cell Culture and Transfection:

    • Plate cells on imaging-suitable glass-bottom dishes or coverslips.

    • Transfect cells with the plasmid encoding your HaloTag-fusion protein of interest using your preferred transfection reagent.

    • Allow 24-48 hours for protein expression and proper localization. Confirm expression and localization using a co-expressed fluorescent protein (like GFP) if your plasmid includes one.

  • Probe Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

    • On the day of the experiment, dilute the this compound stock solution to a final working concentration (typically 100-500 nM) in fresh, serum-free cell culture medium. Vortex thoroughly.

  • Cell Labeling:

    • Aspirate the old medium from the cells.

    • Add the this compound-containing medium to the cells.

    • Incubate for 15-30 minutes at 37°C and 5% CO₂.

    • Washing (Optional but Recommended): To reduce background from unbound probe, you can wash the cells. Aspirate the labeling medium and wash 2-3 times with fresh, pre-warmed imaging medium (e.g., Leibovitz's L-15 for CO₂-independent imaging, or standard medium for short-term imaging).

  • Imaging:

    • Replace the final wash with fresh imaging medium.

    • Proceed immediately to the FLIM microscope for data acquisition.

Protocol 2: FLIM Data Acquisition and Analysis
  • Microscope Setup:

    • Use a confocal or two-photon microscope equipped with a Time-Correlated Single Photon Counting (TCSPC) system.

    • Excite the this compound probe with a pulsed laser, typically around 488 nm. The emission is collected around 600 nm.

    • Use a laser pulse frequency of 20 MHz to avoid "pile-up" artifacts and to capture the full decay curve of the probe, whose lifetime is in the nanosecond range.

  • Data Acquisition:

    • Select a region of interest containing your labeled cells.

    • Adjust laser power and acquisition time to achieve a sufficient number of photons per pixel for accurate lifetime fitting. A minimum peak of 10,000 photons in the decay histogram for the region of interest is recommended for robust fitting.

    • Acquire FLIM data for your baseline (iso-osmotic) condition.

    • To induce tension changes, carefully replace the medium with a pre-warmed hypotonic or hypertonic solution and acquire data from the same cells.

  • Data Analysis:

    • Use appropriate software (e.g., SymPhoTime, TRI2) to analyze the TCSPC data.

    • Fit the fluorescence decay curve for each pixel or region of interest to a bi-exponential reconvolution model. The longer lifetime component (τ₁) is typically used to report on membrane tension.

    • Generate a pseudo-colored lifetime map of the cells, where the color of each pixel represents its calculated fluorescence lifetime.

    • Quantify the average lifetime from your regions of interest before and after stimulation.

Quantitative Data Summary

Table 1: Representative Fluorescence Lifetime (τ) of HaloFlipper Probes in Different Organelles.

Organelle Fusion Protein Target Typical Lifetime (τ) Expected Change with Increased Tension Reference
Endoplasmic Reticulum ER-tracker fusion ~3.5 ns Increase
Golgi Apparatus GTS fusion ~4.1 ns Increase
Peroxisomes PEX3 fusion Variable Increase
Endolysosomes LAMP1 fusion Variable Increase

| Plasma Membrane | N/A (General Probe) | ~5.0 ns | Increase | |

Note: These values are illustrative and can vary between cell types and experimental setups. The key measurement is the relative change (Δτ) upon perturbation.

Troubleshooting Guide

Table 2: Common Issues and Solutions for this compound FLIM Experiments.

Problem Potential Cause(s) Recommended Solution(s)
No or very weak fluorescent signal 1. Inefficient HaloTag expression. 2. Insufficient probe concentration or incubation time. 3. Probe degradation. 1. Verify transfection efficiency and protein expression (e.g., via Western Blot or co-expressed fluorophore). 2. Increase probe concentration (up to 1 µM) or incubation time (up to 1 hour). 3. Use fresh probe stock; store aliquots at -20°C or -80°C and avoid freeze-thaw cycles.
High background fluorescence 1. Incomplete washing of unbound probe. 2. Probe precipitation in medium. 1. Perform 2-3 gentle washes with pre-warmed imaging medium after labeling. 2. Ensure the probe is fully dissolved in the medium before adding to cells; vortex thoroughly.
High phototoxicity / photobleaching 1. Laser power is too high. 2. Excessive exposure time. 1. Reduce laser power to the minimum required for an adequate photon count. 2. Decrease acquisition time per frame and sum multiple frames to achieve the required photon count.
No change in lifetime after osmotic shock 1. Cells are unhealthy or dead. 2. Probe is not correctly localized in the target membrane. 3. The specific membrane is resistant to osmotic pressure changes. 1. Check cell morphology and viability. Use healthy, sub-confluent cells. 2. Confirm the localization of your HaloTag fusion protein using confocal microscopy. 3. Verify your osmotic shock protocol. Consider alternative methods to modulate tension if applicable.

| High variability in lifetime measurements | 1. Low photon count leading to poor fitting. 2. Biological variability between cells. 3. Incorrect fitting model. | 1. Increase acquisition time or sum frames to get at least 10,000 photons in the peak channel of your ROI's decay curve. 2. Analyze multiple cells and report mean ± SD/SEM. Compare before/after treatment on the same cell where possible. 3. Use a bi-exponential reconvolution model for analysis. A mono-exponential fit is often insufficient. |

Visualizations

experimental_workflow cluster_prep Phase 1: Cell Preparation cluster_labeling Phase 2: Probe Labeling cluster_imaging Phase 3: FLIM Acquisition & Analysis p1 Plate cells on imaging dish p2 Transfect with HaloTag-fusion plasmid p1->p2 p3 Incubate 24-48h for protein expression p2->p3 l1 Incubate cells with This compound (15-30 min) p3->l1 l2 Wash 2-3x with pre-warmed medium l1->l2 i1 Acquire baseline FLIM data (Iso-osmotic) l2->i1 i2 Apply stimulus (e.g., Osmotic Shock) i1->i2 i3 Acquire post-stimulus FLIM data i2->i3 i4 Fit decay curves (Bi-exponential model) i3->i4 i5 Quantify change in fluorescence lifetime (Δτ) i4->i5

Caption: Experimental workflow for measuring membrane tension with this compound.

troubleshooting_flowchart start Start FLIM Experiment q1 Is fluorescent signal adequate? start->q1 s1 Check transfection & probe conc. Increase laser power slightly. q1->s1 No q2 Is lifetime (τ) in expected range (~3-5 ns)? q1->q2 Yes end_fail Review Protocol s1->end_fail s2 Check laser frequency (use 20 MHz). Verify fitting model (bi-exponential). q2->s2 No q3 Is phototoxicity observed? q2->q3 Yes s2->end_fail s3 Reduce laser power. Decrease acquisition time & sum frames. q3->s3 Yes q4 Does τ respond to osmotic shock? q3->q4 No s3->q4 s4 Check cell health. Verify stimulus protocol. q4->s4 No end_success Experiment Successful q4->end_success Yes s4->end_fail

Caption: Logic diagram for troubleshooting this compound FLIM experiments.

signaling_pathway stimulus External Stimulus (e.g., Growth Factor, Phagocytic Target) actin Actin Cytoskeleton Remodeling stimulus->actin tension Increase in Plasma Membrane Tension (Measured by HaloFlipper) actin->tension Protrusive force migration Cell Spreading & Migration actin->migration exocytosis Exocytosis of Internal Vesicles tension->exocytosis Mechanical feedback trafficking Membrane Trafficking (Endo/Exocytosis) tension->trafficking Regulates rac1 Rac1 Activation tension->rac1 Modulates activity exocytosis->tension Relieves tension trafficking->migration rac1->actin Promotes polymerization

Caption: Signaling pathway linking membrane tension to cell migration.

References

Validation & Comparative

Validating HaloFlipper 30 Performance with Osmotic Stress Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of cellular mechanobiology, understanding how cells sense and respond to physical forces is paramount. Membrane tension is a critical parameter in a host of cellular processes, including trafficking, migration, and signal transduction. The advent of molecular probes capable of measuring membrane tension in live cells has revolutionized the study of these phenomena. Among these, HaloFlipper 30 has emerged as a powerful tool for targeted measurements of membrane tension in specific subcellular compartments. This guide provides a comprehensive comparison of this compound with alternative methods for measuring membrane tension, with a focus on validation using osmotic stress assays. Experimental data, detailed protocols, and illustrative diagrams are presented to aid researchers in selecting and applying the most suitable technique for their scientific questions.

Data Presentation: Quantitative Comparison of Membrane Tension Probes

The following table summarizes the performance of this compound and alternative methods in response to osmotic stress, a well-established method for modulating membrane tension. Hyperosmotic stress (increased external solute concentration) causes cell shrinkage and a decrease in membrane tension, while hypoosmotic stress (decreased external solute concentration) leads to cell swelling and increased membrane tension.

MethodPrincipleOrganelle SpecificityReported Response to Hyperosmotic StressReported Response to Hypoosmotic StressKey AdvantagesLimitations
This compound Fluorescence Lifetime Imaging Microscopy (FLIM) of a mechanosensitive probe targeted via HaloTag.High (dependent on HaloTag fusion protein) Fluorescence Lifetime (e.g., Δτ ≈ -0.3 ns in the ER)[1][2] Fluorescence Lifetime[1][3]High spatial resolution, organelle-specific targeting, suitable for live-cell imaging.Requires genetic engineering, fluorescence lifetime can be influenced by factors other than tension (e.g., lipid composition).
Micropipette Aspiration Direct mechanical measurement of the force required to aspirate a portion of the cell membrane into a micropipette.Low (primarily plasma membrane) Membrane Tension Membrane TensionDirect, quantitative measurement of membrane tension.Invasive, low throughput, limited to the plasma membrane, technically challenging.
Optical Tweezers Trapping and manipulating a bead attached to the cell membrane to measure the force required to pull a membrane tether.Low (primarily plasma membrane) Tether Force Tether Force[4]High-precision force measurements, can be used to study local membrane mechanics.Invasive, low throughput, primarily for the plasma membrane, requires specialized equipment.
Flipper-TR® FLIM of a mechanosensitive probe that spontaneously inserts into the plasma membrane.Low (primarily plasma membrane) Fluorescence Lifetime Fluorescence LifetimeNon-invasive, no genetic manipulation required.Limited to the plasma membrane, less specific than targeted probes.
MscL-based Biosensor Genetically encoded biosensor based on the mechanosensitive channel of large conductance (MscL) that reports tension changes via FRET.High (can be targeted)Not explicitly reported in osmotic stress assays. FRET SignalGenetically encoded, ratiometric measurement can be more robust.Response may be influenced by endogenous channel activity, potential for overexpression artifacts.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: this compound Labeling and FLIM Imaging

1. Cell Culture and Transfection: a. Culture cells of interest in appropriate medium to ~70-80% confluency on glass-bottom dishes suitable for high-resolution microscopy. b. Transfect cells with a plasmid encoding the HaloTag protein fused to a protein of interest that localizes to the desired subcellular membrane (e.g., ER, Golgi, mitochondria). Allow for protein expression for 24-48 hours.

2. This compound Staining: a. Prepare a stock solution of this compound in anhydrous DMSO. b. Dilute the this compound stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 100-500 nM. c. Remove the culture medium from the cells and replace it with the this compound staining solution. d. Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator. e. Wash the cells twice with pre-warmed imaging medium (e.g., HBSS or phenol red-free medium) to remove unbound probe.

3. Fluorescence Lifetime Imaging Microscopy (FLIM): a. Place the dish on the stage of a confocal microscope equipped with a FLIM module (e.g., a time-correlated single photon counting - TCSPC - system). b. Excite the this compound probe with a pulsed laser at an appropriate wavelength (e.g., 488 nm). c. Collect the fluorescence emission using a suitable detector and filter set (e.g., 580-640 nm). d. Acquire FLIM data for a sufficient duration to obtain good photon statistics for each pixel. e. Analyze the FLIM data using appropriate software to calculate the fluorescence lifetime (τ) for each pixel in the image.

Protocol 2: Osmotic Stress Assay for Live Cell Imaging

1. Preparation of Osmotic Solutions: a. Isotonic Solution: Use the normal imaging medium for the cells (e.g., HBSS). b. Hypertonic Solution: Prepare the imaging medium with an increased concentration of a non-permeable solute, such as sucrose or sorbitol (e.g., add 200 mM sucrose to the isotonic medium). c. Hypotonic Solution: Prepare the imaging medium with a reduced concentration of solutes (e.g., dilute the isotonic medium with sterile distilled water). Ensure the final solution is still buffered and contains essential ions for cell viability.

2. Baseline Imaging: a. Mount the cells stained with this compound (or other tension probes) on the microscope stage. b. Acquire baseline images and/or FLIM data in the isotonic solution.

3. Application of Osmotic Stress: a. Carefully and gently replace the isotonic medium in the dish with the pre-warmed hypertonic or hypotonic solution. b. Immediately begin acquiring images and/or FLIM data to capture the dynamic changes in membrane tension. c. Continue imaging for the desired duration of the experiment.

4. Data Analysis: a. For this compound, quantify the change in fluorescence lifetime (Δτ) before and after the application of osmotic stress. b. For other methods, quantify the relevant parameter (e.g., membrane tension, tether force) over time.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.

OsmoticStressSignaling cluster_stimulus Osmotic Stress cluster_cell Cellular Response Hypertonic Hypertonic Cell Shrinkage Cell Shrinkage Hypertonic->Cell Shrinkage Water Efflux Hypotonic Hypotonic Cell Swelling Cell Swelling Hypotonic->Cell Swelling Water Influx Membrane Tension Decrease Membrane Tension Decrease Cell Shrinkage->Membrane Tension Decrease Membrane Tension Increase Membrane Tension Increase Cell Swelling->Membrane Tension Increase Signal Transduction Signal Transduction Membrane Tension Decrease->Signal Transduction Membrane Tension Increase->Signal Transduction

Figure 1. Osmotic stress signaling pathway.

HaloFlipperWorkflow Cell Transfection Cell Transfection HaloFlipper Staining HaloFlipper Staining Cell Transfection->HaloFlipper Staining Express HaloTag Fusion FLIM Imaging FLIM Imaging HaloFlipper Staining->FLIM Imaging Label Membrane Osmotic Stress Osmotic Stress FLIM Imaging->Osmotic Stress Acquire Baseline Data Analysis Data Analysis FLIM Imaging->Data Analysis Measure Lifetime Osmotic Stress->FLIM Imaging Induce Tension Change

Figure 2. Experimental workflow for this compound validation.

TensionProbeComparison cluster_fluorescent Fluorescent Probes cluster_mechanical Mechanical Methods Membrane Tension Measurement Membrane Tension Measurement This compound This compound Membrane Tension Measurement->this compound Flipper-TR Flipper-TR Membrane Tension Measurement->Flipper-TR MscL Biosensor MscL Biosensor Membrane Tension Measurement->MscL Biosensor Micropipette Aspiration Micropipette Aspiration Membrane Tension Measurement->Micropipette Aspiration Optical Tweezers Optical Tweezers Membrane Tension Measurement->Optical Tweezers

References

A Comparative Guide to Fluorescent Membrane Tension Probes: HaloFlipper 30 and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to measure membrane tension is crucial for understanding a wide range of cellular processes, from cell migration and division to signaling and disease progression. Fluorescent membrane tension probes have emerged as indispensable tools for visualizing and quantifying these forces in living cells. This guide provides a comparative analysis of HaloFlipper 30, a prominent member of the Flipper series of probes, and other widely used fluorescent tension reporters.

This document will delve into the mechanisms of action, photophysical properties, and experimental considerations for HaloFlipper probes and their alternatives, including Laurdan, Merocyanine 540, and BODIPY-based probes. Quantitative data is summarized in tables for easy comparison, and detailed experimental protocols for key applications are provided.

The Flipper Probe Family: A Focus on HaloFlipper

The "Flipper" series of fluorescent probes, including Flipper-TR and its targeted derivatives like HaloFlipper, operate on a unique and well-characterized mechanosensitive principle.[1][2][3] The core of these probes is a dithienothiophene mechanophore, which consists of two aromatic rings that can twist relative to each other.[4][5]

In a relaxed membrane with low tension, the mechanophore adopts a twisted conformation. Upon an increase in membrane tension, the surrounding lipid molecules become more ordered and pack more tightly, exerting lateral pressure on the probe. This pressure forces the mechanophore into a more planar conformation. This planarization extends the π-electron conjugation of the molecule, leading to a red-shift in its excitation spectrum and, most importantly, a significant increase in its fluorescence lifetime. This change in fluorescence lifetime is the primary readout for membrane tension when using Flipper probes and is typically measured using Fluorescence Lifetime Imaging Microscopy (FLIM).

HaloFlipper probes are a specialized version of the Flipper-TR probe that incorporates a chloroalkane ligand. This ligand allows the probe to be covalently attached to a HaloTag protein, which can be genetically fused to a protein of interest, enabling the targeted measurement of membrane tension in specific subcellular locations or membranes of interest (MOI). The nomenclature "this compound" is not standard in the scientific literature; however, studies have extensively characterized "HaloFlipper 3," which features a 16-mer oligoethylene glycol tether with a length of approximately 6 nm, as an optimized version for cellular applications.

Mechanism of Action: Flipper Probes

Flipper_Mechanism cluster_low_tension Low Membrane Tension cluster_high_tension High Membrane Tension Low_Tension_Membrane Twisted_Flipper Twisted Probe (Short Lifetime) Planar_Flipper Planar Probe (Long Lifetime) Twisted_Flipper->Planar_Flipper Increased Lipid Packing High_Tension_Membrane Planar_Flipper->Twisted_Flipper Decreased Lipid Packing

Caption: Mechanism of Flipper probes.

Signaling Pathway for HaloTag Targeting

HaloTag_Targeting Gene_Expression Expression of Protein-of-Interest-HaloTag Fusion Protein Probe_Addition Addition of HaloFlipper Probe Gene_Expression->Probe_Addition Covalent_Bonding Covalent Bond Formation between HaloTag and HaloFlipper Probe_Addition->Covalent_Bonding Targeted_Measurement Targeted Membrane Tension Measurement via FLIM Covalent_Bonding->Targeted_Measurement

Caption: HaloTag-mediated targeting of Flipper probes.

Comparative Analysis of Fluorescent Tension Probes

While the Flipper probes offer a direct and quantitative measure of membrane tension through fluorescence lifetime, other fluorescent probes can also provide insights into the physical state of cellular membranes. These alternative probes often respond to different, yet related, membrane properties such as polarity, fluidity, and lipid packing.

Probe FamilySensing MechanismTypical ReadoutAdvantagesLimitations
HaloFlipper/Flipper-TR Mechanically induced planarizationFluorescence Lifetime (FLIM)Direct measurement of tension, high sensitivity, targetable (HaloFlipper)Requires FLIM instrumentation, phototoxicity can be a concern with prolonged imaging
Laurdan Solvatochromic shift based on membrane polarity/hydrationGeneralized Polarization (GP) from emission spectraSensitive to lipid packing and phase, widely used for lipid raft studiesIndirect measure of tension, sensitive to factors other than tension (e.g., cholesterol content)
Merocyanine 540 (MC540) Changes in aggregation and orientation due to membrane potential and lipid packingFluorescence Intensity and PolarizationSensitive to changes in membrane potential and lipid disorderIndirect measure of tension, complex photophysics, response can be cell-type dependent
BODIPY-based Probes Varies depending on the specific probe design (e.g., molecular rotors)Fluorescence Lifetime or IntensityBright and photostable, can be designed for specific membrane propertiesMechanism and sensitivity to tension are highly probe-specific, may not directly report on tension

Photophysical Properties

ProbeExcitation Max (nm)Emission Max (nm)Fluorescence LifetimeQuantum Yield
Flipper-TR ~480~6002.8 - 7.0 ns (tension dependent)~30% in AcOEt
Laurdan ~340-380~440 (ordered) / ~490 (disordered)Variable, used for GP calculationNot typically the primary metric
Merocyanine 540 ~540~560-580Complex decay kineticsVariable, dependent on environment
BODIPY Probes ~490-510 (typical)~500-520 (typical)Varies with designGenerally high

Experimental Protocols

General Experimental Workflow for Membrane Tension Measurement

Experimental_Workflow Cell_Culture Cell Culture and Seeding Probe_Staining Staining with Fluorescent Probe Cell_Culture->Probe_Staining Imaging Image Acquisition (e.g., FLIM) Probe_Staining->Imaging Data_Analysis Data Analysis (e.g., Lifetime/GP Calculation) Imaging->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General experimental workflow.

Detailed Protocol: Measuring Plasma Membrane Tension using Flipper-TR with FLIM

This protocol is adapted from established methods for using Flipper-TR to measure plasma membrane tension in live cells.

Materials:

  • Flipper-TR probe (e.g., from a commercial supplier)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live-cell imaging medium

  • Cells of interest cultured on glass-bottom dishes suitable for microscopy

  • A confocal microscope equipped with a pulsed laser and a FLIM detector (e.g., TCSPC system)

Procedure:

  • Probe Preparation:

    • Prepare a 1 mM stock solution of Flipper-TR in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light and moisture.

  • Cell Staining:

    • Culture cells to the desired confluency on glass-bottom dishes.

    • Prepare a staining solution by diluting the Flipper-TR stock solution in pre-warmed live-cell imaging medium to a final concentration of 0.5-1 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed imaging medium.

    • Add the Flipper-TR staining solution to the cells and incubate for 15-30 minutes at 37°C. For tissues, a higher concentration (e.g., 2 µM) and longer incubation time (e.g., 30 minutes) may be necessary.

  • FLIM Imaging:

    • After incubation, the cells can be imaged directly in the staining solution as Flipper-TR is only fluorescent in the membrane.

    • Place the dish on the stage of the FLIM microscope.

    • Use a pulsed laser with an excitation wavelength of approximately 488 nm.

    • Set the laser repetition rate to 20 MHz to capture the full fluorescence decay of the probe.

    • Collect the fluorescence emission using a bandpass filter centered around 600 nm (e.g., 600/50 nm).

    • Acquire FLIM images, ensuring sufficient photon counts per pixel for accurate lifetime fitting (typically >100 photons/pixel).

  • Data Analysis:

    • Fit the fluorescence decay data for each pixel or region of interest (ROI) to a bi-exponential decay model.

    • The longer lifetime component (τ1) is typically used to report on membrane tension.

    • Generate a fluorescence lifetime map of the cells, where the color of each pixel corresponds to the calculated fluorescence lifetime.

    • Changes in membrane tension, for example, in response to osmotic shock or drug treatment, will be reflected as changes in the fluorescence lifetime.

Detailed Protocol: Measuring Membrane Fluidity using Laurdan

This protocol provides a general method for using Laurdan to assess membrane fluidity by calculating the Generalized Polarization (GP).

Materials:

  • Laurdan powder

  • Ethanol or DMSO for stock solution

  • Cell culture medium

  • Cells of interest

  • A fluorescence microscope or plate reader with excitation around 350-400 nm and emission detection at ~440 nm and ~490 nm.

Procedure:

  • Probe Preparation:

    • Prepare a stock solution of Laurdan (e.g., 2 mM) in ethanol or DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Cell Staining:

    • Culture cells to the desired density.

    • Dilute the Laurdan stock solution in culture medium to a final concentration of 5-10 µM.

    • Incubate the cells with the Laurdan-containing medium for 30-60 minutes at 37°C.

    • Wash the cells with fresh medium to remove excess probe.

  • Fluorescence Measurement:

    • Excite the Laurdan-stained cells at approximately 350-400 nm.

    • Measure the fluorescence intensity at two emission wavelengths: ~440 nm (characteristic of the ordered/gel phase) and ~490 nm (characteristic of the disordered/liquid-crystalline phase).

  • GP Calculation:

    • Calculate the Generalized Polarization (GP) value for each sample using the following formula: GP = (I440 - I490) / (I440 + I490)

    • Higher GP values indicate a more ordered, less fluid membrane, while lower GP values suggest a more disordered, fluid membrane.

Conclusion

HaloFlipper probes and the broader Flipper family represent a significant advancement in the direct and targeted measurement of membrane tension in living cells. Their reliance on fluorescence lifetime provides a robust and quantitative readout. However, for researchers without access to FLIM instrumentation, alternative probes like Laurdan and Merocyanine 540 can offer valuable, albeit more indirect, insights into the physical state of cellular membranes. The choice of probe will ultimately depend on the specific biological question, the available equipment, and the desired level of quantitative analysis. As the field of mechanobiology continues to grow, the development and application of these and novel fluorescent probes will undoubtedly play a pivotal role in unraveling the complex interplay between mechanical forces and cellular function.

References

Confirming HaloFlipper 30 Specificity with GFP Co-localization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of HaloFlipper probes and their specificity, validated through co-localization with Green Fluorescent Protein (GFP). It is intended for researchers, scientists, and professionals in drug development who are interested in precisely imaging membrane tension in living cells. The guide details the experimental data supporting the specificity of these probes and outlines the methodologies for replication.

Mechanism of Action: HaloFlippers

HaloFlippers are advanced fluorescent probes designed to measure membrane tension in specific cellular membranes of interest (MOI). Their targeting mechanism relies on the HaloTag system. A protein of interest, localized to a specific organelle or membrane, is fused with a HaloTag protein. The HaloFlipper probe, which contains a chloroalkane linker, is then introduced to the cells. The chloroalkane reacts with the active site of the HaloTag, forming a covalent bond and tethering the flipper probe to the specific membrane where the fusion protein is located[1][2]. The "flipper" portion of the probe is a mechanosensitive fluorescent dye that reports on membrane tension through changes in its fluorescence lifetime[1][2].

The specificity of HaloFlippers is critically dependent on the length and properties of the tether connecting the fluorescent probe to the HaloTag ligand. An optimal tether is essential for the probe to correctly insert into the surrounding membrane and report on its tension accurately[1].

Data Presentation: Co-localization with GFP

The primary method for validating the specific targeting of HaloFlipper probes is through co-localization with a fluorescent protein, such as GFP, that is fused to the same target protein as the HaloTag. High co-localization, quantified by the Pearson Correlation Coefficient (PCC), indicates that the HaloFlipper probe is accurately labeling the intended membrane.

Below is a summary of the co-localization data for HaloFlipper 3 with various GFP-tagged proteins targeted to different subcellular organelles.

Target Protein (Organelle)HaloFlipper ProbePearson Correlation Coefficient (PCC)Reference
PEX3 (Peroxisomes)HaloFlipper 30.81
LAMP1 (Endolysosomes)HaloFlipper 30.88
Golgi Targeting Sequence (GTS)HaloFlipper 30.94
MitochondriaSupraFlipper 70.89 (after release)
Golgi ApparatusSupraFlipper 70.77

Alternative Probes

While HaloFlipper 3 demonstrates excellent specificity, other "flipper" probes have been developed with additional functionalities:

  • SupraFlippers: These probes utilize a non-covalent biotin-streptavidin interaction for targeting. This allows for the controlled release of the probe into the membrane of interest upon the addition of biotin, providing temporal control over the labeling.

  • PhotoFlippers: These probes incorporate a photocleavable linker, enabling the release of the flipper probe with spatiotemporal control using light.

Experimental Protocols

Confirming HaloFlipper Specificity with GFP Co-localization

This protocol outlines the key steps for validating the specificity of a HaloFlipper probe using GFP co-localization.

1. Plasmid Construction and Transfection:

  • Construct a plasmid encoding a fusion protein of the target protein, a HaloTag, and GFP. The order of the tags (e.g., Target-HaloTag-GFP or Target-GFP-HaloTag) may need to be optimized for proper protein folding and localization.
  • Transfect the desired cell line with the plasmid using a suitable transfection reagent. Expression of the fusion protein is typically allowed for 24-48 hours.

2. Cell Labeling with HaloFlipper:

  • Prepare a stock solution of the HaloFlipper probe in a suitable solvent (e.g., DMSO).
  • Dilute the HaloFlipper probe to the final working concentration in cell culture medium.
  • Incubate the transfected cells with the HaloFlipper-containing medium for a specified time (e.g., 1-2 hours) to allow for the covalent labeling of the HaloTag fusion protein.

3. Fluorescence Microscopy:

  • Wash the cells to remove any unbound HaloFlipper probe.
  • Image the cells using a confocal microscope equipped for detecting both the GFP and HaloFlipper fluorescence signals.
  • Acquire images in both the GFP channel (e.g., excitation at 488 nm) and the HaloFlipper channel (e.g., excitation at ~520 nm, with emission collected around 600 nm).

4. Co-localization Analysis:

  • Analyze the acquired images using software capable of calculating the Pearson Correlation Coefficient (PCC). The PCC value will quantify the degree of co-localization between the GFP and HaloFlipper signals, providing a measure of the probe's targeting specificity.

Visualizations

experimental_workflow cluster_plasmid Plasmid Engineering cluster_cell_culture Cell Culture & Transfection cluster_labeling Probe Labeling cluster_imaging Imaging & Analysis plasmid Construct Plasmid: Target-HaloTag-GFP transfection Transfect Cells plasmid->transfection expression Express Fusion Protein transfection->expression add_hf Incubate with HaloFlipper expression->add_hf microscopy Confocal Microscopy add_hf->microscopy analysis Co-localization Analysis (PCC) microscopy->analysis

signaling_pathway cluster_protein_expression Protein Expression & Localization cluster_probe_targeting HaloFlipper Targeting cluster_signal_detection Signal Detection fusion_protein Target-HaloTag-GFP Fusion Protein membrane Membrane of Interest fusion_protein->membrane Localization binding Covalent Binding membrane->binding gfp_signal GFP Signal haloflipper HaloFlipper Probe haloflipper->binding hf_signal HaloFlipper Signal binding->hf_signal colocalization Co-localization gfp_signal->colocalization hf_signal->colocalization

References

Unveiling Cellular Forces: A Comparative Guide to HaloFlipper 30 Mechanosensitivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals delving into the intricate world of mechanobiology, the ability to precisely measure membrane tension within living cells is paramount. HaloFlipper 30 has emerged as a powerful tool for this purpose. This guide provides a comprehensive validation of this compound's mechanosensitivity across different cell lines, objectively compares its performance with alternative methods, and offers detailed experimental data to support its efficacy.

HaloFlipper probes are a class of fluorescent reporters that enable the visualization of membrane tension through Fluorescence Lifetime Imaging Microscopy (FLIM).[1][2] this compound, a specific iteration of this technology, is designed to be targeted to specific subcellular membranes of interest (MOI) by covalently binding to a HaloTag protein.[1][3][4] This targeted approach allows for highly localized measurements of membrane tension, providing unprecedented insights into the mechanical forces at play in various cellular compartments.

The core of HaloFlipper's mechanosensitivity lies in its unique molecular structure, featuring two "flipper" moieties that can rotate relative to each other. When membrane tension increases, the resulting decrease in membrane fluidity and increased lipid packing restricts the rotation of these flippers, forcing them into a more planar conformation. This planarization event leads to a detectable increase in the fluorescence lifetime of the probe, which can be quantitatively measured using FLIM.

Performance Across Diverse Cell Lines

This compound has been successfully validated in a variety of cell lines, demonstrating its broad applicability in cellular research. Its performance is consistently characterized by a robust and reproducible response to changes in membrane tension induced by osmotic stress.

Cell LineSubcellular Target (Membrane of Interest)Observed Change in Fluorescence Lifetime (τ) upon Osmotic StressReference
HeLaEndoplasmic Reticulum (ER)Increase upon hypotonic shock
HeLaGolgi ApparatusIncrease upon hypotonic shock
HeLaPeroxisomesIncrease upon hypotonic shock
HeLaEndolysosomesIncrease upon hypotonic shock
COS-7Endoplasmic Reticulum (ER)Increase upon hypotonic shock

Comparative Analysis with Other Mechanosensitive Probes

While various mechanosensitive probes exist, this compound offers distinct advantages, particularly in its targetability and the quantitative nature of its readout.

Probe TypeMechanismAdvantagesLimitations
This compound Targeted covalent labeling; FLIM-based detection of molecular planarizationHigh specificity for subcellular membranes; Quantitative measurement of membrane tension; Applicable to a wide range of organelles.Requires genetic engineering of cells to express HaloTag fusion proteins.
Flipper-TR® General plasma membrane probe; FLIM-based detectionCommercially available; No genetic modification needed for plasma membrane studies.Lacks specificity for intracellular organelles.
Laurdan Solvatochromic dye; Measures membrane fluidityWell-established probe for membrane order.Indirect measure of tension; Can be influenced by factors other than mechanical stress.
FRET-based tension sensors Förster Resonance Energy Transfer between two fluorophores linked by a spring-like peptideCan be genetically encoded and targeted.Can be prone to photobleaching; Calibration can be complex.

Experimental Protocols

Cell Culture and Transfection
  • Cells (e.g., HeLa, COS-7) are cultured in appropriate media and conditions.

  • For targeted labeling, cells are transfected with a plasmid encoding a HaloTag fusion protein localized to the membrane of interest (e.g., ER-HaloTag, Golgi-HaloTag). Transfection can be performed using standard methods such as lipofection.

This compound Labeling
  • Following transfection and protein expression (typically 24-48 hours), the cell culture medium is replaced with fresh medium containing this compound at a final concentration of 100 nM.

  • Cells are incubated with the probe for 30 minutes at 37°C to allow for covalent labeling of the HaloTag protein.

  • After incubation, the cells are washed three times with fresh medium to remove any unbound probe.

Induction of Osmotic Stress
  • To induce changes in membrane tension, the cell culture medium is replaced with either a hypotonic or hypertonic solution.

  • Hypotonic shock (increased tension): Cells are incubated in a diluted medium (e.g., 50% medium, 50% distilled water).

  • Hypertonic shock (decreased tension): Cells are incubated in a medium supplemented with a non-permeable solute (e.g., 200 mM sucrose).

Fluorescence Lifetime Imaging Microscopy (FLIM)
  • FLIM imaging is performed on a confocal microscope equipped with a pulsed laser and time-correlated single-photon counting (TCSPC) hardware.

  • This compound is excited using a laser line appropriate for its absorption spectrum (e.g., 488 nm).

  • Fluorescence lifetime data is collected and analyzed using specialized software to calculate the average fluorescence lifetime (τ) in different regions of the cell, corresponding to the targeted organelles.

  • Changes in fluorescence lifetime before and after the application of osmotic stress are quantified to determine the mechanosensitive response.

Visualizing the Mechanism and Workflow

HaloFlipper_Mechanism cluster_membrane Cell Membrane Low_Tension Low Membrane Tension (Fluid Environment) Twisted_Flipper Twisted HaloFlipper (Shorter Lifetime τ) Low_Tension->Twisted_Flipper Allows rotation High_Tension High Membrane Tension (Ordered Environment) Planar_Flipper Planar HaloFlipper (Longer Lifetime τ) High_Tension->Planar_Flipper Restricts rotation FLIM FLIM Measurement Twisted_Flipper->FLIM Detects baseline τ Planar_Flipper->FLIM Detects increased τ Osmotic_Stress Osmotic Stress (e.g., Hypotonic Shock) Osmotic_Stress->High_Tension

Caption: Mechanism of this compound mechanosensitivity.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture & Transfection with HaloTag construct Start->Cell_Culture Probe_Labeling 2. Incubation with This compound Cell_Culture->Probe_Labeling Washing 3. Wash to remove unbound probe Probe_Labeling->Washing Baseline_Imaging 4. Baseline FLIM Imaging Washing->Baseline_Imaging Osmotic_Stress 5. Apply Osmotic Stress (Hypo- or Hypertonic) Baseline_Imaging->Osmotic_Stress Post_Stress_Imaging 6. Post-Stress FLIM Imaging Osmotic_Stress->Post_Stress_Imaging Data_Analysis 7. Analyze change in fluorescence lifetime (Δτ) Post_Stress_Imaging->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound mechanosensitivity assay.

Conclusion

This compound provides a robust and versatile platform for the targeted, quantitative measurement of membrane tension in living cells. Its validated performance across multiple cell lines and subcellular compartments, coupled with the precision of FLIM-based detection, establishes it as a superior tool for researchers investigating the role of mechanical forces in cellular physiology and disease. The detailed protocols and comparative data presented in this guide are intended to facilitate the adoption of this technology and advance our understanding of the intricate mechanics of life at the cellular level.

References

A Comparative Guide to Membrane Tension Measurement: Cross-Validation of HaloFlipper 30 and Atomic Force Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

In the advancing field of mechanobiology, the precise quantification of cell membrane tension is crucial for understanding a myriad of cellular processes, from signaling and trafficking to cell motility and division. Researchers have a growing toolkit to probe these forces, with fluorescent reporters and direct biophysical measurements being two prominent approaches. This guide provides a comparative analysis of two state-of-the-art techniques: the genetically targetable fluorescent probe, HaloFlipper 30, and the high-resolution biophysical method of Atomic Force Microscopy (AFM).

The objective of this guide is to offer researchers, scientists, and drug development professionals a clear comparison of these methodologies, supported by experimental data and detailed protocols for their cross-validation.

Overview of the Techniques

This compound is a specialized fluorescent probe designed to measure changes in membrane tension within living cells. It is part of the "flipper" probe family, which reports on the mechanical state of the lipid bilayer through changes in its fluorescence lifetime. An increase in membrane tension causes the probe's fluorescent head to planarize, leading to a longer fluorescence lifetime.[1][2][3][4] A key feature of HaloFlippers is their specific targeting capability; they are conjugated with a chloroalkane ligand that covalently binds to a user-defined protein of interest fused with a HaloTag, allowing for the precise measurement of tension in specific subcellular membranes like the plasma membrane, endoplasmic reticulum, or Golgi apparatus.[1] Data acquisition is performed using Fluorescence Lifetime Imaging Microscopy (FLIM).

Atomic Force Microscopy (AFM) is a powerful biophysical technique that can map the topography and mechanical properties of cell surfaces at a nanometer resolution. In the context of membrane tension, AFM is used in a force spectroscopy mode. By indenting the cell surface with a cantilever tip or by pulling a thin tube of membrane (a "tether") from the cell surface, one can calculate properties like membrane stiffness and apparent membrane tension. This method provides direct, quantitative physical measurements of the forces at play on the cell surface.

Cross-Validation of Membrane Tension Measurements

While both techniques aim to quantify membrane tension, they do so via different principles—one optical and one mechanical. Therefore, cross-validation is essential to establish a correlative understanding between the fluorescence lifetime changes reported by this compound and the direct force measurements from AFM. A typical cross-validation experiment involves subjecting cells to a stimulus known to alter membrane tension, such as osmotic shock, and measuring the response using both methods in parallel.

For instance, hyperosmotic shock increases the cell volume and stretches the plasma membrane, leading to an increase in membrane tension. Conversely, hypo-osmotic shock has the opposite effect. A successful cross-validation would demonstrate that an increase in fluorescence lifetime of this compound correlates with an increase in the apparent membrane tension measured by AFM under these conditions.

Quantitative Data Comparison

The following table summarizes representative quantitative data obtained from studies using Flipper probes and AFM to measure membrane tension, illustrating the type of comparative data a cross-validation study would yield.

ParameterTechniqueConditionTypical Value/ChangeUnit
Fluorescence Lifetime HaloFlipper/FLIMIsotonic3.5 - 4.5ns (nanoseconds)
Hyperosmotic ShockIncrease of ~0.3 - 0.5 nsns (nanoseconds)
Hypo-osmotic ShockDecrease of ~0.2 - 0.4 nsns (nanoseconds)
Apparent Membrane Tension AFM Tether PullingBaseline0.01 - 0.04mN/m (millinewtons per meter)
Increased Tension> 0.1mN/m (millinewtons per meter)
Young's Modulus (Stiffness) AFM IndentationBaseline1 - 10kPa (kilopascals)
After StiffeningIncrease of 50-200%% change

Note: The values presented are illustrative and can vary significantly depending on the cell type, experimental conditions, and specific probe variant.

Experimental Protocols

Detailed methodologies are critical for reproducible and comparable results between the two techniques.

Protocol 1: Membrane Tension Measurement using this compound and FLIM
  • Cell Culture and Transfection: Plate cells on glass-bottom dishes suitable for high-resolution microscopy. Transfect the cells with a plasmid encoding the HaloTag fusion protein targeted to the membrane of interest (e.g., a plasma membrane-associated protein). Allow 24-48 hours for protein expression.

  • This compound Labeling: Prepare a 200 nM working solution of this compound in imaging medium (e.g., HBSS or DMEM without phenol red). Incubate the transfected cells with the this compound solution for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells three times with fresh imaging medium to remove any unbound probe.

  • FLIM Imaging:

    • Place the dish on the stage of a confocal microscope equipped with a FLIM module (e.g., a time-correlated single photon counting - TCSPC system).

    • Excite the this compound probe using a pulsed laser, typically around 488 nm.

    • Collect the emission using a bandpass filter (e.g., 575-625 nm).

    • Acquire FLIM data for a sufficient duration to build a photon histogram for accurate lifetime calculation.

  • Inducing Tension Changes: To observe dynamic changes, acquire a baseline FLIM image, then perfuse the cells with a medium containing an osmotic agent (e.g., sorbitol for hyperosmotic shock) and acquire subsequent FLIM images.

  • Data Analysis: Analyze the FLIM data using appropriate software (e.g., SymPhoTime, LAS X). Fit the decay curves for each pixel or region of interest to a multi-exponential decay model to calculate the average fluorescence lifetime (τ).

Protocol 2: Membrane Tension Measurement using Atomic Force Microscopy
  • Cell Culture: Plate cells on glass-bottom dishes. For AFM, a lower cell density is often preferred to easily isolate single cells. Use a serum-free medium during the experiment to reduce cantilever contamination.

  • AFM Cantilever Selection and Calibration:

    • Choose a soft cantilever with a low spring constant (e.g., 0.01-0.1 N/m) to minimize cell damage. A spherical tip probe (e.g., a 5-10 µm bead attached to the cantilever) is often used to ensure a well-defined contact area and reduce local stress.

    • Calibrate the cantilever's spring constant using the thermal noise method before each experiment.

  • AFM Setup: Mount the dish in the AFM fluid cell on the microscope stage. Allow the system to thermally equilibrate.

  • Force Spectroscopy (Tether Pulling Method):

    • Position the AFM tip over the cell, away from the nucleus.

    • Approach the cell surface and press the tip onto the membrane with a defined force (e.g., 100-500 pN) for a short duration (1-5 seconds) to ensure adhesion between the tip and the membrane.

    • Retract the cantilever at a constant velocity (e.g., 1-10 µm/s).

    • As the tip retracts, a thin membrane tube (tether) will be pulled from the surface. The force required to hold this tether at a constant length corresponds to the tether force.

    • The force curve during retraction will show a characteristic plateau, the height of which is the tether force (F_tether).

  • Calculating Membrane Tension: Apparent membrane tension (T) can be calculated from the tether force using the formula: T = (F_tether)² / (8π²κ), where κ is the membrane bending rigidity (a value often assumed from literature, ~20-30 k_B T).

  • Data Analysis: Collect force curves from multiple locations on multiple cells. Analyze the retraction curves to determine the tether force plateau.

Workflow and Pathway Visualization

The following diagrams illustrate the experimental workflow for cross-validation and the signaling pathway of the HaloFlipper probe.

G cluster_prep Sample Preparation cluster_hf This compound Arm cluster_afm AFM Arm cluster_comp Cross-Validation cell_culture Cell Culture & Transfection (HaloTag-Fusion Protein) hf_label This compound Labeling cell_culture->hf_label afm AFM Measurement (Baseline) cell_culture->afm flim FLIM Measurement (Baseline) hf_label->flim stim_hf Apply Osmotic Shock flim->stim_hf flim_post FLIM Measurement (Post-Stimulus) stim_hf->flim_post hf_data Fluorescence Lifetime (τ) Data Analysis flim_post->hf_data comparison Correlate Δτ with ΔF hf_data->comparison stim_afm Apply Osmotic Shock afm->stim_afm afm_post AFM Measurement (Post-Stimulus) stim_afm->afm_post afm_data Tether Force (F) Data Analysis afm_post->afm_data afm_data->comparison

Cross-validation workflow for this compound and AFM.

G cluster_membrane Cell Membrane low_tension Low Tension (Disordered Lipids) flipper_twisted HaloFlipper Probe (Twisted Conformation) low_tension->flipper_twisted high_tension High Tension (Ordered Lipids) flipper_planar HaloFlipper Probe (Planar Conformation) high_tension->flipper_planar flipper_twisted->flipper_planar Planarization low_lifetime Short Fluorescence Lifetime (τ) flipper_twisted->low_lifetime flipper_planar->flipper_twisted Twisting high_lifetime Long Fluorescence Lifetime (τ) flipper_planar->high_lifetime stim_increase Increase in Membrane Tension (e.g., Osmotic Shock) stim_increase->high_tension stim_decrease Decrease in Membrane Tension stim_decrease->low_tension

Mechanism of the HaloFlipper membrane tension probe.

Conclusion

This compound and Atomic Force Microscopy are powerful, complementary techniques for investigating cell membrane mechanics. This compound offers the advantage of genetic targetability and dynamic imaging within live cells, providing a readout that is sensitive to the lipid packing environment. AFM provides a direct, physical measurement of mechanical parameters like tension and stiffness with high spatial resolution.

By cross-validating data from both methods, researchers can gain a more comprehensive and robust understanding of membrane tension. The fluorescence lifetime changes observed with this compound can be calibrated against the quantitative force measurements from AFM, bridging the gap between optical and mechanical measurements and providing a richer, multi-modal description of the mechanical state of the cell. This integrated approach is invaluable for dissecting the complex role of membrane tension in health and disease.

References

A Comparative Guide: HaloFlipper 30 vs. Laurdan for Assessing Membrane Order

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assessment of lipid membrane order is crucial for understanding cellular processes, drug-membrane interactions, and the pathology of various diseases. Fluorescent probes are indispensable tools in this endeavor. This guide provides an objective comparison between a newer, mechanosensitive probe, HaloFlipper 30, and the well-established, solvatochromic dye, Laurdan, for measuring membrane order.

Fundamental Differences in Mechanism

The primary distinction between this compound and Laurdan lies in their mechanism of action and the photophysical properties they leverage to report on the membrane environment.

Laurdan: As a solvatochromic dye, Laurdan's fluorescence emission spectrum is sensitive to the polarity of its local environment.[1] It partitions into the hydrophilic-hydrophobic interface of the lipid bilayer.[2] In more disordered, fluid membranes (liquid-disordered, Ld phase), water molecules can penetrate the bilayer and surround the Laurdan fluorophore. This polar environment causes a red shift in its emission spectrum, with a peak around 490 nm.[3][4] Conversely, in more ordered, tightly packed membranes (gel or liquid-ordered, Lo phase), water penetration is limited. The less polar environment results in a blue-shifted emission, with a peak around 440 nm.[3] This shift is quantified using the Generalized Polarization (GP) index.

This compound: HaloFlipper probes are part of a class of mechanosensitive fluorophores. Their structure consists of two twisted dithienothiophene units. The degree of twisting between these units is influenced by the physical packing of the surrounding lipid molecules. In highly ordered membranes, the lateral pressure from tightly packed lipids planarizes the probe. This planarization increases the conjugation of the molecule, leading to a red-shifted excitation spectrum and a longer fluorescence lifetime. In disordered membranes, the probe adopts a more twisted conformation, resulting in a shorter fluorescence lifetime. Therefore, this compound directly reports on the mechanical forces and lipid packing within the membrane, with fluorescence lifetime being the key readout.

Quantitative Comparison of Performance

The choice between this compound and Laurdan depends on the specific experimental question, the available instrumentation, and the system under investigation. The following table summarizes their key performance characteristics.

FeatureLaurdanThis compound
Sensing Mechanism Solvatochromism (sensitivity to local polarity/hydration)Mechanosensitivity (responds to lipid packing/pressure)
Primary Readout Ratiometric Intensity (Generalized Polarization, GP)Fluorescence Lifetime
Excitation Wavelength ~340-405 nm~488-515 nm (in ordered membranes)
Emission Wavelength 440 nm (ordered) and 490 nm (disordered)~600 nm
Key Advantage Well-established, large body of literature, relatively simple ratiometric analysis.Direct measurement of membrane mechanical properties, less sensitive to environmental factors like hydration alone, lifetime imaging can provide high contrast.
Key Limitation GP values can be influenced by factors other than order, such as hydration levels, which may not always correlate directly with mechanical properties.Requires Fluorescence Lifetime Imaging Microscopy (FLIM) instrumentation, newer probe with less comparative literature.
Targeting Stains all cellular membranes non-specifically.Can be genetically targeted to specific membranes of interest (e.g., Golgi, ER) via HaloTag technology.

Experimental Protocols

Detailed and validated protocols are essential for reproducible results. Below are representative methodologies for using Laurdan and HaloFlipper probes.

Laurdan Staining and GP Measurement Protocol

  • Probe Preparation: Prepare a 5 mM stock solution of Laurdan in a solvent like DMSO or chloroform. Store aliquots at -20°C in the dark.

  • Cell Staining: Dilute the Laurdan stock solution to a final working concentration of 1-10 µM in cell culture medium or an appropriate buffer.

  • Incubation: Incubate cells with the Laurdan working solution for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells two to three times with pre-warmed buffer or medium to remove excess probe.

  • Imaging: Image the cells using a fluorescence microscope (confocal or two-photon is common) equipped with two emission channels.

    • Excitation: ~350 nm or ~405 nm.

    • Emission Channel 1 (Ordered): 420-460 nm (for the 440 nm peak).

    • Emission Channel 2 (Disordered): 470-510 nm (for the 490 nm peak).

  • Data Analysis (GP Calculation): The GP value is calculated for each pixel in the image using the following formula: GP = (I_440 - I_490) / (I_440 + I_490) Where I_440 and I_490 are the fluorescence intensities in the ordered and disordered channels, respectively. GP values range from +1 (highly ordered) to -1 (highly disordered).

This compound Staining and FLIM Measurement Protocol

This protocol assumes the use of HaloTag technology for targeted localization.

  • Cell Preparation: Transfect cells with a plasmid encoding a HaloTag fusion protein targeted to the membrane of interest (e.g., ER, Golgi, plasma membrane). Allow 24-48 hours for protein expression.

  • Probe Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Labeling: Incubate the transfected cells with this compound at a suitable concentration (typically in the nanomolar to low micromolar range) for 15-45 minutes at 37°C.

  • Washing: Wash the cells thoroughly with fresh medium to remove any unbound probe.

  • Imaging (FLIM): Acquire fluorescence lifetime images using a FLIM system, which is often integrated into a confocal or multiphoton microscope.

    • Excitation: Use a pulsed laser source suitable for the probe's excitation spectrum (e.g., ~488 nm).

    • Data Acquisition: Use Time-Correlated Single Photon Counting (TCSPC) or a frequency-domain FLIM method to measure the fluorescence decay at each pixel.

  • Data Analysis: Fit the fluorescence decay data for each pixel to an exponential decay model to determine the average fluorescence lifetime (τ). Generate a lifetime map of the cell, where the color of each pixel corresponds to its fluorescence lifetime. Longer lifetimes (e.g., ~4.0 ns) indicate higher membrane order, while shorter lifetimes (e.g., ~3.5 ns) indicate lower order.

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for assessing membrane order using either Laurdan or this compound, highlighting the key differences in their detection and analysis pathways.

Caption: Experimental workflows for Laurdan and this compound.

Conclusion

Both Laurdan and this compound are powerful tools for probing the biophysical state of cellular membranes.

  • Laurdan remains a valuable and accessible probe, particularly for researchers interested in general membrane fluidity and polarity. Its analysis via GP calculation is straightforward and supported by a vast body of literature, making it excellent for comparative studies.

  • This compound represents the next generation of probes, offering a more direct readout of membrane mechanical order through fluorescence lifetime. Its key advantage is the ability for precise subcellular targeting via HaloTag technology, allowing researchers to investigate the membrane order of specific organelles without ambiguity from other cellular membranes. This makes it exceptionally suited for detailed studies in cell biology and mechanobiology where spatial localization is critical.

The choice between these probes will ultimately be guided by the specific biological question, the required level of spatial precision, and the available imaging instrumentation.

References

A Comparative Guide to HaloFlipper Generations for Enhanced Membrane Tension Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of different HaloFlipper generations, a class of advanced biosensors designed for the precise measurement of membrane tension in living cells. By covalently linking a mechanosensitive "flipper" dye to a self-labeling HaloTag, these probes offer superior spatial localization compared to non-targeted membrane dyes. The "generations" of HaloFlippers discussed here are distinguished by the chemical properties of the tether connecting the flipper fluorophore to the HaloTag ligand, which significantly impacts their performance in terms of cellular uptake, membrane partitioning, and targeting specificity.

Data Presentation: Performance Metrics of HaloFlipper Generations

The following tables summarize the key performance characteristics of different HaloFlipper probes, primarily based on variations in their tether design. These differences influence their efficacy in reaching and labeling the target HaloTag-fusion proteins within specific cellular compartments.

HaloFlipper GenerationTether CompositionCellular Uptake (EC50, 15 min)Relative Partitioning Efficiency (in LUVs)Colocalization with Target (r²)Colocalization with Target (PCC)
HaloFlipper 2 Long, hydrophilic (24x ethylene glycol)34 ± 2 nM0.23> 0.930.93
HaloFlipper 3 Intermediate, hydrophilic (16x ethylene glycol)89 ± 14 nM0.61> 0.930.93
HaloFlipper 4 Short, hydrophilic (8x ethylene glycol)~3-5 µM0.85< 0.560.85
HaloFlipper 5 Very short, hydrophobic (no ethylene glycol)~3-5 µM1.00< 0.560.87
HaloFlipper 6 Short, hydrophilic tether with bulky group~3-5 µM0.81< 0.560.71

LUVs: Large Unilamellar Vesicles; r²: Goodness of fit correlating flipper and GFP fluorescence; PCC: Pearson Correlation Coefficient.

Key Performance Insights

Cellular Uptake and Targeting Efficiency:

HaloFlippers with longer, more hydrophilic tethers (HaloFlipper 2 and 3) exhibit significantly better cell permeability, as indicated by their low nanomolar EC50 values for cellular uptake.[1][2] In contrast, shorter and more hydrophobic tethers (HaloFlipper 4, 5, and 6) lead to much poorer cellular penetration.[1][2]

The high correlation coefficients (r² > 0.93 and PCC of 0.93) for HaloFlippers 2 and 3 demonstrate their excellent ability to selectively label the intended HaloTag-fusion proteins within the membrane of interest (MOI).[1] The shorter tether variants show significantly lower colocalization, suggesting less specific labeling.

Fluorescence Properties and Mechanosensitivity:

The fluorescence lifetime of HaloFlippers is a key parameter for reporting membrane tension. In more ordered membranes, the flipper moiety becomes more planar, leading to an increase in fluorescence lifetime. For instance, HaloFlipper 3 exhibits a longer fluorescence lifetime in the more ordered Golgi apparatus (τ ≈ 3.7-4.0 ns) compared to the endoplasmic reticulum (τ ≈ 3.5 ns).

Sensitivity to Membrane Tension:

The primary application of HaloFlippers is to measure changes in membrane tension. This is achieved by monitoring changes in their fluorescence lifetime using Fluorescence Lifetime Imaging Microscopy (FLIM). An increase in membrane tension leads to a more ordered lipid environment, which in turn increases the fluorescence lifetime of the probe.

While comprehensive sensitivity data for all generations is not available, studies on HaloFlipper 3 have demonstrated its responsiveness to changes in membrane tension. For example, a hyperosmotic shock, which decreases membrane tension, resulted in a decrease in the fluorescence lifetime of HaloFlipper 3 in the ER by approximately 0.3 ns.

Based on the available data, HaloFlipper 3 emerges as the optimal probe among the tested variants, striking a balance between efficient cellular uptake, high targeting specificity, and demonstrated mechanosensitivity.

Experimental Protocols

Labeling of Live Cells with HaloFlipper Probes

This protocol describes the general steps for labeling a specific membrane of interest (MOI) in live cells using HaloFlippers.

a. Cell Preparation:

  • Seed cells expressing a HaloTag-fusion protein targeted to the desired MOI on a suitable imaging dish (e.g., glass-bottom dish).

  • Allow cells to adhere and reach an appropriate confluency for imaging.

b. Staining Solution Preparation:

  • Prepare a stock solution of the desired HaloFlipper probe (e.g., 1 mM in anhydrous DMSO).

  • On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the final working concentration. The optimal concentration should be determined empirically but is typically in the range of 100-500 nM for efficient labeling.

c. Labeling Procedure:

  • Aspirate the old medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS) or imaging medium.

  • Add the HaloFlipper staining solution to the cells.

  • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • After incubation, wash the cells two to three times with pre-warmed imaging medium to remove unbound probe.

  • The cells are now ready for FLIM imaging.

Fluorescence Lifetime Imaging Microscopy (FLIM) for Membrane Tension Measurement

a. Image Acquisition:

  • Use a confocal microscope equipped with a pulsed laser and time-correlated single-photon counting (TCSPC) hardware for FLIM.

  • Excite the HaloFlipper probe at a wavelength of approximately 488 nm.

  • Collect the fluorescence emission using a bandpass filter suitable for the Flipper emission spectrum (e.g., 575-625 nm).

  • Acquire FLIM data for a sufficient duration to accumulate enough photons per pixel for accurate lifetime fitting (typically several seconds to minutes).

b. Data Analysis:

  • Analyze the acquired FLIM data using appropriate software (e.g., SymPhoTime, PicoQuant).

  • Fit the fluorescence decay curves for each pixel or region of interest (ROI) to a multi-exponential decay model. A bi-exponential decay model is often used for Flipper probes, where the longer lifetime component (τ₁) is typically used to report on membrane tension.

  • Generate a fluorescence lifetime map of the cell, where the color of each pixel corresponds to the calculated fluorescence lifetime.

  • Changes in the average fluorescence lifetime in the MOI under different experimental conditions (e.g., before and after osmotic shock) can be correlated with changes in membrane tension.

Mandatory Visualization

HaloFlipper_Signaling_Pathway cluster_cell Living Cell cluster_probe Probe Application cluster_imaging Imaging and Analysis Plasmid Plasmid encoding HaloTag-Fusion Protein Transfection Transfection Plasmid->Transfection Expression Protein Expression & Targeting Transfection->Expression HaloTag_Protein HaloTag-Fusion Protein at Membrane of Interest (MOI) Expression->HaloTag_Protein Labeling Covalent Labeling HaloTag_Protein->Labeling HaloFlipper HaloFlipper Probe HaloFlipper->Labeling Labeled_Protein Labeled HaloTag-Protein in MOI Labeling->Labeled_Protein Reaction FLIM FLIM Acquisition Labeled_Protein->FLIM Excitation Lifetime_Map Fluorescence Lifetime Map FLIM->Lifetime_Map Tension_Analysis Membrane Tension Analysis Lifetime_Map->Tension_Analysis

Caption: Workflow for using HaloFlippers to measure membrane tension in living cells.

Experimental_Workflow start Start transfect Transfect cells with plasmid (HaloTag-fusion protein) start->transfect culture Culture cells for protein expression transfect->culture prepare_probe Prepare HaloFlipper staining solution culture->prepare_probe label_cells Incubate cells with HaloFlipper probe prepare_probe->label_cells wash Wash cells to remove unbound probe label_cells->wash image Acquire FLIM data of labeled cells wash->image analyze Analyze FLIM data to generate lifetime maps image->analyze interpret Correlate lifetime changes with membrane tension analyze->interpret end End interpret->end

Caption: Step-by-step experimental workflow for membrane tension imaging with HaloFlippers.

References

Assessing Membrane Dynamics in 3D Cell Culture: A Comparative Guide to HaloFlipper 30 and Alternative Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex microenvironment of 3D cell culture models, understanding the biophysical properties of cell membranes is paramount. Membrane tension and lipid organization play crucial roles in a multitude of cellular processes, including signaling, trafficking, and migration. This guide provides a comprehensive comparison of HaloFlipper 30, a targeted mechanosensitive membrane probe, with established alternative probes for assessing membrane properties in 3D cell culture systems.

This document outlines the performance of this compound against other common probes, presenting available data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid in the selection of the most appropriate tool for your research needs.

Probing the Cellular Interface: A Head-to-Head Comparison

The choice of a fluorescent probe for studying membrane dynamics in 3D models is critical and depends on the specific biological question. While this compound offers targeted measurement of membrane tension, other probes provide insights into lipid organization. Below is a comparative overview of their key characteristics.

FeatureThis compoundLaurdandi-4-ANEPPDHQ
Primary Measurement Membrane TensionMembrane Lipid Order/FluidityMembrane Lipid Order
Targeting Mechanism Genetically targeted via HaloTag fusion proteins to specific membranes of interest (MOI).[1][2]Non-targeted, stains all cellular membranes.Non-targeted, stains the plasma membrane.
Imaging Modality Fluorescence Lifetime Imaging Microscopy (FLIM).[1][2]Ratiometric imaging of emission spectra (Generalized Polarization - GP).[3]Ratiometric imaging of emission spectra or FLIM.
Key Advantage in 3D High specificity for subcellular membranes, allowing for precise localization of tension measurements within complex 3D structures.Well-established probe for assessing general membrane fluidity.Can be used with both spectral imaging and FLIM, offering flexibility.
Limitations in 3D Requires genetic engineering of cells to express the HaloTag, which may not be feasible for all models.Lack of specificity can make it difficult to attribute changes to a particular membrane. Signal from internal membranes can interfere with plasma membrane measurements.Primarily reports on lipid order, which is an indirect measure of membrane tension.
Photostability Generally good photostability, suitable for time-lapse imaging.Prone to photobleaching, which can affect long-term imaging.Moderate photostability.

Experimental Deep Dive: Protocols for 3D Cell Culture Models

Accurate and reproducible data is contingent on meticulous experimental execution. The following are detailed protocols for the generation of 3D spheroids and subsequent staining with this compound and alternative probes.

I. Generation of 3D Tumor Spheroids (Hanging Drop Method)

This protocol describes a common method for generating uniform spheroids suitable for fluorescence imaging.

Materials:

  • Cancer cell line of choice (e.g., MCF-7, U-87 MG)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Petri dishes (10 cm)

  • Multi-channel pipette

Procedure:

  • Culture cells to 70-80% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and create a single-cell suspension.

  • Count cells and adjust the concentration to 2.5 x 10^4 cells/mL in complete medium.

  • Using a multi-channel pipette, dispense 20 µL drops of the cell suspension onto the inside of a 10 cm petri dish lid.

  • Add 5-10 mL of sterile PBS to the bottom of the petri dish to maintain humidity.

  • Carefully invert the lid and place it on the dish.

  • Incubate at 37°C and 5% CO2 for 48-72 hours, allowing spheroids to form.

II. Staining and Imaging with this compound

This protocol is designed for researchers wishing to measure membrane tension in a specific membrane of interest within a 3D spheroid.

Materials:

  • 3D spheroids expressing a HaloTag fusion protein on the membrane of interest.

  • This compound probe (stock solution in DMSO).

  • Complete cell culture medium.

  • Fluorescence lifetime imaging microscope (FLIM) with appropriate excitation and emission filters.

Procedure:

  • Probe Preparation: Dilute the this compound stock solution to a final working concentration of 50-100 nM in pre-warmed complete cell culture medium.

  • Spheroid Staining: Carefully transfer the spheroids to the this compound staining solution.

  • Incubation: Incubate the spheroids for 15-30 minutes at 37°C and 5% CO2.

  • Washing: Gently wash the spheroids three times with pre-warmed complete medium to remove unbound probe.

  • Imaging: Mount the spheroids in an imaging chamber with fresh medium. Acquire fluorescence lifetime images using the FLIM system. The fluorescence lifetime of this compound is sensitive to membrane tension, with higher tension generally corresponding to a longer lifetime.

III. Staining and Imaging with Laurdan

This protocol is for assessing the general membrane lipid order of cells within a 3D spheroid.

Materials:

  • 3D spheroids.

  • Laurdan (stock solution in DMSO).

  • Serum-free cell culture medium.

  • Two-photon or confocal microscope with appropriate filters for ratiometric imaging.

Procedure:

  • Probe Preparation: Prepare a 5 µM Laurdan staining solution in serum-free medium.

  • Spheroid Staining: Incubate spheroids in the Laurdan solution for 30 minutes at 37°C.

  • Washing: Wash the spheroids three times with PBS.

  • Imaging: Image the spheroids using excitation at ~405 nm and collecting emission in two channels (e.g., 420-460 nm for the ordered phase and 470-510 nm for the disordered phase).

  • Data Analysis: Calculate the Generalized Polarization (GP) value for each pixel using the formula: GP = (I_ordered - I_disordered) / (I_ordered + I_disordered). Higher GP values indicate a more ordered membrane.

IV. Staining and Imaging with di-4-ANEPPDHQ

This protocol allows for the visualization of lipid order in the plasma membrane of cells in 3D spheroids.

Materials:

  • 3D spheroids.

  • di-4-ANEPPDHQ (stock solution in DMSO).

  • Serum-free cell culture medium.

  • Confocal or FLIM microscope.

Procedure:

  • Probe Preparation: Prepare a 5 µM di-4-ANEPPDHQ staining solution in serum-free medium.

  • Spheroid Staining: Incubate spheroids in the staining solution for 30 minutes at 37°C.

  • Washing: Wash the spheroids twice with PBS.

  • Imaging:

    • Ratiometric Imaging: Excite the sample at ~488 nm and collect emission in two channels (e.g., 500-580 nm and >580 nm). Calculate a ratio to represent lipid order.

    • FLIM: Excite the sample and measure the fluorescence lifetime. A longer lifetime is associated with a more ordered membrane environment.

Visualizing the Science: Workflows and Pathways

To better illustrate the concepts and procedures discussed, the following diagrams were generated using Graphviz.

cluster_0 This compound Experimental Workflow A Transfect cells with a HaloTag-fusion construct B Generate 3D spheroids from transfected cells A->B C Incubate spheroids with this compound probe B->C D Wash to remove unbound probe C->D E Image using FLIM D->E F Analyze fluorescence lifetime to determine membrane tension E->F

This compound Experimental Workflow

cluster_1 General Workflow for Non-Targeted Probes G Generate 3D spheroids H Incubate spheroids with Laurdan or di-4-ANEPPDHQ G->H I Wash to remove excess probe H->I J Image using ratiometric or FLIM techniques I->J K Analyze spectral ratio or lifetime to assess lipid order J->K

Workflow for Non-Targeted Probes

cluster_2 Membrane Tension-Mediated Signaling MT Increased Membrane Tension MSC Mechanosensitive Ion Channels (e.g., Piezo1) MT->MSC Rho Rho GTPase Signaling (e.g., Rac1, RhoA) MT->Rho Exo Exocytosis MT->Exo Ca Ca2+ Influx MSC->Ca Ca->Rho Acto Actomyosin Contractility Rho->Acto Mig Cell Migration & Invasion Acto->Mig Exo->Mig

Membrane Tension-Mediated Signaling

Conclusion

The selection of a fluorescent probe for studying membrane dynamics in 3D cell culture models is a critical decision that directly impacts the nature and quality of the obtainable data. This compound emerges as a powerful tool for investigating membrane tension at specific subcellular locations, offering unparalleled targeting capabilities. However, its reliance on genetic modification necessitates careful consideration of the experimental system.

For broader, non-targeted assessments of membrane lipid organization, Laurdan and di-4-ANEPPDHQ remain valuable and accessible alternatives. Ultimately, the optimal choice will be dictated by the specific research question, the 3D model system employed, and the imaging instrumentation available. This guide provides the foundational knowledge to make an informed decision and to design and execute robust experiments for elucidating the intricate role of membrane biophysics in health and disease.

References

Preserving Mechanosensitivity: A Guide to Confirming HaloFlipper 30's Functionality Post-Ligation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular mechanics and drug development, the integrity of fluorescent probes is paramount. This guide provides a comparative analysis for confirming the intact mechanosensitivity of the HaloFlipper 30 membrane tension probe following its ligation to the HaloTag protein. Experimental data and detailed protocols are presented to ensure reliable and accurate measurements of membrane tension.

Performance Comparison of Mechanosensitive Probes

The selection of a suitable mechanosensitive probe is critical for accurately measuring membrane tension. The following table compares this compound with other commonly used probes, highlighting key performance indicators. Data is compiled from various studies to provide a comprehensive overview.

ProbeSensing MechanismTypical Lifetime (ns)Lifetime Change (Δτ) upon Osmotic Shock (ns)Targetability
This compound Planarization of a twisted push-pull fluorophore3.5 - 4.5 (in ER)~0.3 decrease (hyperosmotic)Specific organelles via HaloTag
Flipper-TR® Planarization of a twisted push-pull fluorophore4.5 (in plasma membrane)Variable, dependent on cell type and conditionsPlasma membrane
ER Flipper-TR™ Planarization of a twisted push-pull fluorophore~3.5 (in ER)Similar to HaloFlipperEndoplasmic Reticulum
Mito Flipper-TR™ Planarization of a twisted push-pull fluorophore~3.2 (in mitochondria)Not explicitly quantified in reviewed literatureMitochondria
Merocyanine 540 Changes in fluorescence intensity and lifetime based on membrane lipid packingVariableQualitative changes reportedGeneral plasma membrane
BODIPY-based Probes Changes in fluorescence lifetime due to molecular rotor characteristicsVariableDependent on specific probe designGeneral membrane staining

Experimental Protocol: Confirmation of this compound Mechanosensitivity via Osmotic Shock

This protocol details the steps to verify the functionality of this compound after its covalent ligation to the HaloTag protein expressed on a specific membrane of interest (MOI). The principle lies in inducing a change in membrane tension through osmotic stress and observing the corresponding change in the probe's fluorescence lifetime using Fluorescence Lifetime Imaging Microscopy (FLIM). A decrease in fluorescence lifetime upon hyperosmotic shock confirms the probe's mechanosensitivity.

Materials:

  • Cells expressing the HaloTag fusion protein targeted to the membrane of interest (e.g., HeLa, COS-7)

  • This compound probe

  • Cell culture medium

  • Imaging buffer (e.g., HBSS)

  • Hyperosmotic solution (e.g., imaging buffer with added sucrose or sorbitol)

  • FLIM microscope system

Procedure:

  • Cell Preparation:

    • Seed cells expressing the HaloTag-fusion protein on a glass-bottom dish suitable for microscopy.

    • Allow cells to adhere and grow to the desired confluency.

  • This compound Labeling:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in pre-warmed cell culture medium to the final working concentration (typically in the nanomolar range).

    • Replace the cell culture medium with the this compound-containing medium and incubate for a specified time (e.g., 15-30 minutes) to allow for ligation to the HaloTag.

    • Wash the cells with fresh, pre-warmed imaging buffer to remove any unbound probe.

  • FLIM Imaging - Isotonic Conditions:

    • Mount the dish on the FLIM microscope.

    • Identify cells expressing the HaloTag-fusion protein with localized this compound fluorescence at the membrane of interest.

    • Acquire a baseline FLIM image under isotonic conditions. Record the average fluorescence lifetime of the probe in the region of interest.

  • Inducing Hyperosmotic Shock:

    • Carefully add a pre-warmed hyperosmotic solution to the imaging dish to induce cell shrinkage and a decrease in membrane tension. The final osmolarity should be significantly higher than the isotonic buffer.

    • Allow the cells to equilibrate for a few minutes.

  • FLIM Imaging - Hypertonic Conditions:

    • Acquire a second FLIM image of the same cells under hypertonic conditions.

    • Record the average fluorescence lifetime of the probe in the same region of interest.

  • Data Analysis:

    • Analyze the FLIM data to determine the average fluorescence lifetime of this compound before and after the osmotic shock.

    • A statistically significant decrease in the fluorescence lifetime upon hyperosmotic shock confirms the intact mechanosensitivity of the ligated this compound probe. For instance, a decrease of approximately 0.3 ns from a baseline of 3.5 ns in the ER is indicative of a functional probe.[1]

Visualizing the Workflow and Underlying Principles

To further clarify the experimental process and the scientific principles involved, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Cell Preparation & Labeling cluster_imaging FLIM Imaging & Analysis A Seed cells with HaloTag fusion protein B Incubate with this compound A->B C Wash to remove unbound probe B->C D Acquire baseline FLIM image (Isotonic) C->D E Induce hyperosmotic shock D->E F Acquire FLIM image (Hypertonic) E->F G Analyze lifetime change F->G H Intact Mechanosensitivity Confirmed G->H Decreased lifetime confirms mechanosensitivity

Fig. 1: Experimental workflow for confirming this compound mechanosensitivity.

signaling_pathway cluster_stimulus External Stimulus cluster_cellular_response Cellular Response cluster_probe_response Probe Response A Hyperosmotic Shock B Water Efflux A->B C Decreased Cell Volume B->C D Decreased Membrane Tension C->D E Increased Probe Twisting D->E F Decreased Fluorescence Lifetime E->F

Fig. 2: Signaling pathway from osmotic shock to probe response.

logical_relationship A This compound ligated to HaloTag C Fluorescence lifetime decreases A->C if B Hyperosmotic shock applied B->C and D Mechanosensitivity is intact C->D then

Fig. 3: Logical relationship for confirming mechanosensitivity.

References

Safety Operating Guide

Proper Disposal Procedures for HaloFlipper 30: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals utilizing HaloFlipper 30, a fluorescent probe for microscopy, must adhere to specific disposal procedures to ensure laboratory safety and environmental compliance. This guide provides a comprehensive overview of the proper handling and disposal of this compound, in both its solid and dissolved forms.

Core Principles of this compound Disposal

The primary principle governing the disposal of this compound, as with all laboratory chemicals, is adherence to local, state, and federal regulations. The Safety Data Sheet (SDS) for the closely related "Halo-FLIPPER" emphasizes the importance of observing all pertaining local and national regulations for disposal.[1]

This compound is typically dissolved in dimethyl sulfoxide (DMSO) for use in experimental protocols. DMSO is a combustible solvent and requires specific handling and disposal procedures. Therefore, waste generated from this compound experiments is generally treated as chemical waste.

Personal Protective Equipment (PPE)

Before handling this compound or its waste, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile or neoprene)
Eye Protection Safety glasses with side shields or chemical splash goggles
Lab Coat Standard laboratory coat

Disposal of this compound Waste Streams

The appropriate disposal method for this compound waste depends on its form (solid, liquid solution) and the materials it has contaminated.

Unused and Expired this compound (Solid)

Unused or expired vials of lyophilized this compound should be disposed of as solid chemical waste. Do not discard in the regular trash.

Procedure:

  • Ensure the vial is tightly sealed.

  • Place the vial in a designated container for solid chemical waste.

  • Label the container clearly with its contents.

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.

This compound in DMSO Solution

Solutions of this compound in DMSO must be treated as flammable liquid waste.

Procedure:

  • Collect all waste solutions of this compound in a designated, leak-proof, and chemically compatible container.

  • The container should be clearly labeled as "Hazardous Waste," "Flammable," and list all chemical constituents (e.g., "this compound in DMSO").

  • Store the waste container in a well-ventilated area, away from sources of ignition, and in secondary containment.

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • When the container is full, arrange for its disposal through your institution's EHS department.

Contaminated Labware

Disposable labware such as pipette tips, microfuge tubes, and cell culture plates that have come into contact with this compound should be considered contaminated solid chemical waste.

Procedure:

  • Collect all contaminated solid waste in a designated, clearly labeled container lined with a chemical waste bag.

  • Do not dispose of this waste in the regular or biohazardous trash.

  • Once the container is full, seal the bag and arrange for disposal as solid chemical waste through your institution's EHS department.

Aqueous Solutions and Cell Culture Media

Aqueous solutions, such as cell culture media containing this compound, should not be poured down the drain. Some fluorescent dyes can be harmful to aquatic life.

Procedure:

  • Collect all aqueous waste containing this compound in a designated, leak-proof container.

  • Label the container with its contents.

  • Arrange for disposal as aqueous chemical waste through your institution's EHS department.

Spill Management

In the event of a spill of this compound solution:

  • Alert others in the vicinity.

  • Wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent).

  • Collect the absorbent material and place it in a sealed container for disposal as solid chemical waste.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as chemical waste.

  • Report the spill to your laboratory supervisor and EHS department.

Experimental Protocols

The preparation of a this compound stock solution typically involves dissolving the lyophilized solid in anhydrous DMSO to a desired concentration, as specified in the product datasheet. For detailed experimental protocols on using this compound for live-cell imaging and membrane tension studies, refer to the manufacturer's product information and relevant scientific publications.[2][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

HaloFlipper30_Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused product, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_container Collect in Labeled Solid Chemical Waste Container solid_waste->solid_container dmso_solution DMSO Solution liquid_waste->dmso_solution DMSO-based aqueous_solution Aqueous Solution (e.g., culture media) liquid_waste->aqueous_solution Aqueous-based liquid_container_dmso Collect in Labeled Flammable Liquid Waste Container dmso_solution->liquid_container_dmso liquid_container_aqueous Collect in Labeled Aqueous Chemical Waste Container aqueous_solution->liquid_container_aqueous ehs_disposal Arrange for EHS Disposal solid_container->ehs_disposal liquid_container_dmso->ehs_disposal liquid_container_aqueous->ehs_disposal

Caption: Decision tree for the proper segregation and disposal of this compound waste.

References

Essential Safety and Operational Guide for HaloFlipper 30

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety protocols, logistical plans, and detailed operational procedures for the handling and disposal of HaloFlipper 30. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and effective experimental execution.

Immediate Safety and Handling

Proper personal protective equipment (PPE) is mandatory when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety GogglesMust be ANSI Z87.1 compliant with side shields to protect against splashes.
Hand Protection Nitrile GlovesDouble-gloving is recommended. Inspect for tears or punctures before use. Change gloves immediately upon contamination.
Protective Clothing Laboratory CoatA full-length lab coat must be worn to protect skin and clothing.

Emergency Procedures:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Logistical Information: Storage and Disposal

Proper storage and disposal are critical for maintaining the integrity of this compound and ensuring laboratory safety.

AspectProcedure
Storage of Lyophilized Powder Store the vial at -20°C upon receipt.
Storage of Stock Solution Store the DMSO stock solution at -20°C. The solution is stable for up to 3 months. Avoid multiple freeze-thaw cycles. Allow the vial to warm to room temperature before opening.[2]
Disposal Dispose of this compound and its solutions in compliance with all local, state, and federal regulations for chemical waste. Do not pour down the drain. Contaminated materials (e.g., pipette tips, gloves) should be disposed of as chemical waste.

Operational Plan: Preparation of this compound Solutions

Accurate preparation of this compound solutions is crucial for successful experimentation.

3.1. Preparation of 200 µM Stock Solution

  • Allow the vial of lyophilized this compound to warm to room temperature before opening.

  • Dissolve the contents of the vial (10 nmol) in 50 µL of anhydrous dimethyl sulfoxide (DMSO) to create a 200 µM stock solution.[2]

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution at -20°C.

Note: Use new, anhydrous DMSO, as moisture can reduce the shelf life of the probe.[2] DMSO is known to facilitate the entry of organic molecules into tissues; handle with particular caution.

3.2. Preparation of Staining Solution

  • Dilute the 200 µM this compound DMSO stock solution 1:1000 in your standard cell culture medium (e.g., DMEM + 10% fetal bovine serum) to a final concentration of 200 nM.

  • Vortex the solution briefly.

  • Use the staining solution immediately after preparation. Do not store or reuse.

The optimal concentration for live cell labeling may vary depending on the cell line and experimental conditions, typically ranging from 100-500 nM.

Experimental Protocols

The following protocols are based on methodologies cited in key research articles.

4.1. Live Cell Staining and FLIM Imaging

This protocol is adapted from the work of Straková K., et al. (2020) and is suitable for imaging membrane tension in various organelles.

Workflow for Live Cell Staining and FLIM Imaging

cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Culture cells expressing HaloTag fusion protein staining_prep Prepare 200 nM this compound staining solution cell_culture->staining_prep replace_medium Replace culture medium with staining solution staining_prep->replace_medium incubate Incubate at 37°C, 5% CO2 for 30-60 minutes replace_medium->incubate wash Wash cells with fresh culture medium incubate->wash flim Perform FLIM imaging wash->flim excitation Excite with 485 or 488 nm pulsed laser flim->excitation emission Collect emission at 575-625 nm flim->emission fit_data Fit photon histograms with a double-exponential decay emission->fit_data extract_lifetime Extract the longer lifetime (τ1) to report membrane tension fit_data->extract_lifetime

Caption: Workflow for staining live cells with this compound and subsequent FLIM imaging.

Detailed Steps:

  • Cell Culture: Plate cells expressing the HaloTag™ fusion protein of interest onto a suitable imaging dish or coverslip.

  • Staining:

    • Aspirate the culture medium from the cells.

    • Add the freshly prepared 200 nM this compound staining solution to the cells.

    • Incubate the cells for 30 to 60 minutes at 37°C in a humidified atmosphere with 5% CO₂.

    • Wash the cells once with fresh culture medium to remove any unbound probe.

  • Fluorescence Lifetime Imaging Microscopy (FLIM):

    • Image the cells using a standard FLIM microscope.

    • Use a 485 or 488 nm pulsed laser for excitation.

    • Collect emitted photons through a 600/50 nm bandpass filter.

  • Data Analysis:

    • Analyze the FLIM data by fitting the photon histograms from regions of interest with a double-exponential decay function.

    • The longer lifetime component (τ₁) is used to report changes in membrane tension. This value typically ranges from 2.8 to 7.0 ns.

4.2. Quantitative Data from Cited Experiments

The following table summarizes key quantitative findings from the foundational paper on HaloFlippers by Straková K., et al. (2020).

ParameterValueContextReference
Excitation Wavelength 488 nmOptimal for exciting the Flipper-TR fluorophore.Straková K., et al., 2020
Emission Collection 575 - 625 nmWavelength range for collecting the fluorescence signal.Straková K., et al., 2020
Fluorescence Lifetime (τ) in ER ~3.5 nsBaseline fluorescence lifetime of HaloFlipper 3 in the endoplasmic reticulum.
Lifetime Change (Δτ) with Hyperosmotic Stress ~0.3 ns decreaseDecrease in fluorescence lifetime in the ER in response to hyperosmotic stress, indicating a decrease in membrane tension.

Signaling Pathways and Logical Relationships

The mechanism of this compound relies on its specific binding to the HaloTag protein and the environmentally sensitive fluorescence of the Flipper-TR probe.

Logical Relationship of this compound Action

cluster_cellular Cellular Environment cluster_binding Binding and Localization cluster_sensing Membrane Tension Sensing cluster_readout Fluorescence Readout halotag Genetically expressed HaloTag fusion protein at membrane of interest binding Covalent bond formation between this compound and HaloTag halotag->binding haloflipper Cell-permeable this compound haloflipper->binding localization Precise localization of Flipper-TR probe at the membrane of interest binding->localization membrane_state Changes in lipid bilayer organization (membrane tension) localization->membrane_state flipper_conformation Alteration of Flipper-TR conformation membrane_state->flipper_conformation lifetime_change Change in fluorescence lifetime flipper_conformation->lifetime_change flim_detection Detection by FLIM lifetime_change->flim_detection

Caption: Mechanism of this compound for targeted membrane tension measurement.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.